N-Hydroxysuccinimide
Beschreibung
Eigenschaften
IUPAC Name |
1-hydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-2-4(7)5(3)8/h8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTADLQHYWFPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064102 | |
| Record name | 2,5-Pyrrolidinedione, 1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [GE Healthcare MSDS] | |
| Record name | N-Hydroxysuccinimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15892 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6066-82-6 | |
| Record name | N-Hydroxysuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxysuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxysuccinimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Pyrrolidinedione, 1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Pyrrolidinedione, 1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxysuccinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYSUCCINIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJE3791M4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of N-Hydroxysuccinimide in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) and its derivatives are cornerstone reagents in modern bioconjugation and synthetic peptide chemistry. Their ability to form stable, amine-reactive esters from carboxylic acids provides a highly efficient and reliable method for creating the stable amide bonds that define the peptide backbone. This technical guide offers an in-depth exploration of the chemistry, advantages, and practical application of NHS in peptide synthesis, providing the detailed information required for successful implementation in research and development.
The Core Principle: Activation of Carboxylic Acids
In peptide synthesis, the formation of an amide bond between the carboxyl group (-COOH) of one amino acid and the amino group (-NH₂) of another is the fundamental step. However, this reaction does not occur spontaneously under mild conditions. The carboxyl group must first be "activated" to make it more susceptible to nucleophilic attack by the amino group. This is the primary role of this compound.[1]
NHS is used in conjunction with a coupling agent, typically a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), to convert a carboxylic acid into an amine-reactive NHS ester.[1][2] This process proceeds in two distinct steps:
-
Carbodiimide Activation : EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[3][4]
-
NHS Ester Formation : this compound then reacts with this intermediate, forming a more stable, amine-reactive NHS ester and releasing an easily removable urea byproduct.[3][4]
The resulting NHS ester is an activated form of the original carboxylic acid that can readily react with primary amines.
The Coupling Reaction: Amide Bond Formation
Once the NHS ester is formed, it serves as an efficient acylating agent. The primary amine of a second amino acid or peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[5][] This nucleophilic acyl substitution reaction results in the formation of a thermodynamically stable amide bond and the release of this compound as a byproduct.[4][] A key advantage of this method is that the NHS byproduct is water-soluble, facilitating its removal during purification.[2][7]
The overall chemical pathway is illustrated below.
Advantages of NHS Chemistry in Peptide Synthesis
The use of NHS esters has become widespread due to several key advantages:
-
High Efficiency and Yields : The reaction between NHS esters and primary amines is rapid and efficient, leading to high yields of the desired peptide product.[2][]
-
Formation of Stable Bonds : The resulting amide bond is exceptionally stable under a wide range of physiological conditions, a critical feature for therapeutic peptides and bioconjugates.[4][]
-
Mild Reaction Conditions : The coupling reaction proceeds effectively under mild conditions, typically at room temperature and a pH range of 7.2 to 8.5, which preserves the integrity of sensitive biomolecules.[][8]
-
Chemoselectivity : NHS esters are highly selective for primary amines, minimizing side reactions with other nucleophilic groups present in amino acid side chains.[]
-
Ease of Purification : The this compound byproduct is water-soluble, simplifying its removal from the reaction mixture through aqueous extraction or precipitation of the product.[1][2][7]
Quantitative Data and Reaction Parameters
The success of an NHS-mediated coupling reaction is dependent on careful control of several parameters, most notably pH. The NHS ester itself is susceptible to hydrolysis, which competes with the desired amination reaction. This hydrolysis is highly pH-dependent.
Table 1: Stability of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life of Hydrolysis | Reference(s) |
|---|---|---|---|
| 7.0 | 0°C | 4 - 5 hours | [8] |
| 8.6 | 4°C | 10 minutes | [8] |
| Neutral | Room Temp. | 1 - 2 hours |[] |
To balance the need for a deprotonated (nucleophilic) primary amine with the hydrolytic instability of the NHS ester, a carefully selected set of reaction conditions is required.
Table 2: Recommended Parameters for EDC/NHS Coupling Reactions
| Parameter | Activation Step (Carboxyl Activation) | Coupling Step (Amine Reaction) | Rationale & Remarks | Reference(s) |
|---|---|---|---|---|
| pH | 4.5 - 6.0 | 7.2 - 8.5 | EDC activation is most efficient in acidic conditions. The reaction of the NHS ester with the primary amine is favored at a neutral to slightly basic pH where the amine is deprotonated but hydrolysis is not excessively rapid. | [3][8] |
| Buffer | MES, Acetate | Phosphate, Bicarbonate, Borate, HEPES | Buffers containing primary amines (e.g., Tris) should generally be avoided as they can compete in the reaction. | [8][9] |
| Reagent Molar Ratio | 1.5 to 2.0 equivalents of both EDC and NHS over the acid is recommended. | 1.0 to 1.5 equivalents of amine per NHS-ester. | A slight excess of activating agents ensures complete conversion to the NHS ester. | [3] |
| Reaction Time | 15 - 30 minutes at room temperature. | 2 hours at room temperature to overnight at 4°C. | The NHS ester has a limited half-life; the coupling step should proceed soon after activation. | [3][8] |
| Solvent | Aqueous buffer or anhydrous organic solvents (DMF, DMSO). | Aqueous buffer or organic solvents (DMF, DCM). | Water-insoluble reagents must first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before addition to an aqueous reaction. |[8][10] |
Experimental Protocols
Below are detailed methodologies for common NHS-mediated coupling procedures.
Protocol 1: Two-Step Aqueous EDC/NHS Coupling
This protocol is ideal for water-soluble biomolecules. The two-step process allows for the removal of excess EDC and byproducts before the addition of the amine-containing molecule, preventing unwanted polymerization of the amine component by EDC.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
This compound (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7)
-
Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Methodology:
-
Activation of Carboxylic Acid :
-
Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer.
-
Add NHS to the carboxylic acid solution to a final molar excess of 1.5 equivalents. Mix gently.
-
Add EDC to the solution to a final molar excess of 1.5 equivalents.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[3]
-
-
Conjugation to Amine :
-
Immediately add the activated molecule solution to the amine-containing molecule, which has been dissolved in the Coupling Buffer. The pH of the final mixture should be between 7.2 and 7.5.[3]
-
Alternatively, to remove excess EDC, the activated molecule can be purified via rapid desalting into the Coupling Buffer before being added to the amine.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching :
-
Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters and stop the reaction.[3] Incubate for 15 minutes.
-
-
Purification :
-
Remove unreacted materials and byproducts (including NHS and urea) by dialysis, desalting, or an appropriate chromatography method to isolate the final peptide conjugate.
-
Protocol 2: One-Pot Coupling using a Pre-activated NHS Ester in Organic Solvent
This protocol is suitable when using a commercially available or previously synthesized and purified amino acid NHS ester, and is often performed in anhydrous organic solvents for smaller peptides or molecules that are not water-soluble.
Materials:
-
N-protected amino acid NHS ester (e.g., Boc-Ala-OSu)
-
C-protected amino acid or peptide with a free primary amine
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), if the amine is a salt)
-
Purification system (e.g., flash chromatography, HPLC)
Methodology:
-
Reaction Setup :
-
Dissolve the amine-containing component in the anhydrous solvent.
-
If the amine is in its hydrochloride or trifluoroacetate salt form, add 1.5-2.0 equivalents of a non-nucleophilic base (e.g., TEA) to deprotonate it.[11] Stir for 5-10 minutes.
-
Dissolve 1.0-1.2 equivalents of the N-protected amino acid NHS ester in the anhydrous solvent and add it to the amine solution.
-
-
Coupling Reaction :
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.[11]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification :
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then typically purified. An aqueous workup can be performed to remove the water-soluble NHS byproduct and any base salts.[11]
-
Final purification is achieved by flash chromatography on silica gel or by preparative HPLC to yield the pure peptide.
-
Conclusion
This compound esters are an indispensable tool in peptide synthesis and bioconjugation. The methodology provides a robust, efficient, and highly selective means of forming the stable amide bonds that are fundamental to peptide structure. By understanding the underlying chemistry and carefully controlling key reaction parameters such as pH, stoichiometry, and reaction time, researchers can reliably synthesize complex peptides and protein conjugates for a vast array of applications in basic research, diagnostics, and therapeutic drug development.
References
- 1. This compound Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. The Use of Esters of this compound in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Covalent Modification of Gaseous Peptide Ions with this compound Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3317559A - alpha-amino acid esters of this compound and preparation and use in peptide synthesis - Google Patents [patents.google.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. neb.com [neb.com]
- 10. interchim.fr [interchim.fr]
- 11. reddit.com [reddit.com]
basic chemical properties of N-Hydroxysuccinimide for bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) and its derivatives are cornerstone reagents in the field of bioconjugation, enabling the formation of stable covalent bonds between molecules. This technical guide provides an in-depth overview of the fundamental chemical properties of NHS and its application in forming active esters for the conjugation of biomolecules. The information herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to design and execute robust bioconjugation strategies.
Core Chemical Properties of this compound
This compound is a small organic molecule that serves as a crucial activating agent for carboxylic acids in bioconjugation reactions.[1][2] Its principle role is to be converted into an NHS ester, which is a reactive intermediate that readily couples with primary amines on biomolecules like proteins and peptides.[3]
| Property | Value | References |
| Molecular Formula | C₄H₅NO₃ | [4][5] |
| Molecular Weight | 115.09 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline solid | [1][6] |
| Melting Point | 95-98 °C | [1][6][7] |
| Solubility | Soluble in water, DMSO, DMF, alcohols, and ethyl acetate. | [1][4][6] |
| pKa | Approximately 6.0 | [8][9] |
The Chemistry of Bioconjugation with NHS Esters
The utility of NHS in bioconjugation lies in its ability to form this compound esters (NHS esters) from carboxylic acids. These esters are significantly more reactive towards nucleophiles, particularly primary amines, than the original carboxylic acid.[2] This enhanced reactivity allows for efficient and specific conjugation under mild conditions, which is critical for preserving the structure and function of sensitive biomolecules.[10]
Mechanism of Amine Coupling
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of this compound as a byproduct.[11][12]
Primary amines are the main targets for NHS ester conjugation and are found at the N-terminus of polypeptides and on the side chain of lysine residues.[10][13] The reaction is highly selective for unprotonated primary amines.[10]
The Critical Role of pH
The pH of the reaction environment is a critical parameter for successful NHS ester conjugation. It represents a trade-off between the reactivity of the target amine and the stability of the NHS ester.[14]
-
Amine Reactivity: A primary amine is only nucleophilic and reactive when it is in its unprotonated form (-NH₂). At a pH below the pKa of the amine (for lysine, the ε-amino group has a pKa of ~10.5), it is predominantly in its protonated, non-reactive form (-NH₃⁺). As the pH increases, the concentration of the reactive, unprotonated amine increases.[12][14]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, where water molecules attack the ester linkage, rendering it inactive for conjugation. The rate of hydrolysis increases significantly with increasing pH.[10][13]
The optimal pH for most NHS ester reactions is therefore a compromise, typically falling within the range of 7.2 to 8.5 .[13][14] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize reaction efficiency.[14][15][16]
| pH Condition | Effect on Reaction |
| Too Low (pH < 7.0) | The concentration of protonated, non-nucleophilic amines is high, leading to a very slow or incomplete reaction.[14] |
| Optimal (pH 7.2 - 8.5) | A good balance between amine reactivity and NHS ester stability, leading to efficient conjugation.[13][14] |
| Too High (pH > 8.5) | The rate of NHS ester hydrolysis becomes a significant competing reaction, reducing the yield of the desired conjugate.[10][14] |
The stability of the NHS ester is also temperature-dependent. For instance, the half-life of a typical NHS ester is 4 to 5 hours at pH 7.0 and 0°C, but this drops to just 10 minutes at pH 8.6 and 4°C.[13][17]
Experimental Protocols
Activation of Carboxyl Groups using EDC and NHS
This two-step protocol is commonly used to activate carboxyl groups on a molecule (e.g., a small molecule drug, or a protein) for subsequent reaction with an amine-containing molecule. The use of N-hydroxysulfosuccinimide (Sulfo-NHS) in place of NHS can improve the water solubility of the active ester.[18]
Materials:
-
Molecule with carboxyl groups
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
This compound (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[19]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[19]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine
Procedure:
-
Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[18][20]
-
Activation: Dissolve the carboxyl-containing molecule in Activation Buffer. Add a molar excess of EDC and NHS/Sulfo-NHS. A common starting point is a 2-5 fold molar excess of NHS/Sulfo-NHS over EDC, and a 10-fold molar excess of EDC over the carboxyl-containing molecule.[19][21]
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[18][19]
-
Optional Quenching of EDC: To stop the activation reaction, 2-mercaptoethanol can be added to a final concentration of 20 mM to inactivate the EDC.[19]
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, and to adjust the pH for the coupling reaction, perform a buffer exchange into the Coupling Buffer using a desalting column.[19]
Protein Labeling with an NHS Ester
This protocol describes the general procedure for labeling a protein with a pre-activated NHS ester (e.g., a fluorescent dye-NHS ester).
Materials:
-
Protein solution (in an amine-free buffer)
-
NHS ester reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5.[14][15] Avoid buffers containing primary amines like Tris.[14][15]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[22] Ensure the buffer is free of primary amines.[15]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[15][22]
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[14] The optimal molar ratio may need to be determined empirically.[16] Mix gently and thoroughly.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[23][24]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[25]
-
Purification: Remove the unreacted NHS ester and byproducts by gel filtration or another suitable chromatography method.[15][22]
Conclusion
This compound chemistry provides a versatile and robust method for the bioconjugation of molecules. Its high selectivity for primary amines, the stability of the resulting amide bond, and the ability to perform reactions under mild aqueous conditions have made it an indispensable tool in life sciences research and the development of protein-based therapeutics.[3][10] A thorough understanding of the reaction mechanism, particularly the critical influence of pH on both amine reactivity and ester stability, is paramount for achieving high conjugation efficiency and reproducible results. By carefully controlling the reaction parameters outlined in this guide, researchers can confidently apply NHS chemistry to a wide array of applications, from fluorescent labeling to the construction of complex antibody-drug conjugates.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound and this compound ester_Chemicalbook [chemicalbook.com]
- 4. This compound, Amine-reactive compound (CAS 6066-82-6) | Abcam [abcam.com]
- 5. This compound | C4H5NO3 | CID 80170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chembk.com]
- 7. This compound | CAS#:6066-82-6 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. interchim.fr [interchim.fr]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. glenresearch.com [glenresearch.com]
- 24. biotium.com [biotium.com]
- 25. benchchem.com [benchchem.com]
The Advent and Evolution of NHS Esters: A Technical Guide for Modern Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and synthetic chemistry, N-hydroxysuccinimide (NHS) esters have established themselves as an indispensable tool. Their remarkable efficiency in forming stable amide bonds with primary amines under mild aqueous conditions has made them a cornerstone of research for over half a century. This technical guide delves into the discovery and historical development of NHS esters, providing a comprehensive overview of their chemistry, applications, and the quantitative data that underpins their widespread use. Detailed experimental protocols and visual representations of key biological and experimental pathways are included to equip researchers with the practical knowledge to effectively utilize this versatile class of reagents.
Historical Development: From Peptide Synthesis to Bioconjugation Workhorse
The journey of NHS esters began in the field of peptide synthesis. In the mid-20th century, the synthesis of peptides was a formidable challenge, requiring efficient methods for activating carboxylic acids to facilitate amide bond formation. A significant breakthrough came in 1963 when George W. Anderson and his colleagues at the Lederle Laboratories of the American Cyanamid Company introduced this compound esters as highly effective activating agents for peptide synthesis.[1][2] Their seminal papers in the Journal of the American Chemical Society in 1963 and 1964 laid the groundwork for the widespread adoption of this new class of reagents.[1][2][3][4]
Prior to Anderson's work, other activated esters, such as p-nitrophenyl esters, were utilized, but NHS esters offered distinct advantages. A key benefit was the water-solubility of the this compound byproduct, which simplified the purification of the desired peptide product. Furthermore, NHS esters demonstrated a favorable balance of high reactivity towards amines and relative stability in aqueous media, allowing for reactions to be performed under gentle conditions, a critical factor for preserving the integrity of sensitive biomolecules.
The utility of NHS esters soon expanded beyond peptide synthesis. Researchers in the burgeoning field of molecular biology recognized their potential for modifying proteins and other biomolecules. The ability to attach fluorescent dyes, biotin, and other reporter molecules to antibodies and enzymes opened up new avenues for immunoassays, cellular imaging, and affinity chromatography. This marked the evolution of NHS esters from a specialized tool in synthetic chemistry to a versatile workhorse in the broader life sciences.
The Chemistry of NHS Esters: Reactivity and Stability
The efficacy of NHS esters lies in the chemistry of the this compound group as an excellent leaving group. The reaction with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the stable this compound and forming a highly stable amide bond.
A critical factor influencing the efficiency of NHS ester reactions is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water). The rates of both reactions are highly dependent on pH. At acidic pH, the primary amine is protonated and thus non-nucleophilic, hindering the reaction. As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring aminolysis. However, the rate of hydrolysis also increases with pH. The optimal pH for most NHS ester conjugations is therefore a compromise, typically between 7.2 and 8.5.
Quantitative Data on NHS Ester Stability and Reactivity
To provide a practical understanding of the behavior of NHS esters, the following tables summarize key quantitative data on their stability and the photophysical properties of commonly used fluorescent NHS esters.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | ~4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
Table 1: Stability of NHS Esters at Different pH Values. The data highlights the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the half-life of the NHS ester decreases dramatically.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| FAM (6-isomer) | 494 | 520 | 75,000 | 0.9 |
| Cyanine3 (Cy3) | 550 | 570 | 150,000 | 0.15 |
| Cyanine5 (Cy5) | 649 | 670 | 250,000 | 0.2 |
| ATTO 550 | 554 | 576 | 120,000 | 0.9 |
| ATTO 565 | 564 | 590 | 120,000 | 0.9 |
Table 2: Photophysical Properties of Common Fluorescent NHS Esters. This table provides key parameters for several widely used fluorescent dyes functionalized with NHS esters, aiding in the selection of appropriate labels for fluorescence-based applications.
| Parameter | Value |
| Aminolysis vs. Hydrolysis | The rate of aminolysis is generally faster than hydrolysis, especially at high amine concentrations. However, on NHS-activated surfaces, the heterogeneous aminolysis rate constant can be significantly lower than the hydrolysis rate constant.[][6] |
| Reactivity with Nucleophiles | NHS esters are highly selective for primary amines. While they can react with other nucleophiles like tyrosines, serines, and threonines, the reaction is significantly less efficient, and the resulting linkages are less stable than amide bonds.[6][7][8] |
Table 3: Reaction Kinetics and Selectivity of NHS Esters. This table summarizes the kinetic competition between aminolysis and hydrolysis and the selectivity of NHS esters for primary amines over other nucleophilic groups.
Experimental Protocols
To facilitate the practical application of NHS ester chemistry, this section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of an NHS Ester using Dicyclohexylcarbodiimide (DCC)
This protocol describes a general method for activating a carboxylic acid with this compound using the coupling agent DCC.
Materials:
-
Carboxylic acid
-
This compound (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Dioxane)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent in a clean, dry flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Slowly add the DCC solution to the stirred, cooled solution of the carboxylic acid and NHS.
-
Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate contains the NHS ester. The solvent can be removed under reduced pressure to yield the crude product.
-
The crude NHS ester can be purified by recrystallization or chromatography.
Protocol 2: Labeling a Protein with a Fluorescent NHS Ester
This protocol provides a general procedure for labeling a protein with a commercially available fluorescent NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS)
-
Fluorescent NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Immediately before use, dissolve the fluorescent NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess of dye to protein (typically 10-20 fold molar excess).
-
While gently vortexing or stirring the protein solution, slowly add the calculated volume of the NHS ester stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column or by dialysis.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the fluorophore.
Visualizing Workflows and Pathways with NHS Esters
The versatility of NHS esters has enabled their application in elucidating complex biological processes. The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways where NHS esters play a crucial role.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective protein N-terminal labeling with this compound esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Use of Esters of this compound in Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
N-Hydroxysuccinimide solubility and stability in aqueous solutions
An In-depth Technical Guide to N-Hydroxysuccinimide (NHS) Solubility and Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of this compound (NHS) and its activated esters in aqueous solutions. A thorough understanding of these properties is critical for the successful design and execution of bioconjugation and other chemical modification strategies essential in research, diagnostics, and drug development.
Introduction to this compound
This compound is a crucial reagent in bioconjugation chemistry. It is widely used to activate carboxyl groups, converting them into amine-reactive NHS esters. These esters readily react with primary amines on biomolecules, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds under mild aqueous conditions.[1][] The efficiency of these conjugation reactions is highly dependent on the solubility of the NHS ester and its stability against hydrolysis, a competing reaction in aqueous environments.[1]
Solubility of NHS and NHS Esters
The solubility of this compound and its ester derivatives is a key factor in their application. While NHS itself is water-soluble, many of its ester derivatives, particularly those with non-polar molecules to be conjugated, exhibit limited solubility in aqueous buffers.[1][3][4]
Table 1: Solubility of this compound (NHS)
| Solvent | Solubility | Reference(s) |
| Water | 50 mg/mL, 100 mM | [5] |
| Dimethyl Sulfoxide (DMSO) | 100 mM | [5] |
| Methanol | Soluble | [5] |
| Acetone | 50 mg/mL | [5] |
| Dimethylformamide (DMF) | Soluble | [5] |
| Ethyl Acetate | Soluble | [6] |
| Cold Ether | Insoluble | [6] |
For many applications involving NHS esters, a water-miscible organic solvent like DMSO or DMF is required to first dissolve the reagent before it is added to the aqueous reaction mixture.[1][3][4] To enhance aqueous solubility, a sulfonated analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is often used. The addition of the sulfonate group significantly increases the water solubility of the reagent and the resulting activated molecule, while also rendering it membrane-impermeable.[7][8]
Stability and Hydrolysis of NHS Esters in Aqueous Solutions
The primary factor limiting the efficiency of NHS ester reactions in aqueous solutions is the hydrolysis of the ester bond. This competing reaction involves the nucleophilic attack of water on the ester, leading to the regeneration of the original carboxylic acid and the release of NHS, rendering the reagent inactive for conjugation.[1]
The rate of hydrolysis is highly dependent on both pH and temperature.[1][4] An increase in pH leads to a significant increase in the rate of hydrolysis.[1][3][4][9]
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [3][4] |
| 8.6 | 4 | 10 minutes | [3][4] |
| 7.0 | Not specified | Hours | [8][10] |
| 9.0 | Not specified | Minutes | [8][10] |
Due to this inherent instability, stock solutions of NHS esters should be prepared in anhydrous organic solvents like DMSO or DMF and stored under desiccated conditions.[11][12] It is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[11][12] Aqueous solutions of NHS esters should be prepared immediately before use.[7]
Reaction Mechanism and Experimental Workflow
The reaction of an NHS ester with a primary amine proceeds via nucleophilic acyl substitution. The unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing NHS as a leaving group and forming a stable amide bond.[1][]
Caption: Reaction mechanism of an NHS ester with a primary amine.
The primary competing reaction is the hydrolysis of the NHS ester by water.
Caption: Competing hydrolysis reaction of an NHS ester.
A typical experimental workflow for bioconjugation using an NHS ester involves several key steps.
Caption: General experimental workflow for NHS ester bioconjugation.
Experimental Protocols
Protocol for Determining Aqueous Solubility of an NHS Ester
This protocol provides a general method for determining the solubility of an NHS ester in an aqueous buffer.
Materials:
-
NHS ester compound
-
Aqueous buffer of choice (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the NHS ester to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.
-
Incubate the suspension at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours), with intermittent mixing.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same buffer to a concentration within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted supernatant at a wavelength where the NHS ester has a strong absorbance.
-
Calculate the concentration of the dissolved NHS ester using a standard curve or the Beer-Lambert law (if the molar extinction coefficient is known). The solubility is the concentration of the saturated solution.
Protocol for Determining the Rate of NHS Ester Hydrolysis
This protocol outlines a method to determine the hydrolysis rate of an NHS ester in an aqueous buffer by monitoring the release of NHS, which absorbs light at approximately 260 nm.[10][13]
Materials:
-
NHS ester compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer at the desired pH (e.g., phosphate, borate)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a concentrated stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).[13]
-
Equilibrate the aqueous buffer to the desired temperature in the spectrophotometer's cuvette holder.[13]
-
To initiate the hydrolysis reaction, add a small volume of the NHS ester stock solution to the pre-warmed buffer in the cuvette to achieve a final concentration of approximately 0.1 mM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.[13]
-
Immediately begin monitoring the increase in absorbance at 260 nm over time.[13]
-
Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance plateaus).
-
The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time. The initial rate can be calculated from the slope of the initial linear portion of the curve. The half-life (t₁/₂) can be determined from the time it takes for the absorbance to reach half of its maximum value.
Conclusion
The solubility and stability of this compound and its esters are paramount for their successful application in bioconjugation and other chemical modification techniques. While NHS itself is water-soluble, many of its ester derivatives require the use of organic co-solvents. The stability of NHS esters in aqueous solutions is limited by hydrolysis, a reaction that is highly dependent on pH and temperature. By understanding and controlling these parameters, researchers can optimize their experimental protocols to maximize conjugation efficiency and achieve reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. NHS (this compound) - FAQs [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Fundamental Principles of NHS Ester Chemistry: An In-depth Technical Guide
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and versatile method for covalently modifying proteins, peptides, and other biomolecules.[1][2] Its widespread adoption in research, diagnostics, and drug development is due to its efficiency, selectivity towards primary amines, and the ability to form stable amide bonds under mild, aqueous conditions that preserve the native structure and function of sensitive biomolecules.[1][][4] This guide offers a comprehensive overview of the core principles of NHS ester chemistry, detailed experimental protocols, and practical considerations to enable researchers, scientists, and drug development professionals to optimize their conjugation strategies.
Core Principles of NHS Ester Chemistry
The utility of NHS esters lies in their ability to act as efficient acylating agents, selectively targeting primary amines present on biomolecules, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues.[2][4]
The fundamental reaction is a nucleophilic acyl substitution.[2] An unprotonated primary amine (R'-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to create a highly stable amide bond, releasing this compound (NHS) as a byproduct.[2][][5] This amide linkage is effectively irreversible under typical physiological conditions.[]
Caption: Reaction mechanism of an NHS ester with a primary amine (Aminolysis).
A critical competing reaction in aqueous environments is the hydrolysis of the NHS ester.[4] Here, water acts as a nucleophile, attacking the ester and converting it into an unreactive carboxylic acid, which reduces the overall efficiency of the desired conjugation.[2][6] The rate of this hydrolysis reaction is highly dependent on pH, increasing significantly under more alkaline conditions.[1][6][7]
The success of an NHS ester conjugation is contingent on the careful control of several key parameters.
-
pH: The pH of the reaction buffer is the most critical parameter.[1] The reaction is strongly pH-dependent, with an optimal range typically between 7.2 and 8.5.[1][6][8]
-
Below pH 7.2: Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[1][6][7]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, out-competing the desired aminolysis reaction and lowering the conjugate yield.[1][6] For many protein modification applications, a pH of 8.3-8.5 is considered optimal.[2][9][10]
-
-
Buffer Composition: It is crucial to use buffers that are free of extraneous primary amines, which would otherwise compete with the target molecule.[6] Buffers such as Tris and glycine are incompatible and should be avoided for the reaction itself, though they are useful for quenching the reaction.[6][8][11]
-
Temperature and Time: NHS ester reactions are often performed for 30-60 minutes at room temperature or for 2-4 hours at 4°C or on ice.[8][12] Lower temperatures can help minimize the rate of the competing hydrolysis reaction.[1]
-
Concentration: The concentration of the protein or biomolecule can impact efficiency. More dilute protein solutions may require a greater molar excess of the NHS ester reagent to achieve the desired level of labeling, as the rate of hydrolysis becomes more significant at lower protein concentrations.[8][11] A protein concentration of at least 2 mg/mL is often recommended.[6]
Caption: Competing pathways of aminolysis and hydrolysis for NHS esters.
Quantitative Data Summary
The efficiency and outcome of NHS ester reactions are governed by quantifiable parameters, particularly the interplay between pH, temperature, and reagent stability.
Table 1: Effect of pH on NHS Ester Reactions
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency |
|---|---|---|---|
| < 7.0 | Low (amines are protonated and non-nucleophilic)[6] | Low[13] | Very Low |
| 7.2 - 8.5 | High (amines are deprotonated and nucleophilic)[6][7] | Moderate[8] | Optimal[2][8] |
| > 8.5 | High | Very High (competes significantly with aminolysis)[1] | Decreased |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life |
|---|---|---|
| 7.0 | 0°C | 4 - 5 hours[8] |
| 7.0 | Room Temp. | Hours[14] |
| 8.6 | 4°C | 10 minutes[8] |
| 9.0 | Room Temp. | Minutes[4][14] |
Table 3: Recommended Buffers for NHS Ester Reactions
| Compatible Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
|---|---|
| Phosphate-Buffered Saline (PBS)[6][8] | Tris (Tris(hydroxymethyl)aminomethane)[6][8] |
| Borate Buffers[6][8] | Glycine[6][8] |
| Carbonate-Bicarbonate Buffers[6][8] | Buffers with any primary amine additives[6] |
Experimental Protocols
Precise methodologies are critical for successful bioconjugation. The following are generalized protocols that can be adapted for specific applications.
This protocol outlines a typical procedure for labeling a protein with a molecule functionalized with an NHS ester (e.g., a fluorescent dye or biotin).[12]
-
Buffer Exchange: Ensure the protein of interest is in an amine-free buffer (e.g., PBS) at the desired pH (typically 7.2-8.5).[6][11] If the protein is in an incompatible buffer like Tris, perform a buffer exchange using dialysis or a desalting column.[11]
-
Prepare NHS Ester Stock: Immediately before use, dissolve the NHS ester reagent in a high-quality, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][9][11] Do not prepare and store aqueous stock solutions, as the ester will hydrolyze.[11]
-
Calculate Reagent Amount: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A 10 to 20-fold molar excess is a common starting point for optimization.[11]
-
Reaction Incubation: Add the calculated volume of NHS ester stock to the protein solution while gently stirring. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[8][11] Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[8][12]
-
Quench the Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-100 mM.[6][8][12] This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.[6][12]
-
Purification: Remove excess, unreacted label and byproducts from the labeled protein conjugate using a desalting column, size-exclusion chromatography, or dialysis.[5]
This protocol is adapted for labeling oligonucleotides that have been synthesized with a primary amine modification.[5]
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in a non-nucleophilic buffer, such as 0.1 M sodium bicarbonate, to a final pH of 8.3-9.0.[5][15]
-
NHS Ester Preparation: Dissolve a 5 to 10-fold molar excess of the NHS ester in a small volume of anhydrous DMSO or DMF.[5]
-
Conjugation: Add the NHS ester solution to the oligonucleotide solution. Agitate the mixture and incubate at room temperature for 1-2 hours.[5]
-
Purification: Separate the oligonucleotide conjugate from salts and excess label by size-exclusion chromatography (e.g., a desalting column).[5]
Caption: A typical experimental workflow for NHS ester bioconjugation.
Practical Considerations & Troubleshooting
NHS esters are highly sensitive to moisture.[6][11]
-
Storage: Reagents should be stored at -20°C in a desiccated environment.[6][16]
-
Handling: Before opening, always allow the reagent vial to equilibrate fully to room temperature to prevent atmospheric moisture from condensing onto the cold powder.[6][11][14] Prepare stock solutions in anhydrous solvent immediately before use and discard any unused reconstituted reagent.[11]
A key variation is the Sulfo-NHS ester, which contains a sulfonate (-SO₃) group on the this compound ring.[8]
-
NHS Esters: Generally not water-soluble and must be dissolved in an organic solvent (e.g., DMSO, DMF) before addition to the aqueous reaction mixture. Their hydrophobicity allows them to permeate cell membranes.[8][17]
-
Sulfo-NHS Esters: The added sulfonate group renders these reagents water-soluble, allowing them to be added directly to aqueous buffers.[17] This charged group also prevents them from crossing cell membranes, making them ideal for cell-surface labeling applications.[8] The reaction chemistry remains identical to that of standard NHS esters.[8]
While highly selective for primary amines, NHS esters can react with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[5][18] However, the resulting ester and thioester bonds are significantly less stable than the amide bond formed with amines and are prone to hydrolysis or displacement.[5][17] These side reactions are generally minimal under the optimized pH conditions for amine labeling.[17]
Applications in Research and Drug Development
The reliability of NHS ester chemistry has made it a foundational tool in numerous applications.
-
Antibody-Drug Conjugates (ADCs): NHS esters are widely used to attach cytotoxic drugs to lysine residues on monoclonal antibodies, creating targeted cancer therapeutics.[][4]
-
Fluorescent Labeling: Attaching fluorescent dyes to antibodies and proteins via NHS esters is a standard method for preparing reagents for immunoassays, flow cytometry, and immunohistochemistry.[][4][19]
-
Surface Immobilization: Proteins and other biomolecules are often immobilized onto surfaces (e.g., for biochips and diagnostic assays) using NHS-ester-activated surfaces.[19]
-
PEGylation: The conjugation of polyethylene glycol (PEG) to therapeutic proteins using NHS esters can improve their solubility, stability, and pharmacokinetic profiles.[4][11]
-
Crosslinking: Homobifunctional and heterobifunctional crosslinkers containing NHS esters are used to study protein-protein interactions and create specific protein conjugates, such as enzyme-antibody complexes for ELISAs.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. glenresearch.com [glenresearch.com]
- 16. benchchem.com [benchchem.com]
- 17. covachem.com [covachem.com]
- 18. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
A Technical Guide to Preliminary Studies Involving N-Hydroxysuccinimide Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) ester crosslinkers are fundamental tools in bioconjugation, enabling the covalent modification of proteins, peptides, and other biomolecules.[1] Their utility in diagnostics, therapeutics, and drug development, particularly in the creation of antibody-drug conjugates (ADCs), is well-established.[1][2][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with the preliminary use of NHS crosslinkers.
The Core Chemistry: Mechanism of Action
At its heart, an NHS ester is a carboxylic acid activated with this compound. This activation makes the carbonyl carbon highly susceptible to nucleophilic attack by primary amines, which are prevalent on the N-terminus of proteins and the side chains of lysine residues.[2] The reaction proceeds through a nucleophilic acyl substitution, forming a stable, covalent amide bond and releasing the this compound leaving group.[2]
However, a critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which deactivates the crosslinker by converting it back to a carboxylic acid.[1][2] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[4][5]
Quantitative Data Summary
The efficiency of NHS ester crosslinking is highly dependent on reaction conditions. The following tables summarize key quantitative data to guide experimental design.
Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions [4][5]
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation [4]
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 (Optimal starting point: 8.3-8.5) |
| Temperature | 4°C to Room Temperature (25°C) |
| Molar Ratio (Ester:Protein) | 5- to 20-fold molar excess (optimization recommended) |
| Protein Concentration | > 2 mg/mL |
Key Applications in Research and Drug Development
NHS crosslinkers are versatile reagents with a broad range of applications:
-
Antibody-Drug Conjugates (ADCs): They are instrumental in linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The resulting stable amide bond ensures the drug remains attached until it reaches the target cell.[2][3]
-
Protein-Protein Interaction Studies: Homobifunctional NHS esters can covalently link interacting proteins, facilitating their identification and the analysis of their complexes.[2]
-
PROTACs (Proteolysis-Targeting Chimeras): NHS esters are used to conjugate a protein-targeting ligand to an E3 ligase-binding ligand in the development of PROTACs, which are designed to induce the degradation of specific proteins.[2]
-
Biomaterial and Nanoparticle Functionalization: These crosslinkers are used to modify the surfaces of biomaterials to enhance biocompatibility and for targeted drug delivery.[2]
-
Immunoassays and Diagnostics: The ability to immobilize proteins and label antibodies makes NHS esters crucial for developing various diagnostic assays.[2]
Experimental Protocols
Successful bioconjugation with NHS esters requires careful attention to the experimental protocol. Below are detailed methodologies for common applications.
General Experimental Workflow
The general workflow for a typical protein crosslinking experiment is outlined below.
Protocol 1: In-Solution Crosslinking of a Purified Protein[6]
This protocol provides a general procedure for crosslinking a purified protein in a solution.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Homobifunctional NHS Ester (e.g., Bis-PEG3-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in an amine-free buffer to a final concentration of 1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Initiate Crosslinking: Add the crosslinker stock solution to the protein solution to achieve the desired molar excess (a 10- to 50-fold molar excess is a common starting point).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching buffer using a desalting column equilibrated with a suitable buffer for downstream applications.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: Cell Surface Protein Crosslinking[6]
This protocol is designed for the crosslinking of proteins on the surface of living cells.
Materials:
-
Suspension or adherent cells
-
Ice-cold PBS, pH 8.0
-
Homobifunctional NHS Ester (e.g., a water-soluble sulfo-NHS ester is recommended to prevent cell permeation)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest cells and wash three times with ice-cold PBS, pH 8.0, to remove any amine-containing media components. Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of approximately 25 x 10^6 cells/mL.[6]
-
Adherent cells: Wash the cell monolayer three times with ice-cold PBS, pH 8.0.[6]
-
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 100 mM.
-
Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension or overlay on the adherent cells to a final concentration of 1-5 mM.
-
Incubation: Incubate the cells for 30 minutes at room temperature or on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 10 minutes at 4°C.
-
Cell Lysis and Analysis: Wash the cells with PBS to remove excess crosslinker and quenching buffer. The cells can then be lysed for subsequent analysis of crosslinked proteins by methods such as immunoprecipitation and western blotting, or by mass spectrometry.
Protocol 3: Covalent Attachment of a Protein to an NHS-Activated Surface[2]
This protocol outlines the steps for immobilizing a protein onto a surface activated with NHS esters.
Materials:
-
Surface with carboxyl groups (e.g., carboxyl-functionalized beads, plates, or sensors)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (this compound)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Protein solution (in Coupling Buffer)
-
Blocking Buffer: 1 M Ethanolamine or 100 mM Tris-HCl, pH 7.5
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Activate the Surface: Prepare a solution of EDC (e.g., 2 mg/mL) and NHS (e.g., 3 mg/mL) in Activation Buffer. Apply this solution to the carboxyl-functionalized surface and incubate for 15-30 minutes at room temperature.
-
Wash: Wash the surface thoroughly with Activation Buffer and then Coupling Buffer to remove excess EDC and NHS.
-
Immobilize the Protein: Immediately add the protein solution to the activated surface. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Block Unreacted Sites: Remove the protein solution and wash the surface with Coupling Buffer. Add the Blocking Buffer to the surface and incubate for 30-60 minutes at room temperature to quench any remaining active NHS esters.
-
Final Wash: Wash the surface extensively with the Wash Buffer to remove non-covalently bound protein and blocking agents. The surface with the immobilized protein is now ready for use.
Troubleshooting and Optimization
Low conjugation efficiency is a common issue in NHS ester crosslinking experiments. The following workflow can help in troubleshooting and optimizing your reaction.
By carefully controlling reaction conditions and being mindful of potential side reactions, researchers can leverage the power of NHS ester chemistry to advance their work in drug development, diagnostics, and fundamental biological research.[2] This guide provides the foundational knowledge and practical protocols to enable scientists and professionals to effectively utilize these essential tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
N-Hydroxysuccinimide (NHS) as a Coupling Agent in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) and its derivatives are cornerstone reagents in modern organic synthesis, particularly in the realm of bioconjugation and drug development. Their primary function is to activate carboxylic acids, converting them into amine-reactive esters. This activation facilitates the efficient and stable coupling of molecules, most notably in the formation of amide bonds under mild conditions. This technical guide provides a comprehensive overview of the core principles, quantitative data, detailed experimental protocols, and logical workflows associated with the use of this compound as a coupling agent.
Core Principles of NHS-Mediated Coupling
The utility of this compound in organic synthesis lies in its ability to form an "active ester" from a carboxylic acid. This NHS ester is significantly more susceptible to nucleophilic attack by primary amines than the original carboxylic acid.[1][2][3] The process is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).
The reaction proceeds in two key steps:
-
Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4]
-
Formation of the NHS Ester: This unstable intermediate is then attacked by this compound, forming a more stable, amine-reactive NHS ester and releasing a urea byproduct.[4]
The resulting NHS ester can be isolated and stored or used in situ to react with a primary amine, forming a stable amide bond and releasing NHS as a byproduct.[][6] This two-step process, often referred to as EDC/NHS coupling, is advantageous as it enhances coupling efficiency and allows for better control over the reaction compared to using a carbodiimide alone.[4]
Quantitative Data on NHS Ester Reactivity and Stability
The success of NHS-mediated coupling reactions is highly dependent on the interplay between the rate of aminolysis (the desired reaction with an amine) and the rate of hydrolysis (an undesirable side reaction with water). The stability of the NHS ester is a critical factor and is significantly influenced by pH and temperature.
| Parameter | Condition | Value | Reference(s) |
| Optimal pH for Aminolysis | Reaction with primary amines | 7.2 - 8.5 | [1][] |
| Optimal pH for Carboxylic Acid Activation (with EDC) | Formation of O-acylisourea intermediate | 4.5 - 6.0 | [7] |
| Half-life of NHS Ester Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | [2] |
| pH 8.6, 4°C | 10 minutes | [2] | |
| pH 7, aqueous solution | ~7 hours | [8] | |
| pH 9, aqueous solution | minutes | [8] | |
| Molar Excess of NHS Ester to Protein (common starting point) | Protein Labeling | 5- to 20-fold | [9] |
| Recommended Protein Concentration | Bioconjugation | > 2 mg/mL |
Signaling Pathways and Experimental Workflows
To visually represent the logical relationships and processes involved in NHS-mediated coupling, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Protocol 1: Labeling an Antibody with a Fluorescent Dye using an NHS Ester
This protocol provides a general method for conjugating an amine-reactive fluorescent dye to an antibody.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Fluorescent dye NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography, desalting column)
Procedure:
-
Prepare the Antibody: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS. Adjust the antibody concentration to 2-10 mg/mL.[10]
-
Prepare the Dye Solution: Immediately before use, dissolve the fluorescent dye NHS ester in a minimal volume of anhydrous DMF or DMSO to create a 10 mM stock solution.[10]
-
Perform the Conjugation:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
-
Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution while gently stirring.[10] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.[1][11]
-
-
Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1][11]
-
Purify the Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[1]
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
Protocol 2: Immobilizing a Protein onto Carboxylated Magnetic Beads
This protocol describes a two-step method for covalently coupling a protein to carboxyl-functionalized magnetic beads using EDC and Sulfo-NHS.[12][13][14]
Materials:
-
Carboxylated magnetic beads
-
Protein to be immobilized (in an amine- and carboxyl-free buffer)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching/Blocking Buffer: 100 mM Tris-HCl or ethanolamine, pH 8.5
-
Wash/Storage Buffer: PBS with a preservative (e.g., sodium azide) and a stabilizer (e.g., BSA)
Procedure:
-
Prepare the Beads:
-
Resuspend the magnetic beads in their storage solution.
-
Separate the beads using a magnetic stand and discard the supernatant.
-
Wash the beads twice with the Activation Buffer.
-
-
Activate the Carboxyl Groups:
-
Resuspend the washed beads in the Activation Buffer.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL each).
-
Add the EDC and Sulfo-NHS solutions to the bead suspension. The optimal concentrations should be determined empirically, but a common starting point is a final concentration of 2-5 mg/mL for each.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Wash the Activated Beads:
-
Separate the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with the Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Couple the Protein:
-
Dissolve the protein in the Coupling Buffer at the desired concentration.
-
Resuspend the activated beads in the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench and Block:
-
Separate the beads and discard the supernatant containing uncoupled protein.
-
Resuspend the beads in the Quenching/Blocking Buffer and incubate for 30 minutes to block any remaining active sites.
-
-
Final Washes and Storage:
-
Wash the beads three times with the Wash/Storage Buffer.
-
Resuspend the beads in the Wash/Storage Buffer and store at 4°C.
-
Protocol 3: Synthesis and Purification of a Small Molecule NHS Ester
This protocol outlines a general procedure for creating a stable NHS ester of a small molecule containing a carboxylic acid for subsequent use in coupling reactions.
Materials:
-
Carboxylic acid-containing small molecule
-
This compound (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Triethylamine (optional, as a base)
-
Hexanes or diethyl ether (for precipitation/crystallization)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup:
-
Dissolve the carboxylic acid-containing small molecule (1 equivalent) and NHS (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If the carboxylic acid is a salt, add 1 equivalent of a non-nucleophilic base like triethylamine.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Carbodiimide:
-
Dissolve DCC or EDC (1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the carbodiimide solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0°C.
-
-
Reaction Progression:
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), looking for the consumption of the starting carboxylic acid.
-
-
Workup and Purification:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If EDC was used, the urea byproduct is typically water-soluble and can be removed during an aqueous workup.
-
Concentrate the filtrate under reduced pressure.
-
The crude NHS ester can often be purified by precipitation or crystallization from a solvent system like DCM/hexanes or ethyl acetate/hexanes.
-
If further purification is required, perform silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization and Storage:
-
Characterize the purified NHS ester by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Store the stable, purified NHS ester under desiccated conditions at -20°C.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low or No Coupling Yield | - Suboptimal pH.- Hydrolysis of NHS ester.- Buffer contains primary amines (e.g., Tris).- Low reactant concentration. | - Optimize pH (7.2-8.5 for aminolysis).- Use fresh, anhydrous reagents; minimize reaction time.- Perform buffer exchange to an amine-free buffer.- Increase protein and/or NHS ester concentration. | [1] |
| Precipitation of Protein | - High concentration of organic solvent (from NHS ester stock).- Change in protein pI after conjugation. | - Keep the final concentration of organic solvent below 10%.- Ensure the final buffer conditions are suitable for the conjugated protein's stability. | |
| Non-specific Binding | - Incomplete quenching of active sites.- Hydrophobic interactions. | - Ensure thorough quenching and blocking steps.- Include detergents in wash buffers for surface-based assays. | [12] |
| Inconsistent Results | - Inconsistent quality/activity of NHS ester reagent. | - Store NHS esters properly (desiccated, -20°C).- Allow reagent to warm to room temperature before opening to prevent condensation. |
Conclusion
This compound is an indispensable tool in organic synthesis, providing a reliable and efficient method for the formation of stable amide bonds. By understanding the core principles of NHS ester chemistry, carefully controlling reaction conditions, and following detailed protocols, researchers can achieve high-yield and reproducible results in a wide range of applications, from protein labeling and bioconjugation to the synthesis of complex molecules. The quantitative data and experimental guidelines provided in this document serve as a comprehensive resource for scientists and professionals in the field of drug development and life sciences research.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 6. glenresearch.com [glenresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. advancedbiochemicals.com [advancedbiochemicals.com]
- 14. bioclone.net [bioclone.net]
An In-depth Technical Guide to N-Hydroxysuccinimide in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Hydroxysuccinimide (NHS) and its activated esters as powerful tools for protein labeling. It delves into the core chemistry, experimental considerations, and detailed protocols essential for the successful conjugation of labels to proteins for a myriad of applications in research and drug development.
Introduction to this compound Chemistry
This compound (NHS) esters are a class of amine-reactive reagents widely used for the covalent modification of proteins and other biomolecules.[1][2] The popularity of NHS esters stems from their ability to form stable amide bonds with primary amino groups under relatively mild, aqueous conditions.[1][3] These primary amines are readily available on proteins at the N-terminus of polypeptide chains and on the side chain of lysine residues.[4][5]
The fundamental reaction is a nucleophilic acyl substitution where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[1] This leads to the formation of a stable amide bond and the release of this compound as a leaving group.[1][6]
A critical competing reaction is the hydrolysis of the NHS ester by water, which results in an unreactive carboxylic acid and inactivates the labeling reagent.[1][4] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the pH of the reaction medium.[7][8]
Reaction Mechanism and Influencing Factors
The efficiency of protein labeling with NHS esters is governed by several key factors, with pH being the most critical.
-
pH: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[4][9] Below this range, primary amines are protonated and thus poor nucleophiles.[9][10] Above this range, the rate of NHS ester hydrolysis increases significantly, reducing the labeling efficiency.[4][10] For many protein labeling applications, a pH of 8.3-8.5 is considered optimal.[7][11]
-
Buffer Choice: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with the NHS ester.[1][4] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.[1][4]
-
NHS Ester Solubility: Many standard NHS esters are not readily soluble in aqueous buffers and must first be dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[7][12] It is important to use high-quality, amine-free DMF to prevent unwanted side reactions.[7]
-
Sulfo-NHS Esters: To improve water solubility and enable cell surface-specific labeling, sulfonated versions of NHS esters (Sulfo-NHS) are available. The addition of a sulfonate group makes the molecule more water-soluble and membrane-impermeable.[4][13]
Quantitative Aspects of Protein Labeling
Achieving the desired degree of labeling (DOL), which is the average number of label molecules conjugated to each protein molecule, is crucial for the success of downstream applications. The DOL can be controlled by adjusting the molar ratio of the NHS ester to the protein.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[7][14] |
| Molar Excess of NHS Ester | 8 to 20-fold | This is an empirical value and may require optimization.[7][15] |
| Labeling Efficiency | 20% - 35% | Varies with protein concentration and reaction conditions.[14] |
| Reaction Time | 1 - 4 hours at room temp. or overnight on ice | Longer times may be needed for lower pH reactions.[4][7] |
| Quenching Reagent | 20-50 mM Tris or Glycine | Added to stop the reaction by consuming excess NHS ester.[4][9] |
Experimental Protocol for Protein Labeling with NHS Esters
This section provides a generalized protocol for labeling proteins with NHS esters. Optimization may be required for specific proteins and labels.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration/desalting column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2.5 mg/mL or higher.[14] If the protein is in a buffer containing amines, it must be exchanged into a suitable labeling buffer.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[14]
-
Labeling Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution.[7] Mix thoroughly by gentle vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][7]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris or glycine, to a final concentration of 20-50 mM.[4][9] Incubate for an additional 15-30 minutes.
-
Purification: Separate the labeled protein from unreacted NHS ester and byproducts using a desalting or gel filtration column.[7][16] Other methods like dialysis or chromatography can also be used.[7][17]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label at their respective maximum wavelengths.[14]
Applications in Studying Signaling Pathways
NHS-ester-labeled proteins are invaluable tools for elucidating complex biological processes, including signal transduction pathways. For instance, fluorescently labeled antibodies (a common application of NHS chemistry) can be used in techniques like immunofluorescence and flow cytometry to track the localization and expression levels of key signaling proteins.
One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway , which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers.
In studying this pathway, an antibody specific to EGFR could be labeled with a fluorescent dye using NHS ester chemistry. This labeled antibody can then be used to visualize the receptor on the cell surface. Upon stimulation with EGF, the internalization of the receptor can be tracked, providing insights into receptor trafficking and downregulation, key aspects of signal attenuation.
Conclusion
This compound esters are versatile and indispensable reagents in the toolkit of researchers and drug development professionals. Their ability to efficiently and specifically label proteins has enabled a vast array of applications, from fundamental studies of cellular signaling to the development of antibody-drug conjugates. A thorough understanding of the underlying chemistry and careful optimization of reaction parameters are key to harnessing the full potential of this powerful bioconjugation technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. nbinno.com [nbinno.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. covachem.com [covachem.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. biotium.com [biotium.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: N-Hydroxysuccinimide for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) and its derivatives are crucial reagents in bioconjugation and surface functionalization.[1][2][3] They are most commonly used in conjunction with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate carboxyl groups. This activation facilitates the covalent immobilization of amine-containing molecules, such as proteins, peptides, and oligonucleotides, onto a variety of surfaces.[4][5][6] This method is widely employed in the development of biosensors, drug delivery systems, and various biomedical devices.[7][8]
The primary advantage of using NHS is the formation of a semi-stable NHS-ester intermediate, which is more resistant to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate formed by EDC alone.[5][9][10] This increased stability allows for a two-step reaction process, which can improve coupling efficiency and prevent unwanted cross-linking of biomolecules that contain both carboxyl and amine groups.[4][10]
Principle of EDC/NHS Chemistry
The functionalization process using EDC and NHS involves two key steps:
-
Activation of Carboxyl Groups: EDC reacts with surface carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group.[4][5]
-
Formation of a Semi-Stable NHS-Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable NHS-ester. This amine-reactive ester has a longer half-life, allowing for subsequent reaction with a primary amine.[7][9]
-
Amine Coupling: The NHS-ester reacts with a primary amine (-NH2) on the target molecule to form a stable, covalent amide bond, with NHS being released as a byproduct.[1][2]
Key Considerations for Successful Surface Functionalization
Several factors must be carefully controlled to ensure efficient and reproducible surface functionalization using EDC/NHS chemistry:
-
pH Control: The pH of the reaction buffers is critical. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), where the carboxyl groups are protonated.[4][10][11] MES buffer is commonly recommended for this step as it does not contain amines or carboxyls that could interfere with the reaction.[11][12] The subsequent coupling of the NHS-ester to primary amines is more efficient at a physiological to slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[2][10][11] Phosphate-buffered saline (PBS) is a suitable buffer for this coupling step.[11][13]
-
Reagent Purity and Handling: EDC is moisture-sensitive and should be stored in a desiccated container at -20°C and brought to room temperature before use.[4] Solutions of both EDC and NHS should be prepared immediately before use to ensure maximum activity.[4][12]
-
Quenching: After the coupling step, any unreacted NHS-esters should be deactivated or "quenched" to prevent non-specific binding in subsequent steps. Common quenching agents include Tris, glycine, ethanolamine, or hydroxylamine.[11][14]
-
Washing Steps: Thorough washing between the activation and coupling steps is crucial to remove excess EDC and NHS, which could otherwise lead to undesirable cross-linking of the target molecule.[6]
Quantitative Data Summary
The following tables provide a summary of recommended reaction conditions and reagent concentrations for successful surface functionalization using EDC/NHS chemistry. Note that these are general guidelines, and optimization for specific applications is often necessary.[10]
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | MES buffer is a common choice as it lacks interfering amines and carboxyls.[10][11] |
| Coupling pH | 7.2 - 8.5 | Phosphate-buffered saline (PBS) is a suitable buffer for this step.[10][11] |
| Activation Time | 15 - 60 minutes | The NHS-ester is susceptible to hydrolysis, so this step should not be overly extended.[10] |
| Coupling Time | 1 - 4 hours (or overnight at 4°C) | Longer incubation times can enhance coupling efficiency.[10] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can help to stabilize the activated NHS-ester.[10] |
Table 2: Typical Reagent Concentrations for Surface Activation
| Reagent | Concentration Range | Molar Ratio (relative to surface carboxyl groups) |
| EDC | 2 - 200 mM | 10 - 100 fold excess |
| NHS/Sulfo-NHS | 5 - 500 mM | 25 - 250 fold excess |
Note: Sulfo-NHS is a water-soluble analog of NHS that can be used to increase the efficiency of the reaction in aqueous solutions.[9][11]
Experimental Protocols
Here are detailed protocols for the functionalization of a carboxylated surface with an amine-containing protein.
Protocol 1: Two-Step Covalent Coupling of a Protein to a Carboxylated Surface
This protocol is ideal when the protein to be coupled contains both carboxyl and primary amine groups, as it minimizes protein cross-linking.[4]
Materials:
-
Carboxylated substrate (e.g., microspheres, sensor chip)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (this compound) or Sulfo-NHS
-
Protein solution (to be coupled) in Coupling Buffer
-
Quenching Solution: 1 M Ethanolamine, pH 8.5[13] or 1 M Tris-HCl, pH 8.5
-
Deionized (DI) water
Procedure:
-
Surface Preparation:
-
Wash the carboxylated substrate with DI water to remove any contaminants.
-
Equilibrate the substrate in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Washing:
-
Remove the activation solution.
-
Wash the activated substrate thoroughly 2-3 times with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS.[6]
-
-
Protein Coupling:
-
Quenching:
-
Final Washing and Storage:
-
Wash the functionalized substrate extensively with Coupling Buffer and then DI water.
-
Dry the surface under a stream of nitrogen if necessary.[13]
-
Store the functionalized surface under appropriate conditions to maintain protein activity.
-
Visualizations
Caption: EDC/NHS reaction pathway for surface functionalization.
Caption: Experimental workflow for surface functionalization.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. nbinno.com [nbinno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. manuals.plus [manuals.plus]
- 6. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
A Step-by-Step Guide to NHS Ester Bioconjugation Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester bioconjugation, a robust and widely used chemical method for covalently linking molecules. These techniques are fundamental in various fields, including drug development, diagnostics, and life sciences research, for applications such as creating antibody-drug conjugates (ADCs), labeling proteins with fluorescent dyes, and immobilizing biomolecules onto surfaces.[1][2][3]
Core Principles of NHS Ester-Amine Coupling
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This process, known as nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of this compound.[1][2][] Primary amines are readily available on biomolecules, most commonly at the N-terminus of proteins and on the side chains of lysine residues.[1][5]
A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which deactivates the crosslinker by converting it back to a carboxylic acid.[1] The efficiency of the desired conjugation is therefore highly dependent on reaction conditions that favor aminolysis over hydrolysis.[1][2]
Key Reaction Parameters
The success of an NHS ester-amine coupling reaction is contingent on the careful control of several key parameters, including pH, temperature, and buffer composition.
| Parameter | Optimal Range/Condition | Rationale | Potential Issues |
| pH | 7.2 - 8.5[2][][5][6] | At lower pH, primary amines are protonated and non-nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly.[2][5][7][8] | Suboptimal pH can lead to low conjugation efficiency.[2] |
| Temperature | 4°C to Room Temperature[5] | Higher temperatures increase the reaction rate but also accelerate the hydrolysis of the NHS ester.[5] Reactions can be performed at 4°C overnight or at room temperature for shorter durations.[5][9] | High temperatures can lead to increased hydrolysis and reduced yield. |
| Reaction Time | 30 minutes to 4 hours[][5][6] | The optimal time depends on the reactivity of the specific biomolecule and NHS ester. | Insufficient time may lead to incomplete conjugation, while excessively long times can increase the risk of side reactions and protein degradation.[5] |
| Molar Excess of NHS Ester | 5- to 50-fold[5][7][9] | A molar excess of the NHS ester is typically used to drive the reaction towards completion and to account for hydrolysis.[7][8] | The optimal ratio should be determined empirically for each specific application.[5][9] |
| Buffer Composition | Amine-free buffers (e.g., PBS, bicarbonate, borate, HEPES)[2][5][6] | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester.[2][5] | Use of amine-containing buffers will significantly reduce conjugation efficiency.[2] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[1][2][5] | Many NHS esters have poor aqueous solubility and are dissolved in a small amount of organic solvent before being added to the reaction mixture.[7][8] | The final concentration of the organic solvent should be kept low (typically below 10%) to avoid denaturation of the protein.[10] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of molecules using NHS esters. It is important to note that these may require optimization for specific applications.
Protocol 1: General Protein Labeling with an NHS Ester-Activated Dye
This protocol describes a common procedure for labeling a protein, such as an antibody, with a fluorescent dye.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS or 0.1 M sodium bicarbonate, pH 8.3)[5][11]
-
NHS ester-activated fluorescent dye
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][5]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5)[1]
-
Purification column (e.g., size-exclusion chromatography)[1]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[5] If the buffer contains amines, perform a buffer exchange.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester-activated dye in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL or 10 mM.[5]
-
Conjugation Reaction:
-
Quench the Reaction: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.[5]
-
Purify the Conjugate: Remove unreacted dye and byproducts using a size-exclusion chromatography column or through dialysis.[5]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Protocol 2: Labeling of Amino-Modified Oligonucleotides
This protocol outlines the steps for labeling an oligonucleotide that has been modified to contain a primary amine.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF[2]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0[2]
-
Desalting column[2]
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the reaction buffer.[2] Ensure the oligonucleotide is not an ammonium salt, as this will interfere with the reaction.[2]
-
NHS Ester Solution Preparation: Dissolve a 5-10 fold molar excess of the NHS ester in a minimal amount of anhydrous DMSO or DMF.[2]
-
Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution and vortex gently. Allow the reaction to proceed for at least 2 hours at room temperature.
-
Purification: Remove the excess, unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column. Alternatively, ethanol precipitation can be used.
Visualizing the Process
To better understand the chemistry and workflow, the following diagrams illustrate the key processes involved in NHS ester bioconjugation.
Caption: NHS Ester Reaction Mechanism with a Primary Amine.
Caption: General Experimental Workflow for NHS Ester Bioconjugation.
Applications in Drug Development and Research
NHS ester chemistry is a cornerstone of modern bioconjugation and has numerous applications:
-
Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies for cancer.[1] The stable amide bond ensures the drug remains attached until it reaches the target cell.[1]
-
PROTACs (Proteolysis-Targeting Chimeras): In the development of PROTACs, which are designed to induce the degradation of specific proteins, NHS esters can be used to link a protein-targeting ligand to an E3 ligase-binding ligand.[1][5]
-
Immunoassays: The immobilization of antibodies or antigens onto solid supports like microplates using NHS ester chemistry is a fundamental technique in the development of ELISAs and other immunoassays.[1]
-
Fluorescence Labeling: The attachment of fluorescent dyes to proteins and other biomolecules enables their detection and visualization in a variety of research applications, including microscopy and flow cytometry.[][12]
-
Biomaterial Functionalization: NHS esters are used to modify the surfaces of biomaterials and nanoparticles to enhance biocompatibility and for targeted drug delivery.[1]
By understanding the core principles and carefully controlling the reaction parameters, researchers can effectively utilize NHS ester bioconjugation to advance their work in a wide range of scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. biotium.com [biotium.com]
- 12. This compound Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
Application Notes: Activating Nanoparticles with N-Hydroxysuccinimide for Drug Delivery
Introduction The functionalization of nanoparticles is a cornerstone of targeted drug delivery, enabling the precise attachment of therapeutic agents, targeting ligands, and imaging moieties. N-Hydroxysuccinimide (NHS) chemistry is a widely adopted and robust method for covalently conjugating molecules containing primary amines (e.g., proteins, peptides, small molecule drugs) to the surface of nanoparticles.[1][2] This process typically involves the activation of carboxyl groups on the nanoparticle surface using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with NHS.[3][4] The EDC activates the carboxyl groups, which then react with NHS to form a semi-stable NHS ester. This activated ester is highly reactive toward primary amines, forming a stable and covalent amide bond, thus securely anchoring the desired molecule to the nanoparticle.[1][4][5] This method offers high coupling efficiency, operational simplicity under mild aqueous conditions, and results in a stable conjugate, making it ideal for creating sophisticated drug delivery systems.[1][5][6]
Principle of EDC/NHS Activation Chemistry
The most common strategy is a "two-step" coupling process, which minimizes undesirable cross-linking of biomolecules that contain both carboxyl and amine groups.[3][7]
-
Activation: Carboxyl groups (-COOH) on the nanoparticle surface are activated by EDC. This forms a highly reactive but unstable O-acylisourea intermediate.[3]
-
Stabilization: NHS is added to react with the O-acylisourea intermediate, replacing it with an NHS ester. This amine-reactive ester is more stable in aqueous solutions than the O-acylisourea intermediate, allowing for a more efficient conjugation reaction in the subsequent step.[3][7]
-
Conjugation: The NHS-activated nanoparticle is then introduced to the amine-containing molecule (e.g., drug, antibody, peptide). The primary amine (-NH2) performs a nucleophilic attack on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[1][4]
This two-step method is preferred because it allows for the removal of excess EDC and NHS before the addition of the amine-containing biomolecule, preventing the modification of carboxyl groups on the biomolecule itself and reducing polymerization.[7]
Diagram of EDC/NHS Activation Pathway
Caption: Chemical pathway for two-step EDC/NHS activation of carboxylated nanoparticles.
Experimental Protocols
This section provides a general, two-step protocol for the covalent conjugation of amine-containing molecules to carboxyl-functionalized nanoparticles.
Protocol 1: EDC/NHS Activation of Carboxylated Nanoparticles and Drug Conjugation
I. Materials and Reagents
-
Carboxylated Nanoparticles (e.g., PLGA, gold, magnetic nanoparticles)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.[3][7] (Note: Do not use buffers with primary amines or carboxylates like Tris, glycine, or acetate during activation).[7]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide) for improved water solubility.[8]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.[7][9]
-
Amine-containing drug or ligand solution.
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[9][10]
-
Washing Buffer: PBS with 0.05% Tween-20 (optional, to reduce aggregation).[7]
-
Storage Buffer: Appropriate for the final conjugate (e.g., PBS with a preservative).[7]
-
Anhydrous DMSO or DMF (if the drug/ligand is not water-soluble).[10]
II. Procedure
A. Nanoparticle Preparation and Washing
-
Resuspend the stock carboxylated nanoparticles in Activation Buffer.
-
Wash the nanoparticles 2-3 times to remove any preservatives or storage buffer.[7]
-
For each wash, pellet the nanoparticles via centrifugation or magnetic separation. Discard the supernatant and resuspend the pellet in fresh Activation Buffer.
-
After the final wash, resuspend the nanoparticles in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).[9] Ensure the suspension is homogenous, using brief sonication if necessary.[9]
B. Nanoparticle Activation
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[7][10] A typical starting concentration is 200 mM for each.[3]
-
Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension. The optimal molar ratio of EDC/Sulfo-NHS to the available carboxyl groups on the nanoparticles must be determined empirically, but a significant molar excess is common.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).[7]
C. Conjugation to Amine-Containing Molecule
-
Wash the activated nanoparticles 2-3 times with cold Coupling Buffer to remove excess EDC and Sulfo-NHS.[7] This step is crucial to prevent unwanted side reactions.
-
Immediately resuspend the activated nanoparticle pellet in fresh Coupling Buffer.
-
Dissolve the amine-containing drug or ligand in the Coupling Buffer at the desired concentration. (Note: If using an organic solvent like DMSO, ensure the final concentration in the reaction does not exceed 10% v/v to maintain nanoparticle stability).[9]
-
Add the drug/ligand solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of the molecule to be conjugated is a common starting point.[9][10]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7][9]
D. Quenching and Final Washing
-
Add Quenching Solution to the reaction mixture to a final concentration of 50-100 mM (e.g., Tris or glycine).[9] This will deactivate any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.[9]
-
Wash the conjugated nanoparticles 3-4 times with Washing Buffer (e.g., PBS with Tween-20) to remove unreacted drug/ligand and quenching agent.
-
After the final wash, resuspend the purified drug-conjugated nanoparticles in an appropriate Storage Buffer.
Experimental Workflow Diagram
Caption: Step-by-step workflow for nanoparticle activation and drug conjugation.
Data Presentation and Characterization
Successful activation and conjugation should be confirmed using various analytical techniques. The following tables summarize typical quantitative data expected from characterization experiments.
Table 1: Physicochemical Characterization of Nanoparticles
This table illustrates expected changes in nanoparticle properties after successful surface functionalization. Data is hypothetical but representative of typical experimental outcomes.[11]
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Carboxylated NP | 100 ± 5 | 0.15 | -35 ± 4 |
| NHS-Activated NP | 105 ± 6 | 0.17 | -30 ± 5 |
| Drug-Conjugated NP | 120 ± 8 | 0.20 | -15 ± 6 |
An increase in hydrodynamic diameter suggests the addition of layers to the nanoparticle surface. A change in zeta potential reflects alterations in surface charge due to the modification of carboxyl groups and the addition of the new molecule.[11]
Table 2: Drug Loading and Conjugation Efficiency
This table provides example parameters for evaluating the success of the drug conjugation process.
| Parameter | Formula | Example Value | Reference |
| Drug Loading Content (DLC %) | (Mass of loaded drug / Mass of nanoparticles) x 100 | 5-25% | [12] |
| Drug Loading Efficiency (DLE %) | (Mass of loaded drug / Initial mass of drug) x 100 | 30-70% | [12] |
| Molar Excess of Ligand | Moles of Ligand / Moles of Nanoparticle Surface Sites | 10- to 50-fold | [9][10] |
Key Characterization Techniques:
-
Dynamic Light Scattering (DLS): Measures hydrodynamic diameter and polydispersity to monitor size changes upon surface modification.[1][11]
-
Zeta Potential Analysis: Measures surface charge, which is expected to change after the consumption of carboxyl groups and conjugation of the target molecule.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the formation of the amide bond by identifying characteristic peaks and the disappearance of carboxyl peaks.[1][11]
-
UV-Vis Spectroscopy: Can be used to quantify the amount of conjugated drug if the drug has a distinct absorbance peak.[1]
-
Thermogravimetric Analysis (TGA): Can quantify the amount of organic material (ligand/drug) grafted onto the nanoparticle surface.[13]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester. | Prepare EDC/NHS solutions fresh.[7][9] Ensure anhydrous solvent if used. Work quickly during washing steps post-activation. |
| Suboptimal pH. | Ensure Activation Buffer is pH 5.0-6.0 and Coupling Buffer is pH 7.2-8.0.[7][14] | |
| Insufficient molar excess of reagents. | Increase the molar ratio of EDC/NHS or the drug/ligand.[9] | |
| Nanoparticle Aggregation | Change in surface charge after reaction. | Ensure adequate mixing and avoid harsh sonication.[9] Use a buffer with appropriate ionic strength or add a non-ionic surfactant like Tween-20 to wash buffers.[7] |
| High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10% (v/v).[9] |
References
- 1. hiyka.com [hiyka.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. hiyka.com [hiyka.com]
- 6. hiyka.com [hiyka.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical Evaluation of NHS-Activated Gold Nanoparticles Functionalized with Bombesin or Neurotensin-Like Peptides for Targeting Colon and Prostate Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Fluorescent Labeling of Oligonucleotides Using NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and cellular studies.[1] Applications such as quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), DNA sequencing, and microarray analysis rely on the sensitive detection of these labeled probes.[1][2] N-hydroxysuccinimide (NHS) ester chemistry is one of the most common and efficient methods for covalently attaching a fluorescent dye to an oligonucleotide.[3][4]
This method involves the reaction of an amine-reactive NHS ester derivative of a fluorescent dye with a primary aliphatic amine group (-NH₂) that has been incorporated into the oligonucleotide, typically at the 3' or 5' terminus.[5][6] The reaction, known as aminolysis, forms a stable and irreversible amide bond, ensuring the permanent attachment of the fluorophore.[1][4][] The process is highly chemoselective for primary amines under mildly basic conditions (pH 7.2-9.0), making it a robust choice for labeling biomolecules.[4][]
Principle of Reaction
The core of the labeling process is a nucleophilic acyl substitution. The non-protonated primary amine on the modified oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the this compound leaving group.[] This reaction is pH-dependent; mildly basic conditions (pH 8.3-8.5) are optimal as they deprotonate the primary amine, increasing its nucleophilicity, while minimizing the competing hydrolysis of the NHS ester.[5]
Data Presentation
Table 1: Common Amine-Reactive Fluorescent Dyes for Oligonucleotide Labeling
| Dye Name | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Notes |
| 6-FAM | 494 | 520 | ~75,000 | Most common fluorescein derivative; pH sensitive below pH 7.[1][8] |
| Cy3® | 550 | 570 | 150,000 | Commonly used for FRET; sulfonated versions have improved quantum yield.[1] |
| Cy5® | 649 | 670 | 250,000 | Popular red-emitting dye, often paired with Cy3 for FRET.[2] |
| Alexa Fluor® 488 | 495 | 519 | 73,000 | Bright and photostable green fluorophore. |
| Alexa Fluor® 647 | 650 | 668 | 270,000 | Bright and photostable far-red fluorophore; fluorescence may be quenched by nucleic acids.[6][9] |
| Texas Red®-X | 583 | 603 | 85,000 | Red-wavelength dye; requires conjugation to an amino-modified oligo.[8] |
| BODIPY™ TR | 589 | 617 | ~90,000 | Bright, photostable red dye; isomerically pure.[6][10] |
Table 2: Summary of Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Oligonucleotide Purity | HPLC Purified | Removes failure sequences and impurities that could interfere with labeling.[11] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | Provides the necessary pH and is free of competing primary amines.[5] |
| Reaction pH | 8.3 - 8.5 | Optimal for deprotonating the primary amine without causing rapid hydrolysis of the NHS ester.[5] |
| Dye:Oligo Molar Ratio | 5- to 20-fold excess of dye | Drives the reaction to completion and ensures efficient labeling of the oligonucleotide.[10] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Solubilizes the often hydrophobic dye and must be high-quality to prevent reaction with amine impurities.[1][5] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is typically sufficient for 2-4 hours; 4°C can be used for overnight incubations to minimize hydrolysis.[4][10] |
| Reaction Time | 2 - 4 hours (or overnight at 4°C) | Allows sufficient time for the conjugation reaction to proceed to completion.[4][10] |
| Storage of Labeled Oligo | -20°C in the dark, aliquoted | Protects the fluorescent dye from photobleaching and degradation.[11] Resuspend in slightly basic buffer (e.g., TE at pH 8), except for Cy3/Cy5 which are better at pH 7.[11] |
Visualizations
Chemical Reaction Pathway
Caption: NHS ester reaction with an amine-modified oligonucleotide.
Experimental Workflow
Caption: Workflow for fluorescent labeling of oligonucleotides.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Amine-Modified Oligonucleotide:
-
Start with an HPLC-purified, amine-modified oligonucleotide to ensure high purity and remove any interfering substances.[6][11]
-
Resuspend the lyophilized oligonucleotide in the labeling buffer (0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[5]
-
Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the dye.[4][5][6]
-
-
NHS Ester-Dye Stock Solution:
-
NHS esters are sensitive to moisture and can hydrolyze, reducing their reactivity.[4][12] Always use high-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare the stock solution.[1][5]
-
Allow the vial of NHS ester dye to warm to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution can be stored at -20°C for 1-2 months, protected from light and moisture.[5] Use immediately after preparation if dissolved in an aqueous solution.[5]
-
Protocol 2: Labeling Reaction
-
Calculate Molar Quantities: Determine the moles of the amine-modified oligonucleotide present in your reaction volume.
-
Add NHS Ester-Dye: Add a 5- to 20-fold molar excess of the NHS ester-dye stock solution to the oligonucleotide solution.[10] A higher excess can help drive the reaction to completion, but may make purification more challenging.
-
Mix and Incubate: Vortex the reaction mixture gently for a few seconds to ensure it is thoroughly mixed.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[4][10] The entire incubation should be performed in the dark to prevent photobleaching of the fluorescent dye.
Protocol 3: Purification of Labeled Oligonucleotide
Purification is a critical step to remove unreacted (free) dye, hydrolyzed dye, and any unlabeled oligonucleotide, all of which can interfere with downstream applications.[13]
-
Reverse-Phase HPLC (RP-HPLC): This is the most effective and recommended method.[11]
-
The hydrophobic nature of the fluorescent dye causes the labeled oligonucleotide to be retained longer on the column than the unlabeled oligonucleotide.
-
The free dye is typically the most hydrophobic component and will elute last.
-
Monitor the elution profile at both 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.[2]
-
Collect the fraction corresponding to the dual-absorbance peak of the labeled oligonucleotide.
-
-
Alternative Methods:
-
pH-Controlled Extraction: This method exploits the change in a dye's charge and hydrophobicity at low pH. By lowering the pH of the reaction mixture and extracting with an organic solvent like butanol, the neutral free dye is preferentially moved to the organic phase, leaving the charged, labeled DNA in the aqueous phase.[13]
-
Polyacrylamide Gel Electrophoresis (PAGE): Can be used to separate the labeled product from the unlabeled oligonucleotide based on charge and size differences, though it is often less efficient for removing free dye.[14]
-
Protocol 4: Characterization and Quantification
After purification, determine the concentration of the oligonucleotide and the degree of labeling. This is done using UV-Visible spectrophotometry.
-
Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and at the dye's maximum absorbance wavelength (A_max).
-
Calculate Oligonucleotide Concentration:
-
The dye also absorbs light at 260 nm. This contribution must be subtracted from the total A₂₆₀ reading. A correction factor (CF₂₆₀), which is the ratio of the dye's absorbance at 260 nm to its absorbance at its A_max, is used. This value is typically provided by the dye manufacturer.
-
Corrected A₂₆₀ = A₂₆₀ - (A_max × CF₂₆₀)
-
Oligonucleotide Concentration (M) = Corrected A₂₆₀ / ε₂₆₀ (where ε₂₆₀ is the molar extinction coefficient of the oligonucleotide).
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_max (where ε_max is the molar extinction coefficient of the dye).
-
-
Determine Degree of Labeling (DOL):
-
DOL = [Dye Concentration] / [Oligonucleotide Concentration]
-
For a mono-labeled oligonucleotide, the ideal DOL is close to 1.0.
-
Troubleshooting Guide
Table 3: Common Problems and Solutions in Oligonucleotide Labeling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Labeling Efficiency | Hydrolyzed NHS Ester: The reactive dye was exposed to moisture. | Use fresh, high-quality anhydrous DMSO/DMF. Allow dye vial to warm to room temperature before opening.[12] |
| Incorrect pH: The reaction buffer pH was too low, leaving the amine protonated and non-reactive. | Ensure the labeling buffer is between pH 8.3 and 8.5.[5][12] | |
| Competing Amines: Buffer (e.g., Tris) or contaminants in the oligo solution contained primary amines. | Use a recommended buffer like sodium bicarbonate or borate. Ensure the starting oligonucleotide is purified.[6][12] | |
| Multiple Peaks in HPLC | Incomplete Reaction: Unlabeled oligo remains. | Increase the molar excess of the dye or extend the reaction time. |
| Dye Isomers: Some dyes (e.g., FAM) can exist as multiple isomers, leading to slightly different retention times. | This is often normal and does not affect performance. | |
| Oligo Degradation: The oligonucleotide was degraded during synthesis or handling. | Use freshly purified oligonucleotides. | |
| Low Yield After Purification | Inefficient Purification: Significant loss of sample during the purification step. | Optimize the HPLC gradient or extraction protocol. For small amounts, consider spin-column purification if available. |
| Precipitation: The dye-labeled oligo (especially with hydrophobic dyes) may have precipitated out of solution. | Ensure complete dissolution and consider using a small percentage of organic solvent in the buffer if compatible with the purification method. |
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Oligonucleotide conjugated antibody strategies for cyclic immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. idtdna.com [idtdna.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 12. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Immobilization using EDC and N-Hydroxysuccinimde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent immobilization of enzymes onto carboxyl-functionalized supports using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). This method is widely used to enhance enzyme stability, facilitate reusability, and simplify downstream processing in various biotechnological and biomedical applications.
Principle of Immobilization
The immobilization process is a two-step reaction. First, EDC activates the carboxyl groups on the support material to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. The addition of NHS stabilizes this intermediate by converting it into a semi-stable NHS ester. In the second step, the amine-reactive NHS ester readily reacts with primary amine groups (e.g., from lysine residues) on the surface of the enzyme, forming a stable amide bond and covalently attaching the enzyme to the support.[1][2]
Quantitative Data Summary
The efficiency of enzyme immobilization is influenced by several factors, including pH, temperature, reagent concentrations, and incubation time. The following tables summarize quantitative data from studies that optimized these parameters for specific enzymes.
Table 1: Optimized Conditions for Cellulase Immobilization on Eudragit L-100 [3][4][5]
| Parameter | Optimal Value | Immobilization Efficiency (%) |
| EDC Concentration | 0.44% (w/v) | 87.97 ± 6.45 |
| NHS Concentration | 0.37% (w/v) | |
| Coupling Time | 2.22 hours |
Table 2: Optimal pH for Immobilization of Serratiopeptidase on Carboxylated Nanoparticles [6]
| Step | Optimal pH |
| Nanoparticle Activation | 5.1 |
| Enzyme Coupling | 5.5 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the immobilization of enzymes onto carboxyl-functionalized supports using EDC and NHS.
Materials Required
-
Enzyme: Purified enzyme solution with a known concentration.
-
Carboxyl-functionalized support: e.g., magnetic beads, agarose resin, nanoparticles.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (this compound) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[7]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0.[8]
-
Wash Buffer: Buffer appropriate for the enzyme and support.
-
Reaction tubes and mixing equipment (e.g., rotator or shaker).
Protocol
Step 1: Preparation of Reagents
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture, as they are hygroscopic.[9]
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[8]
Step 2: Activation of the Carboxyl-Functionalized Support
-
Wash the carboxyl-functionalized support material three times with the Activation Buffer to remove any preservatives or storage solutions.
-
Resuspend the support in the Activation Buffer.
-
Add EDC and NHS to the support suspension. The final concentrations may need to be optimized, but a starting point can be 10 mg/mL each.[10]
-
Incubate the mixture for 15-30 minutes at room temperature with continuous mixing.[8][10]
-
After incubation, wash the activated support three times with cold Activation Buffer to remove excess, unreacted EDC and NHS.[10]
Step 3: Covalent Coupling of the Enzyme
-
Immediately after washing, resuspend the activated support in the Coupling Buffer.
-
Add the enzyme solution to the activated support suspension. The optimal enzyme concentration should be determined empirically.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8] The optimal coupling time can vary; for example, a study on cellulase found 2.22 hours to be optimal.[3][4][5]
Step 4: Quenching and Washing (Optional but Recommended)
-
To block any remaining active NHS-ester sites on the support and prevent non-specific binding, add a quenching solution (e.g., Tris-HCl or ethanolamine) to a final concentration of 100 mM.[8]
-
Incubate for 30 minutes at room temperature with mixing.[8]
-
Wash the immobilized enzyme conjugate three times with the Wash Buffer to remove any unbound enzyme and quenching reagents.
Step 5: Storage
-
Resuspend the immobilized enzyme in an appropriate storage buffer, often containing a bacteriostatic agent if stored for an extended period.
-
Store at 4°C. Do not freeze unless the stability of the immobilized enzyme under freezing conditions has been confirmed.
Visualizations
Signaling Pathway Diagram
Caption: Chemical reaction pathway of EDC/NHS mediated enzyme immobilization.
Experimental Workflow Diagram
Caption: Experimental workflow for enzyme immobilization using EDC and NHS.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artificial intelligence techniques to optimize the EDC/NHS-mediated immobilization of cellulase on Eudragit L-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artificial Intelligence Techniques to Optimize the EDC/NHS-Mediated Immobilization of Cellulase on Eudragit L-100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: N-Hydroxysuccinimide in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of N-Hydroxysuccinimide in Peptide Synthesis
This compound (NHS) is a crucial reagent in bioconjugation and synthetic chemistry, most notably for its role in the activation of carboxylic acids to facilitate amide bond formation.[1] In Solid-Phase Peptide Synthesis (SPPS), the stepwise assembly of amino acids on a solid support, efficient and reliable amide bond formation is paramount. The use of NHS, typically in conjunction with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), provides a classic and effective method for activating the C-terminus of an incoming amino acid, preparing it for coupling with the N-terminal amine of the growing peptide chain.[1][2]
The primary function of NHS is to form a stable, yet reactive, NHS-ester intermediate. This "active ester" is more resistant to hydrolysis than many other activated species but is highly susceptible to nucleophilic attack by primary amines, leading to the formation of a stable peptide bond.[1][3] This two-step activation and coupling process is fundamental to many SPPS protocols.
Principle of NHS Activation
The activation of a protected amino acid using the NHS/carbodiimide method involves two main steps:
-
Formation of the O-acylisourea intermediate: The carbodiimide (e.g., DCC or EDC) reacts with the carboxylic acid of the Nα-protected amino acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the NHS Ester: this compound acts as a nucleophile, attacking the O-acylisourea intermediate. This results in the formation of a stable NHS ester and a urea byproduct (e.g., dicyclohexylurea, DCU).[2]
This NHS ester is then introduced to the deprotected N-terminus of the peptide chain on the solid support, where the amine group attacks the carbonyl carbon of the ester, forming the desired peptide bond and releasing NHS as a leaving group.
Caption: Chemical pathway for NHS-mediated activation and coupling.
Quantitative Data: Comparison of Coupling Reagents
While the NHS/carbodiimide method is robust, modern SPPS often employs pre-formed aminium/uronium or phosphonium salt coupling reagents (e.g., HBTU, HATU, PyBOP) which incorporate activating additives like HOBt or HOAt directly.[2] These reagents often boast faster reaction times and higher coupling efficiencies, especially for "difficult" sequences prone to aggregation.[1] The choice of reagent is a critical parameter influencing the final purity and yield of the synthesized peptide.[4]
Below is a comparative summary of common coupling reagents used in Fmoc-SPPS.
| Coupling Reagent Class | Examples | Additive | Typical Coupling Time | Relative Efficiency/Yield | Notes on Racemization |
| Carbodiimides | DCC, DIC, EDC | HOBt, NHS , Oxyma | 30 - 120 min | Good to High | Low when used with additives like HOBt or NHS.[2][5] Base-free conditions can further minimize racemization.[2] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | HOBt, 6-Cl-HOBt | 15 - 45 min | High (~95-98%)[6] | Generally low, but higher than carbodiimides under certain conditions. Can cause guanidinylation of the N-terminus. |
| Aminium/Uronium Salts | HATU, TATU | HOAt | 15 - 30 min | Very High (>99%)[6] | HOAt is superior to HOBt in suppressing racemization.[2] Considered highly efficient.[5] |
| Aminium/Uronium Salts | COMU | Oxyma | 15 - 30 min | Very High (>99%)[6] | Oxyma is a non-explosive alternative to HOAt with comparable performance in suppressing racemization.[2] |
| Phosphonium Salts | PyBOP, PyAOP | HOBt, HOAt | 15 - 45 min | High to Very High (~95-99%)[6] | Generally low racemization. Byproducts are less hazardous than early phosphonium reagents like BOP.[5] Does not cause guanidinylation. |
Table values are synthesized from multiple sources and represent typical performance. Actual results can vary significantly based on the peptide sequence, scale, and specific reaction conditions.
Potential Side Reactions and Mitigation
While effective, the use of NHS esters is associated with potential side reactions that researchers must consider:
-
Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous or protic environments. The rate of hydrolysis increases with pH.[3] The half-life at pH 7 (0°C) is several hours, but drops to minutes at pH 8.6.[3] Therefore, reactions should be performed in anhydrous solvents (e.g., DMF, NMP) and exposure to moisture should be minimized.
-
Reaction with Nucleophilic Side Chains: Although the primary reaction target is the α-amino group of the N-terminus, NHS esters can also react with other nucleophilic amino acid side chains. Significant reactivity has been observed with the hydroxyl groups of Serine, Threonine, and Tyrosine, as well as the guanidinium group of Arginine, particularly at higher pH.[2]
-
Racemization: The activation of an amino acid's carboxyl group can increase the acidity of the α-hydrogen, leading to epimerization. This is a significant concern for all coupling methods. Using NHS (or HOBt) as an additive with carbodiimides effectively suppresses racemization by rapidly converting the reactive O-acylisourea into a more stable active ester.[2][5][7] Histidine and Cysteine are particularly susceptible to racemization during activation.[3][8]
Experimental Protocols
The following protocols outline a standard manual Fmoc/tBu-based SPPS workflow utilizing a DIC/NHS activation method.
-
Place the appropriate amount of resin (e.g., Rink Amide or Wang resin) into a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin) to the vessel.
-
Agitate the resin using a shaker or by bubbling nitrogen for 15-30 minutes to allow for complete swelling of the beads.
-
Drain the DMF from the reaction vessel.
Caption: General workflow for a single SPPS cycle.
A. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[6]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[4]
B. Amino Acid Activation and Coupling (DIC/NHS Method):
-
In a separate vial, dissolve the Nα-Fmoc protected amino acid (3 equivalents relative to resin loading) and this compound (NHS) (3 equivalents) in a minimal amount of DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]
C. Monitoring the Coupling Reaction:
-
Perform a qualitative Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, necessitating a second coupling step ("recoupling"). A yellow/colorless result indicates completion.
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with Dichloromethane (DCM) (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.[6]
Disclaimer: These protocols provide a general guideline. Optimization of coupling times, reagent equivalents, and cleavage conditions may be necessary for specific peptide sequences. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- 1. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]
- 2. bachem.com [bachem.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Practical Applications of N-hydroxysuccinimide (NHS) in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to NHS Chemistry in Immunoassays
N-hydroxysuccinimide (NHS) and its water-soluble analog, Sulfo-NHS, are pivotal reagents in the development of robust and sensitive immunoassays. NHS esters are highly reactive compounds that selectively form stable amide bonds with primary amines (-NH₂) found on proteins, such as antibodies and antigens, at physiological to slightly alkaline pH.[1][2] This reactivity makes NHS chemistry a versatile and widely adopted method for covalently immobilizing or labeling biomolecules, which is a fundamental step in creating various immunoassay formats, including Enzyme-Linked Immunosorbent Assays (ELISAs) and Lateral Flow Immunoassays (LFIAs).
The primary advantages of using NHS chemistry in immunoassay development include:
-
High Reactivity and Efficiency: NHS esters react rapidly with primary amines, leading to high conjugation yields under mild conditions.[1]
-
Formation of Stable Covalent Bonds: The resulting amide bond is highly stable, ensuring that the immobilized or labeled biomolecule does not leach or dissociate during the assay, which is crucial for assay reliability and reproducibility.[1]
-
Specificity for Primary Amines: The reaction is highly selective for primary amines, minimizing non-specific cross-reactions with other functional groups on the biomolecule.[1]
-
Versatility: NHS chemistry can be used to conjugate a wide range of labels, including enzymes (e.g., HRP, AP), fluorophores, biotin, and nanoparticles, to antibodies or antigens. It is also used to activate surfaces for the covalent immobilization of proteins.
Despite its advantages, the successful application of NHS chemistry requires careful control of reaction conditions, as NHS esters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent and increases with increasing pH.[2][3] Therefore, optimizing the pH, temperature, and reaction time is critical to maximize conjugation efficiency while minimizing hydrolysis.
Data Presentation: Quantitative Parameters for NHS Ester Reactions
The efficiency and stability of NHS ester-mediated conjugations are influenced by several factors. The following tables summarize key quantitative data to guide the optimization of your immunoassay development.
Table 1: Influence of pH on the Stability of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [2] |
| 7.4 | Not Specified | > 120 minutes | [3] |
| 8.0 | Room Temperature | 210 minutes | [3] |
| 8.5 | Room Temperature | 180 minutes | [3] |
| 8.6 | 4 | 10 minutes | [2] |
| 9.0 | Room Temperature | < 9 minutes | [3] |
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates for a Porphyrin-NHS Ester
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
This data illustrates that while hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated at a higher pH, leading to a better yield of the conjugated product.
Table 3: Recommended Molar Excess of NHS Ester for Protein Labeling
| Application | Recommended Molar Excess of NHS Ester | Notes |
| General Protein Labeling | 10- to 50-fold | The optimal ratio depends on the protein concentration and the number of available primary amines. A higher excess is needed for dilute protein solutions. |
| Mono-labeling of Proteins | 8-fold | This is an empirical value suitable for many common proteins and peptides to achieve a single label per molecule. The actual amount may need to be optimized.[4] |
Experimental Protocols
Here, we provide detailed protocols for key applications of NHS chemistry in the development of immunoassays.
Protocol 1: Covalent Immobilization of Capture Antibody on an NHS-Activated Microplate for ELISA
This protocol describes the covalent immobilization of a capture antibody onto a commercially available NHS-activated microplate. This method offers a more stable and oriented antibody immobilization compared to passive adsorption.
Materials:
-
NHS-activated 96-well microplate
-
Capture antibody (1-10 µg/mL in PBS, pH 7.4)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Antigen standard and samples
-
Detection antibody (biotinylated or enzyme-conjugated)
-
Enzyme-conjugated streptavidin (if using a biotinylated detection antibody)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antibody Immobilization: a. Reconstitute the capture antibody in PBS, pH 7.4, to a final concentration of 1-10 µg/mL. b. Add 100 µL of the capture antibody solution to each well of the NHS-activated microplate. c. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: a. Aspirate the antibody solution from the wells. b. Wash the plate three times with 200 µL of Wash Buffer per well. c. Add 200 µL of Blocking Buffer to each well. d. Incubate for 1-2 hours at room temperature.
-
Antigen Incubation: a. Aspirate the Blocking Buffer and wash the plate three times with Wash Buffer. b. Add 100 µL of antigen standards and samples to the appropriate wells. c. Incubate for 1-2 hours at room temperature.
-
Detection Antibody Incubation: a. Aspirate the antigen solution and wash the plate three times with Wash Buffer. b. Add 100 µL of the diluted detection antibody to each well. c. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation (if applicable): a. If a biotinylated detection antibody was used, wash the plate three times with Wash Buffer. b. Add 100 µL of enzyme-conjugated streptavidin to each well. c. Incubate for 30 minutes at room temperature.
-
Substrate Development and Measurement: a. Wash the plate five times with Wash Buffer. b. Add 100 µL of the substrate solution to each well. c. Incubate in the dark at room temperature for 15-30 minutes. d. Add 50 µL of Stop Solution to each well. e. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.
Protocol 2: Conjugation of an Antibody to Gold Nanoparticles using NHS Chemistry for Lateral Flow Immunoassay
This protocol details the covalent conjugation of an antibody to carboxyl-functionalized gold nanoparticles using EDC/NHS chemistry. These antibody-conjugated nanoparticles can then be used as the detection reagent in a lateral flow immunoassay.
Materials:
-
Carboxyl-functionalized gold nanoparticles (e.g., 40 nm)
-
Antibody to be conjugated (in a buffer free of amines, e.g., MES buffer)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 10% BSA
-
Conjugate Diluent (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Microcentrifuge
Procedure:
-
Activation of Gold Nanoparticles: a. Resuspend the carboxyl-functionalized gold nanoparticles in Activation Buffer. b. Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer. c. Add EDC and Sulfo-NHS to the gold nanoparticle suspension to a final concentration of 2 mM and 5 mM, respectively. d. Incubate for 15-30 minutes at room temperature with gentle mixing. e. Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS. Carefully remove the supernatant. f. Resuspend the activated nanoparticle pellet in Activation Buffer.
-
Antibody Conjugation: a. Add the antibody to the activated gold nanoparticle suspension. The optimal antibody concentration needs to be determined empirically but a starting point is typically 10-20 µg of antibody per mL of 1 OD gold nanoparticle solution. b. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Blocking and Quenching: a. Add the Quenching Solution to block any remaining active sites on the nanoparticles and quench the reaction. b. Incubate for 30 minutes at room temperature.
-
Washing and Storage: a. Centrifuge the conjugated nanoparticles. b. Remove the supernatant and resuspend the pellet in Conjugate Diluent. c. Repeat the centrifugation and resuspension step two more times. d. After the final wash, resuspend the pellet in Conjugate Diluent to the desired optical density. e. Store the antibody-conjugated gold nanoparticles at 4°C until use.
Visualizations
The following diagrams illustrate key workflows and relationships in the application of NHS chemistry for immunoassays.
References
Application Notes and Protocols for Crosslinking Cell Surface Proteins with Sulfo-NHS Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the use of Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters in crosslinking proteins on the surface of living cells. This technique is a cornerstone for studying protein-protein interactions, receptor dimerization, and the organization of protein complexes in their native membrane environment.
Introduction
Sulfo-NHS esters are amine-reactive chemical crosslinkers that are widely used for covalently linking proteins.[1][2] The key feature of Sulfo-NHS esters is the presence of a sulfonate group on the N-hydroxysuccinimide ring.[1][3] This charged group renders the molecule water-soluble and membrane-impermeable, ensuring that the crosslinking reaction is restricted to the extracellular surface of intact cells.[1][][5] This specificity is crucial for distinguishing between extracellular and intracellular protein interactions.[1]
The reaction chemistry involves the nucleophilic attack of a primary amine, present on the N-terminus of proteins and the side chain of lysine residues, on the ester's carbonyl carbon.[1][2] This results in the formation of a stable amide bond and the release of this compound.[2][3] The reaction is most efficient at a pH range of 7 to 9.[1][6]
A variety of Sulfo-NHS ester crosslinkers are commercially available, differing in their spacer arm length and the nature of their reactive groups. Homobifunctional crosslinkers, such as BS3 (bis[sulfosuccinimidyl] suberate), contain two identical Sulfo-NHS ester groups and are used to crosslink any two proteins in proximity that have accessible primary amines.[7][8] Heterobifunctional crosslinkers, on the other hand, possess a Sulfo-NHS ester on one end and a different reactive group (e.g., a maleimide or a photoactivatable group) on the other, allowing for more specific and controlled crosslinking strategies.[9]
Applications of cell surface protein crosslinking with Sulfo-NHS esters are diverse and include:
-
Studying receptor-ligand interactions: Capturing the transient binding of a ligand to its cell surface receptor.[8]
-
Analyzing protein complexes: Identifying the components of multi-protein complexes on the cell surface.[8][10]
-
Investigating signaling pathways: Elucidating the initial steps of signal transduction cascades, such as receptor dimerization upon ligand binding.[11][12]
-
Drug development: Assessing the effect of therapeutic candidates on protein interactions at the cell surface.[]
Chemical Reaction Mechanism
The fundamental reaction of a Sulfo-NHS ester with a primary amine on a protein is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This leads to the formation of a stable amide bond, covalently linking the protein to the crosslinker, and the release of Sulfo-N-hydroxysuccinimide.[2][3]
Caption: Reaction of a Sulfo-NHS ester with a primary amine on a cell surface protein.
Quantitative Data Summary
Successful crosslinking depends on several factors, including the concentration of the crosslinker, incubation time, temperature, and pH. The following tables summarize key quantitative parameters for crosslinking reactions with Sulfo-NHS esters.
Table 1: Reaction Conditions for Cell Surface Crosslinking
| Parameter | Recommended Range | Notes |
| Crosslinker Concentration | 0.25 - 1 mg/mL | The optimal concentration should be determined empirically for each cell type and protein of interest.[1] |
| Cell Concentration | 1 - 25 x 10⁶ cells/mL | Higher cell concentrations can improve crosslinking efficiency.[1] |
| Incubation Time | 30 minutes - 1 hour | Longer incubation times may lead to increased non-specific crosslinking and internalization of the crosslinker.[1] |
| Incubation Temperature | 4°C or Room Temperature | Incubation at 4°C is often preferred to minimize internalization of the labeled proteins.[1] |
| pH | 7.2 - 8.5 | The reaction is pH-dependent, with optimal reactivity in the slightly alkaline range.[3][7] |
| Quenching Reagent | 20-50 mM Tris, Glycine, or Lysine | Quenching stops the reaction by consuming excess crosslinker.[13] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Note: The half-life of the Sulfo-NHS ester is a critical factor, as hydrolysis competes with the crosslinking reaction.[3][13] Higher pH and temperatures accelerate hydrolysis.
Experimental Protocols
The following are detailed protocols for cell surface protein crosslinking using a homobifunctional Sulfo-NHS ester like BS3.
Protocol 1: General Cell Surface Protein Crosslinking
This protocol provides a general guideline for crosslinking proteins on the surface of adherent or suspension cells.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sulfo-NHS ester crosslinker (e.g., BS3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge tubes
-
Ice
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS. Resuspend the cells in PBS at a concentration of 1-25 x 10⁶ cells/mL.[1]
-
-
Crosslinking Reaction:
-
Immediately before use, prepare the Sulfo-NHS ester solution by dissolving it in PBS to the desired final concentration (typically 0.25-1 mg/mL).[1]
-
Add the Sulfo-NHS ester solution to the cells.
-
Incubate for 30 minutes to 1 hour at 4°C (on ice) or room temperature. Incubation at 4°C is recommended to minimize protein internalization.[1]
-
-
Quenching:
-
To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM).
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis:
-
For adherent cells, aspirate the quenching solution and add ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and add ice-cold lysis buffer to the cell pellet.
-
-
Analysis:
-
Clarify the cell lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.
-
The supernatant containing the crosslinked proteins is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Analysis of Crosslinked Proteins by Western Blotting
This protocol describes how to analyze the results of a cell surface crosslinking experiment using Western blotting.
Materials:
-
Crosslinked cell lysate (from Protocol 1)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Mix the crosslinked cell lysate with SDS-PAGE sample buffer. For analyzing disulfide-linked crosslinkers, a reducing agent (e.g., DTT or β-mercaptoethanol) should be omitted from the sample buffer in one of the lanes.
-
-
SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel and run the gel according to the manufacturer's instructions to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system. Crosslinked protein complexes will appear as higher molecular weight bands compared to the monomeric protein in the non-crosslinked control.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for cell surface protein crosslinking and a representative signaling pathway that can be studied using this technique.
Caption: A typical experimental workflow for cell surface protein crosslinking.
A common application of this technique is to study the dimerization of growth factor receptors upon ligand binding, which is an initial step in many signaling pathways.[11][14]
Caption: A simplified growth factor receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 9. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Cell signaling - Wikipedia [en.wikipedia.org]
- 12. Identification of Protein Interactions Involved in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in N-Hydroxysuccinimide coupling reactions
Technical Support Center: N-Hydroxysuccinimide (NHS) Coupling
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this compound (NHS) ester coupling reactions. Below are frequently asked questions (FAQs) and troubleshooting advice to address common challenges, particularly low reaction yields.
Frequently Asked Questions & Troubleshooting
Q1: What are the most common causes of low yield in an NHS ester coupling reaction?
Low or no coupling yield can often be traced back to a few key areas: suboptimal pH, hydrolysis of the NHS ester, use of incompatible buffers, inactive reagents, or low reactant concentrations.[1][2] The most significant competing reaction is the hydrolysis of the NHS ester in an aqueous buffer, which converts the amine-reactive ester into an unreactive carboxylic acid.[2]
Q2: How critical is pH for the reaction, and what is the optimal range?
Reaction pH is a critical factor as it governs a trade-off between two competing factors: the reactivity of the primary amine and the stability of the NHS ester.[3]
-
Amine Reactivity : The reactive species is the unprotonated primary amine (-NH₂). At a pH below 7.2, the amine is predominantly in its protonated form (-NH₃⁺), making it non-nucleophilic and unreactive.[2][3]
-
NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, and the rate of this degradation increases significantly with higher pH.[3][4][5]
The optimal pH range is a compromise, typically between 7.2 and 8.5 .[3][4] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize reaction efficiency.[3][6][7][8]
Q3: My NHS ester seems to be hydrolyzing before it can react with my target molecule. How can I minimize this?
Hydrolysis is a major cause of low yields. The stability of the NHS ester is highly pH-dependent. For example, the half-life of an NHS ester is 4-5 hours at pH 7.0 (at 0°C) but drops to just 10 minutes at pH 8.6 (at 4°C).[4][5]
To minimize hydrolysis:
-
Control pH : Avoid pH levels above 8.5, where hydrolysis is rapid.[6][8]
-
Prepare Fresh Solutions : Always prepare solutions of EDC and NHS esters immediately before use.[1][9] Do not store them in aqueous solutions for extended periods.
-
Concentration : The desired reaction is concentration-dependent, while the hydrolysis side reaction is not. Increasing the concentration of your protein or target molecule (a concentration of 1-10 mg/mL is recommended) can favor the coupling reaction over hydrolysis.[2][6][10]
Q4: What buffers should I use, and are there any I must avoid?
Choosing the correct buffer is crucial for success.
-
Recommended Buffers : Phosphate, carbonate-bicarbonate, borate, and HEPES buffers are commonly used within the recommended pH range of 7.2 to 8.5.[3][4] 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are good choices.[6][8] For two-step protocols involving EDC activation, MES buffer is recommended for the initial activation step (pH 4.7-6.0).[11][12][13]
-
Buffers to Avoid : You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3] These will compete with your target molecule for reaction with the NHS ester, significantly reducing your yield.[1]
Q5: My NHS ester has poor water solubility. What is the best way to handle this?
Many NHS esters are hydrophobic. They should first be dissolved in a small amount of a water-miscible, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[1][6][8][14] It is critical to use high-quality, anhydrous solvents, as impurities or water can degrade the reagent.[6] DMF, in particular, can degrade into dimethylamine, which will react with the NHS ester.[6]
Q6: What molar ratios of reagents should I use?
The optimal molar ratio can vary depending on the specific molecules being coupled. For labeling proteins, a 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[3] In two-step reactions starting from a carboxyl group, a molar excess of both EDC and NHS is typically used.[15][16] See the table below for more detailed recommendations.
Data Summary Tables
Table 1: Influence of pH on Reaction Components
| pH Range | Effect on Primary Amine (-NH₂) | Effect on NHS Ester | Overall Reaction Efficiency |
| < 7.0 | Predominantly protonated (-NH₃⁺), non-nucleophilic and unreactive.[3][8] | Relatively stable, low rate of hydrolysis.[4][5] | Very low due to unreactive amine.[2] |
| 7.2 - 8.5 | Increasing concentration of reactive, deprotonated amine.[3] | Moderate rate of hydrolysis, increases with pH.[4][5] | Optimal range for coupling .[3][4] |
| > 8.6 | Fully deprotonated and highly reactive. | Very rapid hydrolysis (half-life of ~10 minutes).[4][5] | Low due to rapid degradation of the NHS ester.[6][8] |
Table 2: Recommended Molar Ratios for EDC/NHS Coupling
| Reaction Type | Reagent | Molar Ratio (Reagent:Target) | Notes |
| Protein Labeling | NHS Ester | 5x to 20x excess over protein | An empirical starting point; may require optimization.[3][6] |
| Two-Step Coupling | EDC | 2x to 10x excess over carboxyl groups | A good starting point for optimization.[15] Using too much EDC can lead to side products.[16] |
| Two-Step Coupling | NHS/Sulfo-NHS | 1.0x to 2.5x excess over EDC | Added to improve the stability and efficiency of the amine-reactive intermediate.[11][17] |
Experimental Protocols
Protocol: Two-Step Protein Coupling using EDC and Sulfo-NHS
This method is ideal for coupling two proteins while minimizing polymerization by activating the first protein's carboxyl groups before introducing the second protein.[12]
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[12]
-
Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2.[12]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein #1 (to be activated) and Protein #2 (containing primary amines)
-
(Optional) Quenching Reagent: Hydroxylamine, glycine, or Tris at 10-50 mM final concentration.[17][18]
-
Desalting column
Procedure:
-
Prepare Solutions: Dissolve Protein #1 in Activation Buffer. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[9]
-
Activation: Add EDC (e.g., ~2 mM final concentration) and Sulfo-NHS (e.g., ~5 mM final concentration) to the Protein #1 solution.[18] Incubate for 15 minutes at room temperature.[9][18]
-
Removal of Excess Reagents (Recommended): Remove excess and quenched EDC/Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).[12][18] This step also adjusts the pH for the next step.
-
Conjugation: Immediately add the activated Protein #1 solution to a solution of Protein #2 in Coupling Buffer.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9][18]
-
Quenching (Optional): Stop the reaction by adding a quenching reagent and incubating for 15-30 minutes.[17][18]
-
Purification: Purify the final conjugate using gel filtration or another suitable chromatography method to remove unreacted molecules and byproducts.[6][17]
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fluidic.com [fluidic.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. biotium.com [biotium.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. covachem.com [covachem.com]
- 18. benchchem.com [benchchem.com]
how to prevent hydrolysis of NHS esters during labeling
Welcome to the technical support center for N-hydroxuccinimide (NHS) ester labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their bioconjugation experiments and troubleshooting common issues, with a primary focus on preventing the hydrolysis of NHS esters during labeling procedures.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a concern?
N-hydroxysuccinimide (NHS) esters are widely used reagents for covalently attaching molecules to primary amines on proteins, antibodies, and other biomolecules.[1] However, in an aqueous environment, the NHS ester can react with water in a process called hydrolysis.[1] This competing reaction cleaves the ester, rendering it inactive and unable to conjugate to the target amine, which leads to reduced conjugation efficiency and lower yields of the desired product.[1]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.[1][2][3] While a slightly alkaline pH is necessary to deprotonate primary amines for the desired conjugation reaction, a higher pH will accelerate hydrolysis.[1][2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4]
-
Time: The longer an NHS ester is exposed to an aqueous buffer, the greater the extent of hydrolysis.[1]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[1][5][6]
Q3: What is the optimal pH for an NHS ester reaction to balance aminolysis and hydrolysis?
The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of the target amine and minimizing hydrolysis of the ester.[1] The recommended pH range is typically between 7.2 and 8.5.[2][3][6][7] For many applications, a pH of 8.3-8.5 is considered optimal for efficient conjugation.[5][7][8] At a lower pH, the primary amine is protonated and less reactive, while at a higher pH, the rate of hydrolysis becomes a significant issue.[1][3][5]
Q4: Which buffers are recommended for NHS ester reactions, and which should be avoided?
It is critical to use buffers that are free of primary amines.[7]
| Compatible Buffers | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS) | Tris (tris(hydroxymethyl)aminomethane) |
| Carbonate-Bicarbonate Buffers | Glycine |
| HEPES Buffers | Buffers with any primary amine additives |
| Borate Buffers |
Q5: How should I properly store and handle NHS ester reagents to prevent hydrolysis?
Proper storage and handling are crucial to maintain the reactivity of NHS esters. They are sensitive to moisture and should be stored at -20°C to -80°C in a desiccated environment.[5][7] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.[7] For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][5][7] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[7]
Troubleshooting Guide: Low Labeling Efficiency
Low or no labeling efficiency is the most common problem encountered during protein labeling with NHS esters. This is often a direct consequence of NHS ester hydrolysis. Use the following guide to diagnose and resolve the issue.
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5.[5] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[5] |
| Presence of Competing Amines | Ensure that the protein solution is free from amine-containing buffers (e.g., Tris, glycine) and other substances with primary amines.[5] If necessary, perform a buffer exchange via dialysis or gel filtration.[5] |
| Inactive NHS Ester | NHS esters are moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[5][7] Use high-quality, anhydrous DMSO or DMF to prepare fresh stock solutions immediately before each use.[5] |
| Low Protein Concentration | The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 1-2 mg/mL can lead to significantly reduced labeling efficiency because the competing hydrolysis reaction becomes more dominant.[5] If possible, concentrate the protein solution before labeling. |
| Inappropriate Reaction Time/Temperature | Labeling is typically performed for 1-4 hours at room temperature or overnight at 4°C.[5] If labeling efficiency is low, consider extending the incubation time, especially if the reaction is carried out at a lower temperature or a suboptimal pH.[5] |
| Poor Solubility of NHS Ester | Ensure the NHS ester is completely dissolved in an appropriate organic solvent (anhydrous DMSO or DMF) before adding it to the protein solution. The final concentration of the organic solvent in the reaction mixture should typically be less than 10%.[5] |
Quantitative Data: NHS Ester Stability
The stability of an NHS ester in an aqueous solution is highly dependent on the pH and temperature. The half-life (t½) is the time it takes for 50% of the NHS ester to be hydrolyzed.
Table 1: Half-life of a Typical NHS Ester at Different pH Values and Temperatures.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[2][9] |
| 8.6 | 4°C | 10 minutes[2][9] |
| 7.0 | Room Temp | ~1-2 hours[] |
| 8.0 | Room Temp | ~1 hour[11] |
| 9.0 | Room Temp | Minutes[12][13] |
Experimental Protocols
General Protocol for Labeling a Protein with an NHS Ester
This protocol provides a general procedure for conjugating an NHS ester to a protein. Optimization may be required for specific applications.[7]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3[1]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[1]
-
Desalting column or dialysis equipment for purification[1]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1][14]
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration typically 10-fold higher than the desired final reaction concentration.[8][14]
-
Perform the Labeling Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[7]
-
While gently stirring the protein solution, add the NHS ester stock solution.[7][14]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7][14] Protect from light if the label is fluorescent.
-
-
Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[7] Incubate for 15-30 minutes.[7]
-
Purify the Conjugate: Remove excess, unreacted label and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[8]
Visualizations
Chemical Reaction Pathways
The following diagram illustrates the competition between the desired aminolysis reaction and the undesirable hydrolysis of the NHS ester.
Caption: Competing reactions of an NHS ester.
Experimental Workflow
This diagram outlines the key steps in a typical NHS ester labeling experiment, emphasizing the points where hydrolysis can be minimized.
Caption: NHS ester labeling workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Buffer pH for NHS Ester Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction buffer pH for N-hydroxysuccinimide (NHS) ester conjugation reactions. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your bioconjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester conjugation, with a focus on pH-related problems.
Question: My conjugation yield is very low or non-existent. What are the likely causes related to the reaction buffer?
Answer:
Low conjugation efficiency is a common problem that can often be traced back to the reaction buffer conditions. Here are the most probable causes:
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is most efficient within a specific pH range.[1]
-
pH is too low (below 7.2): Primary amines on your protein or molecule of interest will be protonated (-NH3+), making them unreactive towards the NHS ester.[1][2]
-
pH is too high (above 8.5-9): The NHS ester is prone to rapid hydrolysis, where it reacts with water instead of your target molecule.[1][2] This competing reaction significantly reduces the amount of active NHS ester available for conjugation.[2]
-
-
Presence of Competing Nucleophiles: Your buffer may contain molecules with primary amines that compete with your target for reaction with the NHS ester.[3]
-
Hydrolyzed NHS Ester: The NHS ester reagent may have been inactivated by moisture before the reaction.[1]
Question: I am observing precipitation of my protein during the conjugation reaction. What could be the cause?
Answer:
Protein precipitation during or after conjugation can be caused by several factors, some of which are related to the reaction conditions:
-
High Concentration of Organic Solvent: NHS esters are often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[6] If the final concentration of the organic solvent is too high (typically >10%), it can cause protein denaturation and precipitation.[6]
-
Change in Protein pI: The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein.[7] If the new pI is close to the buffer pH, the protein's solubility can decrease, leading to precipitation.[7]
-
High Degree of Labeling: Excessive modification of the protein with a hydrophobic label can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[8]
Question: How can I confirm that my NHS ester is active and that the buffer conditions are appropriate?
Answer:
To ensure your NHS ester is active and your buffer is optimal, you can perform the following checks:
-
Reagent Handling: Always allow the NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][7] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1]
-
pH Verification: Use a calibrated pH meter to confirm that your reaction buffer is within the optimal range (typically 7.2-8.5).[7] An initial pH of 8.3-8.5 is often a good starting point.[9][10][11]
-
Small-Scale Pilot Reactions: Before committing to a large-scale reaction, perform small-scale pilot experiments with varying molar ratios of the NHS ester to your target molecule to find the optimal condition that does not cause precipitation.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester conjugation reactions?
The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 9.0.[4][12] For most protein labeling applications, a pH range of 8.3 to 8.5 is recommended as it provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester.[9][10][11]
Q2: Which buffers are recommended for NHS ester reactions?
It is crucial to use buffers that are free of primary amines.[5] Recommended buffers include:
A common choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5.[6][9][10]
Q3: Which buffers should I avoid for NHS ester conjugation?
You must avoid buffers containing primary amines, as they will compete with your target molecule for reaction with the NHS ester.[4][5] The most common incompatible buffers are:
These buffers can, however, be useful for quenching the reaction once it is complete.[4]
Q4: How does pH affect the stability of the NHS ester?
The stability of an NHS ester in an aqueous solution is highly dependent on the pH. The rate of hydrolysis, the competing reaction that inactivates the NHS ester, increases significantly as the pH becomes more alkaline.[4][13]
Q5: Can I perform NHS ester conjugation at a lower pH, for instance, to achieve site-specific labeling?
While the reaction is much slower at a lower pH, it is possible to perform conjugations at pH values as low as 6.5-7.0. At a lower pH, the N-terminal amine (pKa ~8.9) may be more reactive than the ε-amino group of lysine (pKa ~10.5), potentially allowing for more site-specific labeling.[14] However, reaction times will need to be significantly longer.
Quantitative Data Summary
The rate of NHS ester hydrolysis is a critical factor to consider when optimizing your reaction. The following table summarizes the half-life of a typical NHS ester at different pH values and temperatures.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This data highlights the significant increase in the rate of hydrolysis at a more alkaline pH.[4][8][13]
Experimental Protocols
This section provides a general, step-by-step protocol for labeling a protein with an NHS ester. Optimization may be required for your specific application.
Materials:
-
Protein of interest
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification[9]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution. The concentration will depend on the desired molar excess.
-
-
Perform the Labeling Reaction:
-
Calculate the volume of the NHS ester stock solution required to achieve the desired molar excess over the protein (a 5- to 20-fold molar excess is a common starting point).[5]
-
While gently vortexing or stirring the protein solution, add the NHS ester stock solution.[5][9]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][5] If using a fluorescent label, protect the reaction from light.
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove the excess, unreacted label and byproducts by gel filtration (desalting column) or dialysis.[9]
-
Visualizations
Caption: pH dependence of NHS ester conjugation pathways.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. glenresearch.com [glenresearch.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. covachem.com [covachem.com]
common side reactions with N-Hydroxysuccinimide and how to avoid them
Welcome to the technical support center for N-Hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common side reactions encountered during experiments involving NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an this compound (NHS) ester in bioconjugation?
A1: The primary and desired reaction of an NHS ester is with a primary amine (-NH₂) to form a stable and irreversible amide bond.[1][2] In the context of proteins, the most common targets for this reaction are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1] This reaction is most efficient within a pH range of 7.2 to 8.5.[1][2][3]
Q2: What are the most common side reactions associated with NHS esters?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester.[1][4] In this reaction, the NHS ester reacts with water, leading to the formation of an unreactive carboxylic acid and the release of this compound.[1][5] This hydrolysis directly competes with the intended amidation reaction.[1]
Additionally, while NHS esters are highly selective for primary amines, they can also react with other nucleophilic functional groups, although generally to a lesser extent. These include:
-
Hydroxyl groups (Serine, Threonine, Tyrosine): Reaction with hydroxyl groups forms unstable ester linkages that are susceptible to hydrolysis.[1][4][6]
-
Sulfhydryl groups (Cysteine): The reaction forms a thioester, which is less stable than the amide bond formed with primary amines.[1][4]
-
Imidazole groups (Histidine): The imidazole ring of histidine can also exhibit some reactivity with NHS esters.[1][4]
Q3: How does pH affect NHS ester reactions and side reactions?
A3: The pH of the reaction buffer is a critical factor that influences both the desired reaction with primary amines and the competing side reaction of hydrolysis.[7][8]
-
Amine Reactivity: For a primary amine to be reactive, it must be in its deprotonated, nucleophilic state (-NH₂).[7] At a pH below the pKa of the amine (for lysine, the pKa is around 10.5), it is predominantly in its protonated, non-reactive form (-NH₃⁺).[7][9] As the pH increases into the 7.2-8.5 range, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[3][7]
-
NHS Ester Stability (Hydrolysis): The rate of NHS ester hydrolysis significantly increases with higher pH.[7][8]
Therefore, the optimal pH is a compromise to maximize the availability of the reactive amine while minimizing the rate of hydrolysis.[7] A pH range of 7.2 to 8.5 is generally recommended, with many protocols suggesting an optimal range of 8.3-8.5 for efficient labeling.[3][8][10]
Troubleshooting Guide
Issue: Low Conjugation Efficiency or Inconsistent Results
This is a common problem that can often be traced back to one or more side reactions or suboptimal reaction conditions.
| Potential Cause | Troubleshooting/Avoidance Strategy |
| Hydrolysis of NHS Ester Reagent | Proper Storage and Handling: Store solid NHS ester reagents at -20°C in a desiccated environment.[7][11] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][11] Fresh Solutions: Prepare stock solutions of the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][5][7] Avoid storing NHS esters in aqueous solutions.[11] |
| Incompatible Buffer Components | Use Amine-Free Buffers: Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for the NHS ester and must be avoided.[1][3][4] Recommended Buffers: Use non-amine-containing buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate buffer.[3][10] |
| Suboptimal Reaction pH | Verify Buffer pH: Use a calibrated pH meter to ensure the reaction buffer is within the optimal range of 7.2-8.5.[3][4] An initial pH of 8.3-8.5 is often a good starting point.[4] |
| Reaction with Other Nucleophiles | While less common, if you suspect side reactions with hydroxyl or sulfhydryl groups, consider site-directed mutagenesis to remove reactive residues if the protein structure and function are not compromised. |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The half-life of the NHS ester is the time it takes for 50% of the reactive ester to hydrolyze.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[12] |
| 8.0 | 4°C | 1 hour[11] |
| 8.6 | 4°C | 10 minutes[11][12] |
Data compiled from multiple sources for general NHS esters.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Perform the Conjugation Reaction:
-
Calculate the volume of the ester stock solution needed to achieve the desired molar excess over the protein (a 5- to 20-fold molar excess is a common starting point).[2][11]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring. The volume of the organic solvent should not exceed 10% of the total reaction volume.[2][7]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3][8] If the label is light-sensitive, protect the reaction from light.[11]
-
-
Quench the Reaction:
-
Purify the Conjugate:
Protocol 2: Assessing the Reactivity of an NHS Ester Reagent
This method is based on the principle that the hydrolysis of an NHS ester releases this compound, which absorbs light at 260-280 nm.[13]
-
Prepare Reagent Solution:
-
Measure Initial Absorbance:
-
Induce Hydrolysis:
-
Measure Final Absorbance:
-
Promptly measure the absorbance of the base-hydrolyzed reagent at 260 nm (A_final) within 1 minute.[13]
-
-
Interpret the Results:
-
A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed. A small or no increase suggests the reagent has already been hydrolyzed due to improper storage or handling.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Studying pH Dependence of a Peptide Modification with an this compound Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
improving the efficiency of N-terminal specific protein labeling with NHS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-terminal specific protein labeling using N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving N-terminal specific protein labeling with NHS esters?
A1: There are two main strategies for N-terminal specific protein labeling with NHS esters:
-
pH-Controlled Labeling: This method leverages the difference in pKa values between the N-terminal α-amine and the ε-amine of lysine residues. By maintaining a slightly acidic to neutral pH (around 7.0), the N-terminal amine is more reactive than the lysine amines, allowing for a degree of selectivity.[1] However, this method may not provide complete specificity and can result in some labeling of lysine residues.[2]
-
Two-Step "One-Pot" Thioester Conversion: This is a more specific method that involves converting the NHS ester into a more chemoselective thioester.[3][4][5] This thioester then specifically reacts with a protein that has an N-terminal cysteine residue, forming a stable amide bond.[3][4][5] This approach significantly improves selectivity compared to direct labeling with NHS esters.[1]
Q2: What is the optimal pH for N-terminal protein labeling with NHS esters?
A2: The optimal pH depends on the chosen labeling strategy:
-
For direct pH-controlled labeling , a pH range of 8.3-8.5 is generally recommended to deprotonate primary amines for effective nucleophilic attack.[6][7] However, at this pH, the hydrolysis of the NHS ester is a significant competing reaction.[6]
-
For the two-step thioester conversion method , the reaction is typically carried out at a pH of 6.8-7.0.[3][8] This lower pH helps to maintain the stability of the thioester and improves the specificity of the reaction with the N-terminal cysteine.[8]
Q3: Which buffers are recommended for NHS ester labeling reactions?
A3: It is crucial to use amine-free buffers to prevent them from competing with the protein's primary amines for reaction with the NHS ester.[7]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers are all suitable choices, provided they are adjusted to the optimal pH for your specific labeling method.[7][9]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will significantly reduce labeling efficiency.[7]
Q4: How should I store and handle NHS ester reagents?
A4: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] It is best to prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before each experiment.[7][10]
Troubleshooting Guide
Issue 1: Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range for your chosen method (8.3-8.5 for direct labeling, 6.8-7.0 for the two-step method).[7][8] |
| Presence of Competing Amines | Ensure the protein solution is free from amine-containing buffers (e.g., Tris, glycine).[7] If necessary, perform a buffer exchange using dialysis or gel filtration.[7] |
| Hydrolysis of NHS Ester | Prepare fresh NHS ester solutions immediately before use.[3] Minimize the time the NHS ester is in an aqueous solution before adding it to the protein. The half-life of NHS esters decreases significantly as the pH increases.[11] |
| Low Protein Concentration | The efficiency of the labeling reaction is concentration-dependent. If possible, concentrate the protein solution to at least 1-2 mg/mL.[7][9] |
| Inappropriate Molar Ratio | An insufficient molar excess of the NHS ester will result in a low degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.[12] This may need to be optimized for your specific protein. |
| Poor Solubility of NHS Ester | Ensure the NHS ester is completely dissolved in an appropriate organic solvent (e.g., anhydrous DMSO or DMF) before adding it to the protein solution.[7] |
Issue 2: Lack of Selectivity (Labeling of Lysine Residues)
| Potential Cause | Recommended Solution |
| High Reaction pH in Direct Labeling | For direct labeling, a higher pH increases the reactivity of lysine residues.[1] Consider lowering the pH to the 7.0-7.5 range to improve N-terminal selectivity, although this may require longer reaction times.[1] |
| Using Direct Labeling Method | For the highest selectivity, use the two-step "one-pot" method that converts the NHS ester to a thioester for specific reaction with an N-terminal cysteine.[1][3][4][5] |
| Excessive Molar Ratio of NHS Ester | A very high molar excess of the NHS ester can lead to increased non-specific labeling of lysine residues.[1] Titrate the molar ratio to find the optimal balance between labeling efficiency and selectivity. |
Issue 3: Protein Precipitation During Labeling
| Potential Cause | Recommended Solution |
| Addition of Organic Solvent | The addition of the NHS ester dissolved in an organic solvent can sometimes cause protein aggregation.[7] Keep the final concentration of the organic solvent in the reaction mixture below 10%.[7] |
| Changes in pH | Ensure the pH of the reaction buffer remains stable throughout the labeling process. |
| Protein Instability | If the protein is unstable at room temperature, perform the labeling reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[1][8] |
Experimental Protocols
Protocol 1: Direct N-Terminal Labeling (pH-Controlled)
This protocol provides a general guideline for direct N-terminal labeling. Optimization may be required for your specific protein.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[9] The recommended protein concentration is 2.5 mg/mL or higher.[9]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in high-quality, anhydrous DMSO or DMF to a stock concentration of 10 mM.[7][9]
-
Labeling Reaction:
-
Purification: Remove unreacted NHS ester and byproducts by gel filtration, dialysis, or chromatography.[6][10]
Protocol 2: Two-Step "One-Pot" N-Terminal Cysteine-Specific Labeling
This protocol is for the specific labeling of a protein with an N-terminal cysteine.
-
Protein Preparation: The protein of interest should be expressed with an N-terminal tag (e.g., His-tag, GST-tag) followed by a protease cleavage site (e.g., TEV or SUMO) and an N-terminal cysteine.[8]
-
Thioester Formation:
-
Labeling Reaction:
-
Add the thioester solution to your protein to a final thioester concentration of approximately 1 mM.[8]
-
If the N-terminal tag has not been cleaved, add the appropriate protease (e.g., TEV protease at a 1:10 to 1:20 molar ratio of protease to protein).[8]
-
Incubate the reaction at room temperature for 24 hours, protected from light. For unstable proteins, the reaction can be performed at 4°C for 48 hours.[8]
-
-
Quenching and Purification:
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for N-Terminal Labeling
| Parameter | Direct Labeling (pH-Controlled) | Two-Step Thioester Method |
| pH | 8.3 - 8.5[6][7] | 6.8 - 7.0[3][8] |
| Temperature | Room Temperature or 4°C[7][13] | Room Temperature or 4°C[8] |
| Incubation Time | 1 - 4 hours (RT) or overnight (4°C)[7][13] | 24 hours (RT) or 48 hours (4°C)[8] |
| Molar Excess of NHS Ester | 10- to 20-fold[12] | (Thioester at ~1 mM)[8] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour[14] |
| 8.5 | Room Temperature | ~180 minutes[15] |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temperature | ~125 minutes[15] |
Visualizations
Caption: Workflow for direct N-terminal protein labeling.
Caption: Workflow for two-step N-terminal labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective protein N-terminal labeling with this compound esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective protein N-terminal labeling with this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. N-terminal protein labeling with this compound esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. interchim.fr [interchim.fr]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: N-Hydroxysuccinimide (NHS)-Mediated Conjugations
Welcome to the technical support center for N-Hydroxysuccinimide (NHS)-mediated conjugations. This resource is designed to assist researchers, scientists, and drug development professionals in successfully scaling up their bioconjugation processes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction with a primary amine?
A1: The optimal pH for reacting NHS esters with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, is typically in the range of 7.2 to 8.5.[1][2][3] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize reaction efficiency.[3][4][5]
Q2: Why is pH so critical for NHS ester reactions?
A2: The pH of the reaction is a crucial factor because it influences two competing processes:
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH₂), which acts as a nucleophile. At an acidic pH (below 7), the amine group is predominantly protonated (-NH₃⁺), making it non-nucleophilic and unreactive towards the NHS ester. As the pH increases, the concentration of the reactive deprotonated amine increases.[3][6]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][2][3][7] Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[3]
Q3: What happens if the pH is too low or too high?
A3:
-
If the pH is too low (e.g., below 7.0): The concentration of the nucleophilic unprotonated primary amines will be too low, leading to a very slow or incomplete reaction and low conjugation efficiency.[3]
-
If the pH is too high (e.g., above 8.5-9.0): The rate of hydrolysis of the NHS ester will be very high and will compete significantly with the aminolysis reaction.[1][6] This leads to the consumption of the NHS ester before it can react with the target amine, resulting in low yields of the desired conjugate.[3]
Q4: Which buffers should be used and which should be avoided for NHS ester conjugation reactions?
A4:
-
Recommended Buffers: Amine-free buffers are essential. Commonly used buffers include phosphate buffer (e.g., PBS), sodium bicarbonate buffer, borate buffer, and HEPES buffer.[1][3]
-
Buffers to Avoid: Buffers that contain primary amines are incompatible with NHS ester reactions and must be avoided.[2] Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine buffers.[2][3] These buffers will compete with the target molecule for reaction with the NHS ester, which will significantly reduce the efficiency of the desired conjugation.[2] If your sample is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[2]
Q5: What are the recommended storage conditions for NHS ester reagents?
A5: NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C.[2] To prevent condensation of moisture onto the reagent, it is crucial to allow the vial to equilibrate to room temperature before opening. For NHS esters that are not water-soluble, it is recommended to prepare stock solutions in an anhydrous (dry), amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][4]
Q6: Can NHS esters react with other functional groups on a protein besides primary amines?
A6: Yes, while NHS esters are highly reactive towards primary amines, they can also undergo side reactions with other nucleophilic functional groups, although generally to a lesser extent. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can react with NHS esters to form unstable ester linkages. These linkages are susceptible to hydrolysis or can be displaced by amines.[2]
-
Sulfhydryl groups: The sulfhydryl group of cysteine residues can react to form a thioester, which is also less stable than the amide bond formed with primary amines.[2]
-
Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity with NHS esters.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scaling up of NHS-mediated conjugations.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use. Ensure the reaction pH does not exceed 8.5.[1][3] Work quickly and at a controlled temperature (room temperature or 4°C).[1] |
| Suboptimal Reaction pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[2][3] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[3] When performing large-scale labeling, monitor the pH during the reaction as the hydrolysis of the NHS ester can cause the mixture to become acidic over time.[4] |
| Presence of Competing Primary Amines in the Buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[1][2] If your protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange prior to the conjugation reaction.[2] |
| Inaccessible Primary Amines on the Target Protein | The target primary amines on the protein may be sterically hindered or buried within the protein's three-dimensional structure.[8] Consider using a longer spacer arm on your NHS ester reagent to overcome steric hindrance.[8] |
| Incorrect Stoichiometry (Molar Ratio) | Optimize the molar ratio of the NHS ester to the protein. A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point for labeling.[3] However, this may need to be optimized for each specific protein and NHS ester pair.[4] |
| Poor Solubility of NHS Ester | For water-insoluble NHS esters, first dissolve them in a water-miscible organic solvent like DMSO or DMF before adding to the aqueous reaction mixture.[1] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[2] |
Problem 2: Protein Aggregation or Precipitation During/After Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Ensure that the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[2] |
| High Degree of Labeling | Excessive modification of the protein with the NHS ester can alter its properties and lead to aggregation. Reduce the molar excess of the NHS ester in the reaction to control the number of modifications per protein molecule.[2] |
| Use of a Hydrophobic NHS Ester | If the NHS ester itself is very hydrophobic, conjugation can increase the overall hydrophobicity of the protein, leading to aggregation. If possible, choose a more hydrophilic NHS ester or one with a PEG spacer.[8][] |
| Inappropriate Buffer Conditions | Ensure the buffer composition and ionic strength are suitable for maintaining the stability of your protein throughout the conjugation and purification process. |
Problem 3: Batch-to-Batch Variability
| Possible Cause | Recommended Solution |
| Inconsistent Reagent Quality | Use high-quality, fresh reagents. NHS esters are moisture-sensitive and can degrade over time.[2] Ensure your organic solvents (DMSO, DMF) are anhydrous and amine-free.[4] |
| Lack of Precise Control Over Reaction Parameters | Tightly control all reaction parameters including pH, temperature, reaction time, and mixing.[10] Even small variations can lead to different outcomes when scaling up. |
| Variability in Starting Protein Material | Ensure the purity and concentration of your starting protein are consistent across batches. The presence of impurities can interfere with the conjugation reaction. |
| Inconsistent Purification Process | Standardize the purification protocol to ensure consistent removal of unreacted reagents and byproducts. Variations in the purification process can lead to differences in the final product's purity and composition. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for NHS Ester Conjugations
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5)[1][2][3][4] | A compromise between amine reactivity and NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester.[1] |
| Reaction Time | 1 - 4 hours at Room Temperature, or overnight at 4°C[4][11] | Optimization may be required depending on the specific reactants. |
| Molar Excess of NHS Ester | 5- to 20-fold[3] | This is a starting point and should be optimized for the desired degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL[4] | Higher concentrations can improve reaction efficiency.[12] |
| Organic Solvent Concentration | < 10% | For dissolving water-insoluble NHS esters. Higher concentrations may denature the protein.[2] |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[1] |
| 8.6 | 4°C | 10 minutes[1] |
This data highlights the increased rate of hydrolysis at a more alkaline pH.[3][7]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol provides a general guideline for conjugating a molecule functionalized with an NHS ester to a protein.[2]
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)[2][4]
-
NHS-ester-functionalized molecule
-
Anhydrous DMSO or DMF[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[1]
-
Purification equipment (e.g., size-exclusion chromatography column or dialysis cassette)
Methodology:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[2][4] If the protein solution contains any primary amine-containing substances, perform a buffer exchange using dialysis or a desalting column.[2]
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[4][12]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[3] Gently mix immediately. The final concentration of the organic solvent should be kept below 10%.[2]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][11]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM.[1] Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.[4][11]
Protocol 2: Purification of the Conjugate using Size-Exclusion Chromatography (SEC)
Materials:
-
Crude conjugation reaction mixture
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Methodology:
-
Column Equilibration: Equilibrate the size-exclusion column with at least 2-3 column volumes of the desired elution buffer.
-
Sample Loading: Carefully load the crude conjugation reaction mixture onto the top of the column.
-
Elution: Begin the elution with the equilibration buffer and collect fractions. The larger, conjugated protein will elute first, followed by the smaller, unreacted NHS ester and byproducts.
-
Fraction Analysis: Monitor the absorbance of the collected fractions at 280 nm (for protein) and at the appropriate wavelength for the conjugated molecule (if it has a chromophore).
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).
Visualizations
NHS-Mediated Conjugation Pathway
Caption: NHS ester reaction with a primary amine and the competing hydrolysis side reaction.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low conjugation yield in NHS-mediated reactions.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Studying pH Dependence of a Peptide Modification with an this compound Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. glenresearch.com [glenresearch.com]
- 12. biotium.com [biotium.com]
how to measure the efficiency of NHS ester labeling
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the labeling of proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester labeling reaction?
The optimal pH for reacting NHS esters with primary amines (N-terminus and the ε-amino group of lysine residues) on a protein is between 8.3 and 8.5.[1][2][3] Within this range, the primary amines are sufficiently deprotonated to be effective nucleophiles, while the rate of hydrolysis of the NHS ester is minimized.[3] At a lower pH, the amine groups are protonated and thus unreactive.[1][2][3][4] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction and reduces efficiency.[1][3][5] For pH-sensitive proteins, a lower pH of 7.2-7.4 can be used, but this will require a longer incubation time as the reaction rate is slower.[5][6]
Q2: Which buffers are recommended for NHS ester labeling, and which should be avoided?
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are all suitable for NHS ester reactions, provided they are adjusted to the optimal pH range of 7.2-8.5. A 0.1 M sodium bicarbonate solution is a commonly recommended buffer.[2][3][4]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[3][5][7] These buffers will compete with the primary amines on the target protein for reaction with the NHS ester, significantly reducing the labeling efficiency.[3][5][7] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before labeling.[3][7]
Q3: How should I prepare and handle NHS ester reagents?
NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C.[3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.[3][7] For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][5][7][8] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[7]
Q4: What is the primary side reaction that competes with NHS ester conjugation?
The primary competing reaction is the hydrolysis of the NHS ester by water.[9] This reaction also produces an inactive carboxylate and releases this compound, but it does not result in the labeling of the target molecule. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[5]
Q5: What is a typical molar excess of NHS ester to use for labeling?
A common starting point for mono-labeling is an 8- to 20-fold molar excess of the NHS ester over the protein.[1][3] However, the optimal ratio may need to be determined empirically for your specific protein and desired degree of labeling (DOL).[1][3][10] Factors such as protein concentration and the number of available primary amines can influence the required molar excess.[3][6][8]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
Low labeling efficiency is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Diagram: Troubleshooting Workflow for Low Labeling Efficiency
Caption: Troubleshooting workflow for low NHS ester labeling efficiency.
| Potential Cause | Issue | Recommended Solution |
| Reagent Quality | The NHS ester has been hydrolyzed by moisture.[7] | Allow the reagent vial to warm to room temperature before opening to prevent condensation.[3][7] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[3][7][8] |
| If using DMF, it may have degraded to form dimethylamine.[1] | Use high-quality, amine-free DMF. A fishy odor indicates degradation.[1] | |
| Reaction Buffer | The reaction pH is outside the optimal range of 8.3-8.5.[3][7] | Use a calibrated pH meter to verify the buffer pH. Adjust if necessary.[7] |
| The buffer contains primary amines (e.g., Tris, glycine).[3][7] | Perform a buffer exchange into a compatible buffer like PBS or bicarbonate buffer before the reaction.[3][7] | |
| Target Molecule | Protein concentration is too low.[8] | Increase the protein concentration. A concentration of 2.5 mg/mL or higher is recommended for better efficiency.[7][8] |
| Primary amines on the protein are inaccessible.[7] | If structural information is available, assess the accessibility of lysine residues. Consider an alternative labeling chemistry if primary amines are not available.[7] | |
| Reaction Protocol | Insufficient molar excess of the NHS ester. | Optimize the dye-to-protein molar ratio. Start with a 10- to 20-fold molar excess and adjust as needed.[3] |
| Suboptimal incubation time or temperature. | Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[6][7] Protect from light if the label is fluorescent.[7] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol is a general guideline for labeling proteins with a fluorescent dye NHS ester.
Caption: General experimental workflow for protein labeling with NHS esters.
-
Prepare Protein Solution:
-
Prepare NHS Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[3]
-
While gently stirring the protein solution, add the NHS ester stock solution.[8]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][6][7] Protect from light if the label is fluorescent.[7][8]
-
-
Purify the Conjugate:
Protocol 2: Determining the Degree of Labeling (DOL) by UV-Vis Spectroscopy
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).[8][12] The solution may need to be diluted in a compatible buffer (e.g., PBS) to ensure the absorbance readings are within the linear range of the spectrophotometer.[8]
-
-
Calculate Protein Concentration:
-
The absorbance of the dye at 280 nm can interfere with the protein concentration measurement. A correction factor (CF) is used to account for this. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF) [12]
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M) [13]
-
| Parameter | Symbol | Description |
| Absorbance at 280 nm | A₂₈₀ | Measured absorbance of the conjugate at 280 nm. |
| Max Absorbance of Dye | A_max | Measured absorbance of the conjugate at the dye's λ_max. |
| Correction Factor | CF | A₂₈₀ of dye / A_max of dye. (Usually provided by the dye manufacturer). |
| Protein Molar Extinction Coefficient | ε_protein | Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). |
| Dye Molar Extinction Coefficient | ε_dye | Molar extinction coefficient of the dye at its λ_max (in M⁻¹cm⁻¹). |
Alternative Quantification Methods
While UV-Vis spectroscopy is the most common method, other techniques can also be used to assess labeling efficiency:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate unlabeled protein from labeled species, allowing for quantification by integrating the respective peak areas.[12][13]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can determine the exact mass of the protein before and after labeling. The mass shift corresponds to the number of attached labels, providing a precise measurement of the different labeled species in the sample.[13]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. glenresearch.com [glenresearch.com]
- 10. mesoscale.com [mesoscale.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: N-Hydroxysuccinimide (NHS) Stability in Organic Solvents
Welcome to the technical support center for N-Hydroxysuccinimide (NHS) and its activated esters. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NHS and NHS esters in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound (NHS) or NHS ester reagents be stored?
A1: Solid NHS and NHS esters are highly sensitive to moisture.[1] They should be stored in a cool, dry place, such as a desiccator, at temperatures ranging from 4°C to -20°C.[2][3] It is crucial to keep the container tightly sealed to prevent moisture contamination from the atmosphere.[1] For fluorescently labeled NHS esters, protection from light is also recommended.
Q2: I need to prepare a stock solution of an NHS ester. Which organic solvent should I use and how should I store the solution?
A2: Anhydrous (dry) dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for preparing stock solutions of NHS esters.[3][4] It is critical to use high-quality, amine-free solvents to prevent premature degradation of the NHS ester.[5] While it is always best to prepare solutions fresh immediately before use, they can be stored for short periods.[3][6] For instance, an NHS ester dissolved in anhydrous DMF can be stored for 1-2 months at -20°C.[7] To prolong stability, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and moisture introduction from opening the main container.[2] Storing the aliquots under an inert gas like argon or nitrogen can also enhance stability.[2]
Q3: What is the primary cause of NHS ester degradation in organic solvents?
A3: The primary cause of NHS ester degradation, even in organic solvents, is hydrolysis due to the presence of residual water.[1][3] NHS esters are highly susceptible to reaction with water, which cleaves the ester bond and renders the reagent inactive for conjugation.[8] Solvents like DMSO are very hygroscopic and can absorb moisture from the air if not handled properly.[2]
Q4: Can I use acetonitrile or dichloromethane to dissolve my NHS ester?
A4: While DMF and DMSO are the most common choices, acetonitrile and dichloromethane have been used in specific applications. For instance, dried acetonitrile has been used as a solvent for preparing solutions for HPLC analysis of NHS ester stability.[1] Dichloromethane is also utilized in some peptide coupling reactions.[9] However, the stability of NHS esters in these solvents is not as well-documented as in DMF and DMSO. It is crucial to ensure these solvents are anhydrous if they are to be used.
Q5: How can I tell if my NHS ester solution has degraded?
A5: A significant sign of degradation is a decrease in the efficiency of your conjugation reaction, leading to low yields of the desired product.[3] To quantitatively assess the activity of your NHS ester solution, you can perform a spectrophotometric assay to measure the amount of released NHS after intentional hydrolysis.[10] Alternatively, HPLC-based methods can be used to separate and quantify the active NHS ester from its hydrolyzed byproducts.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or no yield in my conjugation reaction. | The NHS ester has been hydrolyzed due to moisture contamination. | Always use anhydrous DMF or DMSO to prepare your NHS ester stock solution. Prepare the solution immediately before use if possible. When storing, use small aliquots in tightly sealed vials, preferably under an inert atmosphere, and store at -20°C or below. | [2][3][4] |
| The reaction buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer for your reaction, such as phosphate-buffered saline (PBS), bicarbonate buffer, or borate buffer within a pH range of 7.2-8.5. | [3] | |
| I am observing inconsistent results between experiments. | The NHS ester is degrading to varying extents due to differences in handling. | Standardize your procedure for handling the NHS ester. Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. Minimize the time the stock solution is exposed to the atmosphere. | [2][3] |
| The organic solvent (DMF) may have degraded and contains dimethylamine. | Use high-quality, amine-free DMF. If the DMF has a fishy odor, it may have degraded and should not be used for NHS ester reactions. | [7] | |
| My NHS ester powder has clumped together. | The reagent has been exposed to moisture. | This is a sign of moisture contamination, which leads to hydrolysis. It is recommended to test the reactivity of the reagent before use or to use a fresh, unopened vial. | [3] |
Data on NHS Ester Stability
Quantitative data on the stability of NHS esters in anhydrous organic solvents is not widely available in the literature. The primary focus has been on their stability in aqueous solutions, where hydrolysis is the main degradation pathway.
Table 1: Qualitative Stability of NHS Esters in Anhydrous Organic Solvents
| Solvent | Storage Temperature | Reported Stability | Key Considerations | Citation |
| Anhydrous DMF | -20°C | Can be stable for 1-2 months. Some labs report working solutions lasting for years with proper handling. | DMF should be amine-free. Avoid repeated freeze-thaw cycles. Store under an inert gas. | [2][7] |
| Anhydrous DMSO | -20°C to -80°C | Generally stable when stored properly in aliquots. | DMSO is highly hygroscopic; meticulous handling is required to prevent moisture absorption. | [2][4] |
| Anhydrous Acetonitrile | Not specified | Used for analytical purposes, suggesting short-term stability. | Ensure the solvent is thoroughly dried. | [1] |
| Anhydrous Dichloromethane | Not specified | Used in some coupling reactions, implying sufficient stability for the reaction duration. | Ensure the solvent is anhydrous. | [9] |
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Buffers
This table is provided for context, as hydrolysis is the primary concern even when using organic solvents if trace amounts of water are present.
| pH | Temperature (°C) | Half-life | Citation |
| 7.0 | 0 | 4-5 hours | [4][8] |
| 8.0 | 4 | 1 hour | [4] |
| 8.6 | 4 | 10 minutes | [4][8] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for NHS Ester Reactivity
This method assesses the reactivity of an NHS ester by forcing hydrolysis with a strong base and measuring the absorbance of the released this compound, which absorbs strongly at 260-280 nm.[10]
Materials:
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5-1.0 N Sodium Hydroxide (NaOH)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Weigh 1-2 mg of the NHS ester reagent and dissolve it in a small volume (e.g., 250 µL) of anhydrous DMSO or DMF.
-
Dilute the solution with 2 mL of the amine-free buffer. Prepare a control tube with the same amount of solvent and buffer.
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the initial absorbance (A_initial) of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with the amine-free buffer.
-
To forcefully hydrolyze the NHS ester, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution.
-
Immediately (within 1 minute), measure the final absorbance (A_final) at 260 nm.
Data Interpretation: A significantly higher A_final compared to A_initial indicates that the NHS ester was active and has been hydrolyzed by the base. If A_final is not measurably greater than A_initial, the reagent may have already been hydrolyzed and is inactive.
Protocol 2: HPLC Method for Quantifying NHS Ester Degradation
This method uses Hydrophilic Interaction Chromatography (HILIC) to separate and quantify the amount of free NHS (a degradation product) in a sample of an NHS ester.[1]
Materials:
-
NHS ester sample
-
Anhydrous acetonitrile
-
10 mM Ammonium acetate buffer (pH 7.5)
-
HILIC HPLC column (e.g., silica-based)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the NHS ester in anhydrous acetonitrile or the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: 90% acetonitrile and 10% of 10 mM aqueous ammonium acetate (pH 7.5).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 260 nm.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Free NHS will elute as a separate peak from the intact NHS ester.
-
Quantify the amount of free NHS by comparing the peak area to a standard curve prepared with known concentrations of NHS.
-
Data Interpretation: The presence and quantity of the free NHS peak are indicative of the extent of degradation of the NHS ester. This method can be used to monitor the stability of an NHS ester solution over time.
Visualizations
Caption: Workflow for the spectrophotometric assay of NHS ester reactivity.
Caption: Troubleshooting logic for low conjugation yield in NHS ester reactions.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. "Kinetics And Mechanisms Of The Aminolysis Of this compound Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
minimizing non-specific binding in NHS surface immobilization
Welcome to the technical support center for N-hydroxysuccinimide (NHS) surface immobilization. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their surface coupling experiments and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of NHS ester chemistry for surface immobilization?
This compound (NHS) esters are amine-reactive chemical groups commonly used to covalently link biomolecules, such as proteins and peptides, to surfaces.[1][2][3] The process, known as amine coupling, involves the reaction of the NHS ester with primary amine groups (–NH₂) found at the N-terminus of proteins and on the side chain of lysine residues.[3][4][5] This reaction is a nucleophilic acyl substitution that forms a stable and effectively irreversible amide bond, releasing this compound as a byproduct.[3][4]
Q2: My NHS ester reagent appears to be inactive or shows low reactivity. What could be the cause?
The most common reason for low reactivity is the hydrolysis of the NHS ester.[2][4] This can occur if the reagent is exposed to moisture during storage or handling.[4] To ensure the activity of your NHS ester, it is crucial to store it desiccated at -20°C and allow the vial to equilibrate to room temperature before opening to prevent condensation.[4] When preparing stock solutions, use a dry, high-quality organic solvent like DMSO or DMF, and prepare them immediately before use for best results.[3][4]
Q3: What is non-specific binding (NSB) and how does it affect my results?
Non-specific binding (NSB) refers to the interaction of the analyte with the sensor surface or other non-target molecules, rather than the intended immobilized ligand.[6][7] This can lead to an inflated measurement of the binding response, resulting in inaccurate kinetic data.[6] Minimizing NSB is critical for generating high-quality and reliable binding data in applications like Surface Plasmon Resonance (SPR).[6][7]
Q4: How can I effectively block unreacted NHS esters on the surface?
After the immobilization of your ligand, it is essential to deactivate any remaining active NHS esters to prevent non-specific binding of subsequent molecules. This is typically achieved by injecting a blocking agent. Common blocking agents include ethanolamine, Tris buffer, or Bovine Serum Albumin (BSA).[8][9] For instance, a 1 M ethanolamine solution at pH 8.5 is frequently used to quench the reaction.[10]
Troubleshooting Guides
Issue 1: High Non-Specific Binding
High non-specific binding is a frequent challenge in NHS surface immobilization experiments. The following guide provides a systematic approach to troubleshooting and resolving this issue.
Caption: Troubleshooting workflow for high non-specific binding.
Detailed Steps:
-
Verify Surface Blocking: Ensure that a blocking step is included in your protocol after ligand immobilization. This step is crucial for deactivating any remaining reactive groups on the surface.[8]
-
Optimize Buffer Conditions:
-
pH Adjustment: The pH of your running buffer can influence electrostatic interactions.[7] Adjusting the pH to be near the isoelectric point of your analyte can help minimize charge-based NSB.[6]
-
Increase Salt Concentration: Adding salts like NaCl to your buffer can help shield electrostatic interactions that contribute to NSB.[7][11]
-
Add Surfactants: For NSB caused by hydrophobic interactions, adding a non-ionic surfactant such as Tween-20 at low concentrations can be effective.[7][11]
-
-
Use Protein Blocking Agents: Adding a protein like Bovine Serum Albumin (BSA) to your buffer can help block non-specific sites on the sensor surface.[7]
-
Optimize Analyte Concentration: High concentrations of analyte can sometimes lead to aggregation and increased non-specific binding. It is advisable to test a range of concentrations to find the optimal conditions.[8]
-
Consider Surface Chemistry: If NSB persists, you might need to consider a different sensor surface chemistry that is less prone to non-specific interactions with your particular analyte.[8]
Issue 2: Low Immobilization Efficiency
If you are observing lower than expected levels of ligand immobilization, several factors could be at play.
Caption: Troubleshooting workflow for low immobilization efficiency.
Detailed Steps:
-
Check NHS Ester Activity: As mentioned in the FAQs, hydrolysis is a primary cause of reagent inactivity.[4] Ensure proper storage and handling.
-
Optimize Reaction pH: The reaction between NHS esters and primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[3][4] Below pH 7, the amines are protonated and less nucleophilic.[4]
-
Buffer Selection: Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the ligand for reaction with the NHS esters.[5][12] Phosphate-Buffered Saline (PBS), HEPES, or borate buffers are good alternatives.[5]
-
Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction is favored.[4] Increasing the protein concentration can improve the efficiency of the aminolysis reaction.[4]
Data Summaries
Table 1: Factors Influencing NHS Ester Reaction
| Parameter | Optimal Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis.[3][4] |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow hydrolysis, allowing for longer reaction times.[5] |
| Buffer Type | PBS, HEPES, Borate | Avoids primary amine-containing buffers like Tris that compete in the reaction.[5][12] |
| Ligand Concentration | 1-10 mg/mL (protein) | Higher concentrations favor the desired aminolysis reaction over hydrolysis.[4][12] |
Table 2: Common Blocking Agents and Buffer Additives
| Agent/Additive | Typical Concentration | Purpose |
| Ethanolamine | 1 M, pH 8.5 | Deactivates unreacted NHS esters.[10] |
| Tris Buffer | 0.1 M, pH 8.5 | Alternative for deactivating unreacted NHS esters.[9] |
| Bovine Serum Albumin (BSA) | 0.5 - 2 mg/mL | Protein blocker to reduce NSB.[7][13] |
| Tween-20 | 0.005% - 0.1% | Non-ionic surfactant to reduce hydrophobic NSB.[7][13] |
| Sodium Chloride (NaCl) | Up to 500 mM | Reduces electrostatic NSB.[7][13] |
Experimental Protocols
Protocol 1: General NHS Surface Immobilization Workflow
This protocol outlines the key steps for immobilizing a protein ligand onto a carboxyl-functionalized surface using EDC/NHS chemistry.
Caption: General workflow for protein immobilization via amine coupling.
Methodology:
-
Surface Activation:
-
Prepare a fresh solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and this compound (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Inject the EDC/NHS mixture over the carboxylated sensor surface to activate the surface by forming reactive NHS esters.[10]
-
-
Ligand Immobilization:
-
Dissolve the protein or peptide ligand in a suitable coupling buffer (e.g., PBS or HEPES at pH 7.4) at an optimized concentration.
-
Inject the ligand solution over the activated surface. The primary amines on the ligand will react with the NHS esters to form stable amide bonds.
-
-
Blocking (Deactivation):
-
Prepare a solution of a blocking agent, such as 1 M ethanolamine-HCl, pH 8.5.
-
Inject the blocking solution over the surface to react with and cap any remaining unreacted NHS esters. This step is critical to prevent subsequent non-specific binding.[10]
-
-
Washing:
-
After the blocking step, wash the surface thoroughly with running buffer to remove any non-covalently bound molecules. The surface is now ready for the binding analysis experiment.
-
References
- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. Amine-coupling [sprpages.nl]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Reducing Non-Specific Binding [reichertspr.com]
Validation & Comparative
A Head-to-Head Comparison: N-Hydroxysuccinimide (NHS) vs. Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) for Protein Studies
For researchers, scientists, and drug development professionals engaged in protein analysis and conjugation, the selection of the appropriate chemical tools is paramount to experimental success. Among the most widely utilized reagents for labeling and crosslinking proteins are N-Hydroxysuccinimide (NHS) and its sulfonated analogue, Sulfo-N-Hydroxysuccinimide (Sulfo-NHS). Both facilitate the formation of stable amide bonds with primary amines on proteins, yet their fundamental physicochemical differences dictate their suitability for specific applications.
This guide provides an objective, data-driven comparison of NHS and Sulfo-NHS, offering insights into their performance, stability, and optimal use cases. Detailed experimental protocols and quantitative data are presented to empower researchers in making informed decisions for their protein studies.
Core Chemical Differences and Their Implications
The primary distinction between NHS and Sulfo-NHS lies in the presence of a sulfonate group (-SO₃⁻) on the this compound ring of Sulfo-NHS.[1] This single chemical modification imparts a significant difference in their physical properties, most notably their solubility.
This compound (NHS) esters are hydrophobic and thus poorly soluble in aqueous buffers.[2] Consequently, they must first be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being introduced to the aqueous reaction mixture containing the protein.[2] This characteristic also renders NHS esters membrane-permeable, allowing them to cross cell membranes and label intracellular proteins.[3]
Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) esters, with their negatively charged sulfonate group, are highly water-soluble.[2][3] This allows for conjugation reactions to be performed entirely in aqueous buffers, which is often gentler on sensitive proteins and simplifies the experimental workflow.[3] Crucially, the charge and hydrophilicity of Sulfo-NHS esters make them impermeable to cell membranes, restricting their labeling activity to proteins on the cell surface.[1][3]
Performance and Stability: A Quantitative Look
The choice between NHS and Sulfo-NHS can significantly impact the efficiency and outcome of a protein modification experiment. Key performance indicators include labeling efficiency and the stability of the reagent in aqueous solutions.
| Feature | This compound (NHS) Ester | Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) Ester |
| Water Solubility | Low; requires organic co-solvent (DMSO, DMF)[2][3] | High; readily dissolves in aqueous buffers[2][3] |
| Membrane Permeability | Permeable[3] | Impermeable[1][3] |
| Primary Application | General protein and intracellular labeling[3] | Cell surface protein labeling[1][3] |
| Reaction Environment | Requires addition of organic solvents, which may affect protein stability[3] | Can be performed entirely in aqueous buffers, preserving protein structure[3] |
| Hydrolysis Half-life (pH 7) | 4-5 hours[3][4] | Hours[3] |
| Hydrolysis Half-life (pH 8.6) | 10 minutes[4] | Minutes[3] |
| Typical Biotin:Antibody Ratio | 3-5 (for NHS-Biotin) | 4-6 (at 1-5 mg/ml Ab, 20-fold molar excess)[5] |
| Label Stability | Higher intracellular stability (e.g., NHS-LC-Biotin half-life of 38.0 hours)[3] | Lower intracellular stability (e.g., Sulfo-NHS-LC-Biotin half-life of 10.8 hours)[3] |
Note: Hydrolysis half-life and labeling efficiency can vary depending on the specific ester, buffer composition, and temperature.
Experimental Protocols: Antibody Biotinylation
To illustrate the practical differences in using NHS and Sulfo-NHS esters, the following are side-by-side protocols for the biotinylation of an antibody, a common application in protein research.
Protocol 1: Antibody Biotinylation using NHS-Biotin
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable buffer like PBS.
-
NHS-Biotin Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-Biotin in anhydrous DMSO or DMF.[6]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS-Biotin and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Antibody Biotinylation using Sulfo-NHS-Biotin
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfo-NHS-Biotin
-
Ultrapure water or reaction buffer
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[7]
-
Sulfo-NHS-Biotin Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-Biotin in ultrapure water or the reaction buffer.[8]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Sulfo-NHS-Biotin stock solution to the antibody solution. For dilute protein solutions (1-2 mg/mL), a higher molar excess (>20-fold) may be required.[7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Sulfo-NHS-Biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.[7]
Decision-Making Workflow: Choosing the Right Reagent
The selection between NHS and Sulfo-NHS esters is primarily dictated by the experimental objective and the nature of the protein being studied. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between NHS and Sulfo-NHS esters.
Conclusion
Both this compound and Sulfo-N-Hydroxysuccinimide are powerful reagents for protein modification. The water-soluble and membrane-impermeable nature of Sulfo-NHS esters makes them the superior choice for specifically targeting cell surface proteins in a physiologically compatible environment.[1] In contrast, traditional NHS esters are well-suited for general in vitro protein conjugation and for applications requiring the labeling of intracellular proteins.[3] By understanding their distinct properties and considering the experimental goals, researchers can select the optimal reagent to achieve reliable and meaningful results in their protein studies.
References
- 1. benchchem.com [benchchem.com]
- 2. covachem.com [covachem.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. store.sangon.com [store.sangon.com]
A Comparative Guide to N-Hydroxysuccinimide (NHS) vs. Carbodiimide (EDC) Direct Coupling Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, the formation of stable amide bonds is a cornerstone of many applications, from antibody-drug conjugates to immobilized enzymes. The choice of coupling chemistry directly impacts the efficiency, yield, and reproducibility of these conjugations. This guide provides an objective comparison of two prevalent methods: direct carbodiimide (EDC) coupling and N-hydroxysuccinimide (NHS)-ester mediated EDC coupling.
Understanding the Reaction Mechanisms
The fundamental principle of both methods is the activation of a carboxyl group to make it susceptible to nucleophilic attack by a primary amine, resulting in a stable amide bond. The key difference lies in the stability of the reactive intermediate.
Direct EDC Coupling
In a direct, or one-step, EDC coupling reaction, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][2] This intermediate can then directly react with a primary amine to form the desired amide bond.[1][2] However, this O-acylisourea intermediate is highly susceptible to hydrolysis in aqueous environments, which regenerates the original carboxyl group and releases an N-substituted urea byproduct, thereby reducing the overall coupling efficiency.[1][3]
Caption: Workflow of direct EDC coupling.
EDC/NHS Coupling
To improve efficiency and overcome the instability of the O-acylisourea intermediate, this compound (NHS) or its water-soluble analog, Sulfo-NHS, is often employed in a two-step reaction.[1][3] In this method, EDC first reacts with the carboxyl group to form the O-acylisourea intermediate, which then immediately reacts with NHS to form a more stable, amine-reactive NHS ester.[3][4] This NHS ester is less susceptible to hydrolysis and can be purified and stored for later use, or reacted in situ with a primary amine to form a stable amide bond with higher efficiency.[3][5]
Caption: Workflow of EDC/NHS coupling.
Coupling Efficiency: A Comparative Analysis
The addition of NHS is a widely adopted strategy to enhance the efficiency of EDC-mediated reactions.[1] The resulting NHS esters are more stable than the O-acylisourea intermediate, which minimizes hydrolysis and improves the overall yield of the desired conjugate by selectively targeting amine groups.[1]
However, the efficiency of any coupling reaction is dependent on several factors including the pH, buffer composition, and the nature of the molecules being conjugated.[6] While EDC/NHS is generally considered more efficient, some studies have shown that for specific applications, such as immobilizing antibodies on amine-functionalized surfaces, direct EDC coupling at a physiological pH of 7.4 can result in a higher antibody immobilization density.[6] This suggests that the semi-stable NHS ester may be less reactive than the highly unstable O-acylisourea intermediate in certain heterogeneous reaction environments.[6]
| Feature | Direct EDC Coupling | EDC/NHS Coupling | References |
| Intermediate Stability | Low (unstable O-acylisourea) | High (semi-stable NHS ester) | [1][2][3] |
| Reaction pH (Activation) | Acidic (pH 4.5-5.0) for optimal efficiency | Acidic (pH 4.5-6.0) | [1][7] |
| Reaction pH (Coupling) | Same as activation | Physiological to slightly alkaline (pH 7.2-8.5) | [7][8] |
| General Efficiency | Generally lower due to hydrolysis of the intermediate | Generally higher due to stabilized intermediate | [1][3] |
| Side Reactions | Formation of N-acylurea, intramolecular crosslinks | Minimized side reactions due to improved specificity | [1][9] |
| Reported Yield | Can be high (70-90% for small molecules) but highly condition-dependent | Generally higher and more reproducible | [10] |
| Antibody Immobilization | Can be more efficient on certain surfaces (e.g., APTES) | May show slightly lower efficiency in specific cases | [6] |
Experimental Protocols
Below are generalized protocols for both direct EDC and EDC/NHS coupling. It is crucial to optimize the reaction conditions, including reagent concentrations and reaction times, for each specific application.
Direct EDC Coupling Protocol (One-Step)
This protocol is adapted for coupling a hapten to a carrier protein.
Materials:
-
Carrier protein (e.g., BSA, KLH)
-
Hapten with a carboxyl group
-
EDC
-
Conjugation Buffer: 0.1 M MES, pH 4.5-5.0[8]
-
Desalting column
Procedure:
-
Dissolve the carrier protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[11]
-
Dissolve the hapten in the Conjugation Buffer.
-
Add the hapten solution to the carrier protein solution. A 10-fold or greater molar excess of the hapten is recommended.[11]
-
Prepare a fresh solution of EDC in water or Conjugation Buffer.
-
Immediately add the EDC solution to the protein-hapten mixture. The optimal amount of EDC should be determined empirically, but a starting point is a 10-fold molar excess over the protein.[11]
-
React for 2 hours at room temperature.[8]
-
Purify the conjugate using a desalting column to remove excess reagents and byproducts.[8]
Caption: Experimental workflow for direct EDC coupling.
EDC/NHS Coupling Protocol (Two-Step)
This protocol is a general procedure for coupling two proteins.
Materials:
-
Protein #1 (with carboxyl groups)
-
Protein #2 (with primary amine groups)
-
EDC
-
NHS (or Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[4]
-
Quenching Reagent for EDC: 2-Mercaptoethanol[4]
-
Quenching Reagent for NHS-esters: Hydroxylamine-HCl or Tris-HCl[4]
-
Desalting column
Procedure:
-
Dissolve Protein #1 in Activation Buffer.
-
Add EDC and NHS to the Protein #1 solution. A common starting point is a molar ratio of Protein:EDC:NHS of approximately 1:10:25.[8]
-
Incubate at room temperature for 15-30 minutes to activate the carboxyl groups.[7]
-
(Optional) Quench the EDC by adding 2-mercaptoethanol.[8]
-
Remove excess EDC and NHS by buffer exchange into the Coupling Buffer using a desalting column.
-
Add Protein #2 to the activated Protein #1 solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[7]
-
Quench the reaction by adding a quenching reagent for NHS-esters.[7]
-
Purify the conjugate using a desalting column.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. info2.gbiosciences.com [info2.gbiosciences.com]
- 6. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Hermanson G. Bioconjugate Techniques, Second Edition [studmed.ru]
A Researcher's Guide to Validating Protein-Protein Interactions: NHS-Labeled Proteins vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in elucidating signaling pathways, understanding disease mechanisms, and identifying novel therapeutic targets. This guide provides an objective comparison of using N-hydroxysuccinimide (NHS)-labeled proteins for PPI validation against other widely-used techniques. We present supporting experimental data, detailed protocols for key experiments, and visualizations to clarify complex workflows and pathways.
The Role of NHS-Labeling in PPI Validation
This compound (NHS) esters are amine-reactive chemical groups commonly used to label proteins with tags such as biotin or fluorescent dyes.[1][2] This labeling strategy can be employed to track and identify interacting partners. The fundamental principle involves labeling a purified "bait" protein with an NHS-ester-conjugated tag. This labeled bait is then introduced into a cellular lysate or a solution containing the putative "prey" protein. If an interaction occurs, the entire complex, now tagged via the bait protein, can be captured and identified.
Homobifunctional NHS esters can also be used as crosslinkers to covalently bind interacting proteins.[1] This approach is particularly useful for capturing transient or weak interactions that might not survive standard purification procedures. The resulting crosslinked complexes can then be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify the interacting partners.[3]
While NHS-labeling is a versatile tool, its primary drawback is the potential for non-specific labeling of lysine residues, which are abundant on the protein surface.[4] This can lead to heterogeneous labeling and may interfere with the protein's natural interactions.[5][6]
Comparative Analysis of PPI Validation Methods
The choice of a PPI validation method depends on various factors, including the nature of the interacting proteins, the desired throughput, and the type of data required (qualitative vs. quantitative). Below is a comparison of NHS-labeling with other common techniques.
| Method | Principle | Typical Binding Affinity (Kd) | Throughput | False Positives | False Negatives |
| NHS-Labeling & Pull-Down | A tagged "bait" protein captures its interacting "prey" from a lysate. | Not directly measured; for confirmation of interaction. | Low to Medium | Moderate | Moderate |
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein pulls down the protein and its interacting partners from a cell lysate.[7][8] | Not directly measured; for in vivo confirmation. | Low | Moderate | High |
| Pull-Down Assay (e.g., GST) | A fusion-tagged "bait" protein is immobilized on affinity beads to capture interacting "prey" proteins.[9] | Not directly measured; for in vitro confirmation. | Low to Medium | Low to Moderate | Moderate |
| Yeast Two-Hybrid (Y2H) | Interaction between "bait" and "prey" proteins in yeast activates a reporter gene.[10] | 100 pM to 100 µM[11] | High | High (25-45%)[12][13] | High (up to 75-90%)[12][14] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as an "analyte" protein binds to a "ligand" protein immobilized on a sensor chip.[15] | Millimolar to nanomolar range[15] | Low to Medium | Low | Low |
Experimental Protocols
Detailed methodologies for the key experiments discussed are provided below.
Protocol 1: NHS-Ester Labeling of a Bait Protein
This protocol describes the general steps for labeling a purified protein with an NHS-ester-activated fluorescent dye or biotin.
Materials:
-
Purified "bait" protein (1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-ester activated fluorescent dye or biotin (e.g., from a commercial kit)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
-
Anhydrous DMSO or DMF to dissolve the NHS-ester
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare the NHS-ester stock solution in DMSO or DMF immediately before use.
-
Reaction Setup: In a microcentrifuge tube, combine the purified bait protein with the reaction buffer.
-
Labeling Reaction: Add the NHS-ester stock solution to the protein solution. The molar ratio of NHS-ester to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted label by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the label at its specific absorbance maximum.
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol outlines the steps to validate a PPI from a cell lysate.[12][16][17]
Materials:
-
Cultured cells expressing the proteins of interest
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific to the "bait" protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein.
Protocol 3: GST Pull-Down Assay
This protocol describes an in vitro method to confirm a direct PPI.[9][18]
Materials:
-
Purified GST-tagged "bait" protein
-
Purified "prey" protein or cell lysate containing the "prey"
-
Glutathione-agarose or magnetic beads
-
Binding/Wash buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Elution buffer (e.g., binding buffer containing 10-50 mM reduced glutathione)
Procedure:
-
Bead Preparation: Wash the glutathione beads with binding/wash buffer.
-
Bait Immobilization: Incubate the purified GST-tagged bait protein with the washed beads for 1-2 hours at 4°C to immobilize the bait.
-
Washing: Wash the beads with immobilized bait protein to remove any unbound bait.
-
Interaction: Add the purified prey protein or cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads with elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting for the prey protein.
Protocol 4: Yeast Two-Hybrid (Y2H) Screening
This is a simplified overview of a Y2H library screen.[14][19]
Materials:
-
Yeast strains (e.g., AH109, Y2HGold)
-
"Bait" plasmid (e.g., pGBKT7) containing the gene of interest fused to a DNA-binding domain (DBD)
-
"Prey" cDNA library plasmid (e.g., pGADT7) where prey proteins are fused to an activation domain (AD)
-
Yeast transformation reagents
-
Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:
-
Bait Construction and Auto-activation Test: Clone the gene for the bait protein into the DBD plasmid. Transform this into yeast and plate on selective media to ensure the bait protein alone does not activate the reporter genes.
-
Library Transformation: Co-transform the bait plasmid and the prey library plasmids into the appropriate yeast strain.
-
Screening: Plate the transformed yeast on medium- and high-stringency selective media. Colonies that grow indicate a potential interaction.
-
Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.
-
Validation: Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
Protocol 5: Surface Plasmon Resonance (SPR) Analysis
This protocol provides a general workflow for analyzing a PPI using SPR.[20][21][22]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified "ligand" protein (to be immobilized)
-
Purified "analyte" protein (to be flowed over the chip)
-
Immobilization buffers (e.g., amine coupling kit with NHS, EDC, and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation and Ligand Immobilization: Activate the sensor chip surface (e.g., using a mixture of NHS and EDC). Inject the ligand protein over the activated surface to covalently immobilize it via amine coupling. Deactivate any remaining active sites with ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the analyte protein over the immobilized ligand surface. A reference flow cell without the ligand should be used for background subtraction.
-
Data Collection: Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases of the interaction.
-
Regeneration: After each analyte injection, inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.
Conclusion
Validating protein-protein interactions is a multifaceted process, and no single method is universally superior. NHS-labeling offers a valuable chemical biology approach, particularly for confirming interactions and stabilizing transient complexes through cross-linking. However, researchers must be mindful of its potential for non-specific labeling. For high-throughput screening, Yeast Two-Hybrid remains a powerful discovery tool, despite its high false-positive and negative rates. Co-immunoprecipitation is the gold standard for validating interactions within a cellular context, while pull-down assays provide robust in vitro confirmation of direct binding. For quantitative characterization of binding kinetics and affinity, Surface Plasmon Resonance is unparalleled in its precision.
Ultimately, a multi-pronged approach, combining evidence from several orthogonal methods, provides the most robust and reliable validation of a protein-protein interaction. This comprehensive guide serves as a resource for researchers to make informed decisions about the most appropriate techniques for their specific research questions.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-terminal protein labeling with this compound esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protein Enrichment: IP vs Affinity Chromatography vs Pull-Down - Creative Proteomics [creative-proteomics.com]
- 9. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 10. news-medical.net [news-medical.net]
- 11. Yeast surface two-hybrid for quantitative in vivo detection of protein-protein interactions via the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Where Have All the Interactions Gone? Estimating the Coverage of Two-Hybrid Protein Interaction Maps | PLOS Computational Biology [journals.plos.org]
- 13. Media composition influences yeast one- and two-hybrid results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Yeast Two-Hybrid, a Powerful Tool for Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Quantitative Multiplex co-Immunoprecipitation: Measuring input-specific changes in protein interaction networks at mesoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. en.bio-protocol.org [en.bio-protocol.org]
- 22. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of NHS esters versus other activated esters
A Comparative Analysis of NHS Esters Versus Other Activated Esters for Bioconjugation
In the realm of bioconjugation, the covalent modification of proteins, peptides, and other biomolecules is a fundamental technique for researchers, scientists, and drug development professionals. The choice of an appropriate activating reagent is critical for the success of these modifications, directly impacting conjugation efficiency, stability of the resulting bond, and the preservation of the biomolecule's function. Among the various classes of reagents, N-hydroxysuccinimide (NHS) esters have emerged as a popular choice for their high reactivity towards primary amines. This guide provides an objective, data-driven comparison of NHS esters with other common activated esters and amine-reactive reagents, including sulfo-NHS esters, isothiocyanates, sulfonyl chlorides, and carbodiimides (EDC).
Core Principles of Amine-Reactive Chemistry
The primary targets for these activated esters on biomolecules are the primary amines (-NH₂) found at the N-terminus of polypeptides and on the side chain of lysine residues.[1] The reaction generally involves the nucleophilic attack of the unprotonated primary amine on an electrophilic center of the reagent, leading to the formation of a stable covalent bond. The efficiency and specificity of this reaction are highly dependent on the reaction conditions, particularly pH.
Comparative Analysis of Activated Esters
This section provides a detailed comparison of NHS esters and their alternatives, focusing on their chemical properties, reaction kinetics, and the stability of the resulting conjugates.
This compound (NHS) Esters
NHS esters are widely used for their ability to efficiently form stable amide bonds with primary amines under mild conditions.[1][] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, resulting in the release of this compound and the formation of a highly stable amide bond.[1]
A critical factor influencing the success of NHS ester bioconjugation is the competition between the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis).[3] Hydrolysis of the NHS ester renders it inactive. The rate of hydrolysis increases significantly with pH.[4][5]
Sulfo-NHS Esters
A sulfonated analog of NHS esters, sulfo-NHS esters, offer the advantage of increased water solubility.[6][7] This allows the reaction to be performed entirely in aqueous buffers, which can be beneficial for maintaining the stability of proteins that are sensitive to organic solvents.[6] The presence of the sulfonate group also renders the molecule membrane-impermeable, making sulfo-NHS esters the reagent of choice for specifically labeling cell-surface proteins.[6][7]
Isothiocyanates
Isothiocyanates react with primary amines to form stable thiourea linkages.[8] A well-known example is fluorescein isothiocyanate (FITC), a widely used fluorescent labeling reagent. The reaction with amines is typically slower than that of NHS esters and is optimal at a higher pH range of 9.0-10.0. While the resulting thiourea bond is very stable, it is generally considered less stable than the amide bond formed by NHS esters.
Sulfonyl Chlorides
Sulfonyl chlorides are highly reactive compounds that react with primary and secondary amines to form stable sulfonamide bonds. However, their high reactivity is coupled with high susceptibility to hydrolysis in aqueous environments.[9] Furthermore, they can react with a broader range of nucleophiles, leading to lower selectivity compared to NHS esters. The reaction also produces hydrochloric acid, which can be detrimental to sensitive biomolecules.
Carbodiimides (EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers that mediate the formation of an amide bond between a carboxyl group and a primary amine.[10][11] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The efficiency of EDC-mediated coupling is often enhanced by the addition of NHS or sulfo-NHS, which reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS or sulfo-NHS ester.[11][12]
Data Presentation: Quantitative Comparison of Activated Esters
The following tables summarize the key quantitative data for NHS esters and their alternatives. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the specific experimental conditions.
Table 1: General Characteristics and Reaction Conditions
| Feature | NHS Esters | Sulfo-NHS Esters | Isothiocyanates | Sulfonyl Chlorides | Carbodiimides (EDC) |
| Reactive Group | This compound ester | Sulfo-N-Hydroxysuccinimide ester | Isothiocyanate | Sulfonyl chloride | Carbodiimide |
| Target | Primary amines | Primary amines | Primary amines | Primary & secondary amines, thiols, phenols | Carboxyl groups (for activation to react with amines) |
| Resulting Bond | Amide | Amide | Thiourea | Sulfonamide | Amide (zero-length) |
| Optimal pH | 7.2 - 8.5[] | 7.2 - 8.5[6] | 9.0 - 10.0[13] | Alkaline (>8) | 4.5 - 6.0 (carboxyl activation); 7.2 - 7.5 (amine reaction)[12] |
| Solubility | Low in aqueous buffers (requires organic co-solvent like DMSO/DMF)[6] | High in aqueous buffers[6] | Variable, often requires organic co-solvent | Generally low in water | High in aqueous buffers |
Table 2: Stability and Reactivity
| Feature | NHS Esters | Sulfo-NHS Esters | Isothiocyanates | Sulfonyl Chlorides | Carbodiimides (EDC) |
| Reagent Stability | Prone to hydrolysis, especially at high pH[4][5] | More stable in aqueous solution than NHS esters but still prone to hydrolysis[14] | Generally more stable in aqueous solution than NHS esters | Highly susceptible to hydrolysis[9] | Unstable in aqueous solution |
| Hydrolysis Half-life | ~4-5 hours at pH 7, 10 minutes at pH 8.6[4][5] | Hours at pH 7, minutes at pH 8.6[6] | Data not readily available for direct comparison | Rapid hydrolysis in water[9] | O-acylisourea intermediate is very unstable[11] |
| Bond Stability | Very High (Amide bond) | Very High (Amide bond) | High (Thiourea bond) | High (Sulfonamide bond) | Very High (Amide bond) |
| Side Reactions | Hydrolysis, reaction with other nucleophiles at a lower rate[15] | Hydrolysis | Reaction with other nucleophiles | Hydrolysis, reaction with other nucleophiles | N-acylurea formation, hydrolysis of activated carboxyl[11] |
| Byproducts | This compound | Sulfo-N-hydroxysuccinimide | None | Hydrochloric acid | Urea derivative |
Mandatory Visualization
Reaction Mechanisms
The following diagrams illustrate the reaction pathways of the different activated esters with primary amines.
Experimental Workflow
The following diagram outlines a general experimental workflow for a typical protein labeling experiment using an activated ester.
Experimental Protocols
This section provides generalized methodologies for key experiments cited in the comparison.
Protocol 1: Protein Labeling with NHS Ester
Objective: To covalently label a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer (0.1 M sodium phosphate, pH 7.2-8.5)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of approximately 10 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Protein Labeling with Isothiocyanate (e.g., FITC)
Objective: To label a protein with an isothiocyanate-functionalized molecule.
Materials:
-
Protein of interest (2-10 mg/mL)
-
Isothiocyanate reagent (e.g., FITC)
-
Anhydrous DMSO
-
Reaction Buffer (0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5)
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer.
-
Isothiocyanate Preparation: Prepare a 1 mg/mL solution of the isothiocyanate in anhydrous DMSO immediately before use.
-
Reaction: Slowly add the isothiocyanate solution to the protein solution while stirring. A typical starting point is 50-100 µg of isothiocyanate per mg of protein.
-
Incubation: Incubate the reaction for 2-8 hours at 4°C or room temperature in the dark.
-
Purification: Separate the labeled protein from unreacted reagent and byproducts using a gel filtration column.
Protocol 3: Two-Step EDC/NHS Coupling to a Carboxyl-Containing Molecule
Objective: To conjugate a primary amine-containing molecule to a carboxyl-containing molecule using EDC and NHS.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing molecule
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)
-
Desalting column
Procedure:
-
Carboxyl Activation: Dissolve the carboxyl-containing molecule in the Activation Buffer. Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS (or Sulfo-NHS).
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Purification (Optional but Recommended): Remove excess EDC and byproducts using a desalting column equilibrated with the Coupling Buffer.
-
Amine Coupling: Immediately add the amine-containing molecule to the activated carboxyl molecule solution.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the conjugate using a desalting column or other appropriate chromatography method.
Conclusion
The selection of an activated ester for bioconjugation is a critical decision that depends on several factors, including the nature of the biomolecule, the desired site of modification, and the specific application. NHS esters offer a robust and well-established method for labeling primary amines, forming highly stable amide bonds. For applications requiring cell surface-specific labeling or for proteins sensitive to organic solvents, the water-soluble Sulfo-NHS esters are a superior choice. Isothiocyanates provide an alternative for forming stable thiourea linkages, although they typically require more alkaline conditions and may have slower reaction kinetics. Sulfonyl chlorides are highly reactive but suffer from poor selectivity and hydrolytic instability. Carbodiimides like EDC are versatile for coupling carboxyl groups to amines, especially when used in conjunction with NHS or Sulfo-NHS to increase reaction efficiency and the stability of the reactive intermediate. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate reagent for their bioconjugation needs, leading to more reliable and reproducible results.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. chimia.ch [chimia.ch]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to Amide Bonds Formed by NHS Chemistry
For researchers, scientists, and drug development professionals in the field of bioconjugation, the stability of the covalent linkage between a biomolecule and a payload—be it a fluorophore, a drug, or another protein—is of paramount importance. N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, widely employed for its efficiency in forming robust amide bonds with primary amines on biomolecules. This guide provides an objective comparison of the stability of amide bonds created via NHS chemistry against other common conjugation alternatives, supported by available experimental data and detailed methodologies for stability assessment.
The amide bond formed through the reaction of an NHS ester with a primary amine is renowned for its exceptional stability under physiological conditions.[1] This high stability is attributed to the resonance of the amide group, which imparts a partial double bond character to the C-N bond, making it highly resistant to hydrolysis.[2] While the resulting amide bond is considered practically irreversible, the efficiency of its formation is in competition with the hydrolysis of the NHS ester reagent itself, a factor heavily influenced by pH.[2]
Comparative Stability of Common Bioconjugation Linkages
The intrinsic stability of the amide bond is consistently high, but the practical stability of a bioconjugate depends on the entire linkage chemistry. The following tables summarize the stability characteristics of amide bonds formed via NHS esters and compare them with other popular conjugation chemistries. It is important to note that direct quantitative comparisons under identical conditions are scarce in the literature, and stability can be influenced by the specific molecules being conjugated.
Table 1: Comparison of Amine-Reactive Conjugation Chemistries
| Coupling Chemistry | Bond Formed | Intermediate Stability | Optimal Reaction pH | Key Stability Characteristics |
| NHS Ester | Amide | NHS esters are susceptible to hydrolysis, with a half-life of 1-2 hours at neutral pH; stability decreases as pH increases.[2] | 7.2 - 8.5 | The resulting amide bond is exceptionally stable and considered largely irreversible under physiological conditions.[1] |
| EDC/NHS | Amide | The O-acylisourea intermediate from EDC is unstable. NHS is added to form a more stable, amine-reactive NHS ester intermediate.[2] | Activation: 4.5-7.2; Amine Reaction: 7.0-8.0 | Forms the same highly stable amide bond as NHS ester chemistry. Offers "zero-length" crosslinking. |
| Pentafluorophenyl (PFP) Ester | Amide | More stable towards hydrolysis compared to NHS esters, leading to higher reaction efficiency. | 7.2 - 8.5 | Forms a highly stable amide bond. The enhanced stability of the active ester allows for more controlled and efficient conjugation. |
| Imidoesters | Amidine | Less stable than amides. The resulting amidine is positively charged at physiological pH. | 8.0 - 10.0 | Linkage is generally less stable than an amide bond and can alter the charge of the conjugated molecule. |
| Isocyanates | Urea | Generally stable, but isocyanates are highly reactive and can react with water. | 7.0 - 9.0 | The urea bond is stable, with stability influenced by the aliphatic or aromatic nature of the isocyanate. |
| Reductive Amination | Secondary Amine | The initial Schiff base (imine) is reversible and prone to hydrolysis. | Aldehyde/Ketone Reaction: ~6.0-7.0; Reduction: ~7.0-8.0 | Requires a subsequent reduction step (e.g., with sodium cyanoborohydride) to form a stable, irreversible secondary amine bond. |
Table 2: Comparison with Other Common Conjugation Chemistries
| Linkage Type | Chemistry | Target Residue | Stability Profile | Notes |
| Amide | NHS Ester, EDC/NHS, PFP Ester | Primary Amines (Lysine, N-terminus) | Very High . Amide bonds showed no detectable hydrolysis over 300 hours across a pH range of 5.5 to 8.5 at temperatures up to 50°C in one study.[2] | The gold standard for stable linkages in many applications. |
| Thioether | Maleimide | Thiols (Cysteine) | High . The initial thiosuccinimide adduct can undergo a retro-Michael reaction. Ring-opening hydrolysis leads to a more stable thioether. | Offers high site-specificity. Stability can be an issue in the presence of other thiols. |
| Hydrazone | Hydrazide/Aldehyde or Ketone | Carbonyls/Hydrazides | pH-Sensitive . Relatively stable at neutral pH but undergoes hydrolysis at acidic pH (e.g., pH 5.0).[3] | Useful for applications requiring payload release in acidic environments like endosomes. |
| Ester | Carbodiimide/Alcohol | Carboxyls/Hydroxyls | Labile . Susceptible to hydrolysis, with rates increasing with higher pH and temperature. Half-life can range from hours to days depending on conditions.[2] | Often used for creating prodrugs or cleavable linkers. |
| Thioester | Carbodiimide/Thiol | Carboxyls/Thiols | More Labile than Ester . Hydrolyzes more rapidly than the corresponding ester under similar conditions.[2] | Less commonly used for stable bioconjugates due to its lability. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of an amide bond within a bioconjugate, a series of stress-testing assays can be performed.
Protocol 1: pH-Dependent Hydrolytic Stability Assay
This assay evaluates the hydrolytic stability of the amide bond across a range of pH values.
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.0
-
Carbonate-bicarbonate buffer, pH 9.0
-
Incubator at 37°C
-
HPLC or LC-MS/MS system with a suitable column (e.g., reverse-phase C18)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare solutions of the bioconjugate at a concentration of 1 mg/mL in each of the three buffers (pH 4.0, 7.4, and 9.0).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.
-
Immediately quench any potential further reaction by adding a quenching solution if necessary, or by freezing at -80°C.
-
Analyze the samples by a validated reverse-phase HPLC or LC-MS/MS method to quantify the amount of intact bioconjugate remaining.
-
Plot the percentage of intact bioconjugate against time for each pH condition.
-
Calculate the degradation rate constant and the half-life (t½) of the conjugate at each pH.
Protocol 2: Enzymatic Stability Assay
This assay assesses the stability of the amide bond in the presence of proteolytic enzymes.
Materials:
-
Bioconjugate of interest
-
Relevant protease (e.g., Cathepsin B for lysosomal degradation studies)
-
Enzyme activation buffer (specific to the protease)
-
Incubator at 37°C
-
LC-MS/MS system
-
Quenching solution (e.g., cold acetonitrile or a specific protease inhibitor)
Procedure:
-
Prepare a solution of the bioconjugate in the appropriate assay buffer.
-
Activate the protease according to the manufacturer's protocol.
-
Initiate the reaction by adding the activated protease to the bioconjugate solution. A typical enzyme:substrate ratio is 1:100 by weight.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of the intact bioconjugate and identify and quantify any cleavage products.
-
Plot the concentration of the intact bioconjugate over time to determine the rate of enzymatic cleavage.
Visualizing the Chemistry and Workflow
To better understand the processes described, the following diagrams illustrate the NHS ester reaction mechanism and a typical workflow for a stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Purity Analysis of N-Hydroxysuccinimide: A Comparative Guide to HILIC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of N-Hydroxysuccinimide (NHS) purity, with a primary focus on Hydrophilic Interaction Liquid Chromatography (HILIC). The purity of NHS, a critical reagent in bioconjugation and chemical synthesis, is paramount for ensuring reaction efficiency and reproducibility. This document offers an objective evaluation of HILIC against alternative techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Method Comparison Overview
The choice of analytical technique for determining NHS purity is dictated by the physicochemical properties of the molecule. NHS is a highly polar compound, which presents challenges for traditional reversed-phase liquid chromatography. This guide explores HILIC as a robust solution and compares its performance with other methods, including Reversed-Phase Liquid Chromatography (RPLC), Gas Chromatography (GC), Titrimetry, and Spectrophotometry.
| Analytical Method | Principle | Key Advantages | Key Disadvantages |
| HILIC-UV | Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.[1] | Excellent retention and separation of highly polar NHS.[1] Good sensitivity and robustness.[1] | Requires careful solvent selection and column equilibration. |
| RPLC-UV | Partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. | Widely available instrumentation. | Poor retention of NHS without specialized columns or mobile phases.[1] |
| GC-MS (with Derivatization) | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | High sensitivity and selectivity, providing structural information. | Requires derivatization to make NHS volatile, adding complexity and potential for variability. |
| Titrimetry | Quantitative chemical reaction (acid-base) to determine the concentration of the analyte. | Cost-effective and straightforward for bulk analysis. | Lower sensitivity and specificity compared to chromatographic methods; may not distinguish between NHS and other acidic or basic impurities. |
| Spectrophotometry | Measurement of light absorbance by the analyte at a specific wavelength. | Rapid and simple for concentration determination. | Prone to interference from other UV-absorbing compounds; may not be suitable for complex mixtures.[2] |
Quantitative Performance Data
The following table summarizes the key quantitative performance parameters for the HILIC and a specialized RPLC method for NHS analysis. Data for other methods are not as readily available in a comparable format for direct NHS purity assessment.
| Parameter | HILIC-UV Method[1] | RPLC-UV Method |
| Limit of Detection (LOD) | ~1 mg/L | 4.8 ng (on column) |
| Limit of Quantitation (LOQ) | ~3 mg/L | 9.6 ng (on column) |
| Linearity Range | 1 - 100 mg/L | 0.2 - 3.0 µg/mL |
| Precision (RSD%) | <5% | 0.16% |
| Accuracy/Recovery | Not explicitly stated | 99.42% - 100.58% |
Experimental Protocols
HILIC-UV Method for NHS Purity Analysis[1]
This method is ideal for the direct quantification of NHS in the presence of its less polar esters or other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
HILIC column (e.g., zwitterionic silica-based, 150 mm x 3 mm, 3 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 90% acetonitrile and 10% 10 mM aqueous ammonium acetate (pH 7.5).
-
Standard Solution Preparation: Prepare a stock solution of NHS in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the NHS sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 1 µL
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the standards and samples and integrate the peak corresponding to NHS. Construct a calibration curve and determine the concentration of NHS in the sample.
RPLC-UV Method for Residual NHS Analysis
This method is suitable for determining residual NHS in a product matrix, such as a peptide therapeutic.
Instrumentation:
-
HPLC system with a UV detector
-
Polar-modified reversed-phase column (e.g., CAPCELL PAK ADME, 150 mm x 4.6 mm, 3 µm)
Reagents:
-
Potassium dihydrogen phosphate
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05 mol/L potassium dihydrogen phosphate in water:acetonitrile (98:2).
-
Mobile Phase B: 70% acetonitrile in water.
-
-
Standard Solution Preparation: Prepare a stock solution of NHS in Mobile Phase A. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Gradient Elution: A gradient is used to separate NHS from other components.
-
-
Analysis: Inject the standards and samples, and quantify the NHS peak using a calibration curve.
Spectrophotometric Method (Principle)[2]
This method can be used for a rapid estimation of NHS concentration.
Principle: this compound exhibits a characteristic UV absorbance maximum at approximately 260 nm in a slightly basic solution (e.g., using ammonium hydroxide). The concentration can be determined by measuring the absorbance and using the Beer-Lambert law, provided a standard with a known concentration is used for calibration. It is important to note that this method is susceptible to interference from any other components in the sample that also absorb at this wavelength.
Titrimetric Method (Principle)
This method offers a classical approach for determining the purity of a bulk NHS sample.
Principle: this compound is a weak acid and can be titrated with a standardized strong base, such as sodium hydroxide. The endpoint of the titration can be determined using a pH meter (potentiometric titration) or a suitable colorimetric indicator. The purity is calculated based on the volume of titrant required to neutralize the NHS. This method is less sensitive and specific than chromatographic techniques.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical comparison of these analytical techniques, the following diagrams were generated using the Graphviz DOT language.
References
A Researcher's Guide to Protein Labeling: Evaluating the Impact of NHS Chemistry on Protein Function
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is an indispensable tool for a myriad of applications, from elucidating complex biological pathways to developing novel therapeutics and diagnostics. Among the various chemical strategies available, N-hydroxysuccinimide (NHS) ester chemistry is a widely adopted method due to its straightforward protocol for labeling primary amines on proteins. However, the non-specific nature of this reaction can have significant consequences for protein function.
This guide provides an objective comparison of NHS-ester labeling with more site-specific alternatives, offering experimental data and detailed protocols to help you make informed decisions for your research. We will delve into the potential impacts of NHS labeling on protein structure and activity, and present alternative approaches that can mitigate these effects, ensuring the integrity of your experimental outcomes.
The Double-Edged Sword of NHS Ester Chemistry
NHS esters react with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form stable amide bonds.[1][2] Given that lysine is a common amino acid, most proteins present multiple potential labeling sites on their surface.[3] While this abundance makes NHS labeling a robust and often efficient method, it is also its primary drawback. The random nature of the labeling can lead to a heterogeneous population of protein conjugates with labels attached at various positions.[2][4]
This lack of site-specificity can have several detrimental effects on protein function:
-
Steric Hindrance: A label attached near an active site, binding interface, or a site for post-translational modification can physically block the protein's interaction with its substrates, binding partners, or regulatory molecules.
-
Conformational Changes: The addition of a label can alter the local or global conformation of a protein, potentially leading to a loss of function.
-
Charge Alteration: The reaction of an NHS ester with a primary amine neutralizes a positive charge, which can disrupt critical electrostatic interactions within the protein or with other molecules.
The degree of labeling (DOL), or the average number of labels per protein molecule, is a critical factor.[4] A higher DOL increases the likelihood of modifying functionally important residues and can lead to protein aggregation and reduced solubility.[4] Conversely, a low DOL may not provide a strong enough signal for detection in downstream applications.
Comparing Labeling Chemistries: A Quantitative Look
While direct head-to-head quantitative comparisons of different labeling strategies on the same protein are not always readily available in the literature, the principles of the chemistries allow for a qualitative and, where data exists, a quantitative assessment. The following table summarizes the key characteristics of NHS-ester labeling compared to two common site-specific alternatives: maleimide chemistry and click chemistry.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (e.g., SPAAC) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Bioorthogonal handles (e.g., azide, alkyne) |
| Specificity | Low (multiple lysines)[2] | High (cysteines are less abundant)[1] | Very High (bioorthogonal) |
| Control over Labeling Site | Limited[3] | High (requires an available cysteine)[1] | Very High (requires genetic or enzymatic installation of a handle) |
| Potential Impact on Function | Higher risk of disruption[3][4] | Lower risk if cysteine is not in a critical region[1] | Minimal risk due to site-specificity |
| Workflow Complexity | Simple, one-step reaction | Can be a one-step reaction if a free cysteine is available | Multi-step: requires protein modification then labeling |
One study demonstrated that some antibodies can lose up to 30% of their binding activity at higher degrees of labeling with an NHS-ester derivative.[4] In contrast, site-specific labeling methods are designed to minimize such functional perturbations. For instance, a method that transforms NHS esters into chemoselective thioesters for labeling a specific N-terminal cysteine residue has been shown to preserve the enzymatic activity of the ubiquitin E3 ligase WWP2.[5] The labeled enzyme retained its autoinhibition properties, and its binding affinity for its substrate, PTEN, could be quantitatively measured, yielding a dissociation constant (KD) of 20 μM.[5][6]
Experimental Workflows and Protocols
To evaluate the impact of labeling on your protein of interest, a systematic approach is essential. This involves labeling the protein, purifying the conjugate, and then performing functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-terminal protein labeling with this compound esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of NHS Crosslinking Results
In the intricate world of cellular processes, understanding protein-protein interactions (PPIs) is paramount. N-Hydroxysuccinimide (NHS) ester crosslinking has emerged as a powerful tool for capturing these interactions, providing a snapshot of the cellular interactome. However, the transient and dynamic nature of these interactions necessitates rigorous validation to confirm the physiological relevance of crosslinking results. This guide provides a comprehensive comparison of various methods used to validate and quantify protein interactions initially identified through NHS crosslinking.
Understanding NHS Crosslinking
NHS esters are amine-reactive chemical crosslinkers that form stable amide bonds with primary amines, such as the side chain of lysine residues and the N-termini of proteins.[1][2] By covalently linking proteins that are in close proximity, NHS crosslinkers can trap both stable and transient protein interactions, making them invaluable for discovering novel PPIs.[3][4] The general workflow involves treating cells or protein lysates with an NHS ester crosslinker, followed by quenching the reaction and analyzing the crosslinked complexes.[5]
The Importance of Cross-Validation
While NHS crosslinking is an excellent discovery tool, it is not without its limitations. The technique can sometimes generate non-specific crosslinks or artifacts. Therefore, it is crucial to validate the interactions identified through NHS crosslinking using orthogonal methods. This guide explores four commonly used validation techniques: Co-Immunoprecipitation (Co-IP), Western Blotting, Förster Resonance Energy Transfer (FRET), and Bio-layer Interferometry (BLI).
Comparative Analysis of Validation Methods
The choice of validation method depends on the specific research question, the nature of the interacting proteins, and the desired level of quantitative detail. The following table provides a comparative overview of the different techniques.
| Feature | Co-Immunoprecipitation (Co-IP) | Western Blotting | Förster Resonance Energy Transfer (FRET) | Bio-layer Interferometry (BLI) |
| Principle | An antibody against a "bait" protein is used to pull down the protein and its interacting partners ("prey") from a cell lysate.[6] | Detects specific proteins in a sample after separation by gel electrophoresis.[7] | Measures the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.[5] | An optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.[8] |
| Type of Data | Qualitative or semi-quantitative | Qualitative or semi-quantitative | Quantitative (binding affinity, stoichiometry, kinetics) | Quantitative (binding affinity, kinetics) |
| Key Advantage | Can identify unknown interacting partners when coupled with mass spectrometry. | Relatively simple and widely accessible for confirming the presence of a specific protein in a complex. | Provides real-time, in-vivo information about protein interactions and conformational changes.[6] | Label-free, real-time measurement of binding kinetics.[8] |
| Key Limitation | Prone to false positives due to non-specific binding; may not capture weak or transient interactions without prior crosslinking.[9] | Does not provide information about direct interaction or binding kinetics. | Requires genetically encoded or chemically labeled fluorescent proteins, which can potentially alter protein function. | Requires immobilization of one of the interacting partners, which may affect its conformation and binding. |
| Throughput | Low to medium | Medium | Low to medium | High |
Experimental Protocols and Workflows
Detailed protocols are essential for reproducible and reliable experimental outcomes. The following sections provide step-by-step methodologies for NHS crosslinking and the subsequent validation techniques.
NHS Crosslinking Workflow
Protocol for NHS Crosslinking:
-
Sample Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[2]
-
Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker (e.g., DSS, BS3) in an anhydrous organic solvent like DMSO.[5]
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample. The final concentration of the crosslinker will need to be optimized for your specific system.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[5]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine.[5]
-
Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[2]
Co-Immunoprecipitation (Co-IP) for Validation
Co-IP is a valuable technique for validating PPIs and can be enhanced by prior crosslinking to stabilize transient interactions.[3][10]
Protocol for Co-Immunoprecipitation:
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein interactions.[11]
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to the "bait" protein.[11]
-
Immunocomplex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.[11]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[12]
-
Elution: Elute the bait protein and its interacting partners from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.[13]
Western Blotting for Confirmation
Western blotting is a straightforward method to confirm the presence of a suspected interacting partner in the Co-IP eluate.[7]
Protocol for Western Blotting:
-
Protein Separation: Separate the proteins in your sample by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which can be detected on film or with a digital imager.[7]
Förster Resonance Energy Transfer (FRET) for In Vivo Quantification
FRET is a powerful technique to study protein interactions in their native cellular environment and can provide quantitative information about binding affinity and stoichiometry.[5][14]
Protocol for FRET:
-
Construct Preparation: Create fusion constructs of your proteins of interest with a suitable FRET donor-acceptor pair (e.g., CFP-YFP).[5]
-
Cell Transfection: Transfect cells with the FRET constructs.
-
Microscopy: Image the cells using a fluorescence microscope equipped for FRET imaging.
-
Data Acquisition: Acquire images of the donor and acceptor fluorescence before and after acceptor photobleaching, or measure fluorescence lifetime of the donor.[5]
-
FRET Efficiency Calculation: Calculate the FRET efficiency to quantify the extent of the interaction.[14]
Bio-layer Interferometry (BLI) for Kinetic Analysis
BLI is a label-free technology that provides real-time quantitative data on the kinetics of protein-protein interactions.[8][15]
Protocol for Bio-layer Interferometry:
-
Ligand Immobilization: Immobilize one of the interacting proteins (the "ligand") onto the biosensor tip.[16]
-
Baseline: Equilibrate the biosensor in buffer to establish a stable baseline.[16]
-
Association: Dip the biosensor into a solution containing the other interacting protein (the "analyte") and monitor the binding in real-time.[16]
-
Dissociation: Move the biosensor back into the buffer and monitor the dissociation of the analyte.[16]
-
Data Analysis: Fit the association and dissociation curves to a binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[17]
Conclusion
NHS crosslinking is a powerful hypothesis-generating tool for discovering novel protein-protein interactions. However, the validation of these findings through orthogonal methods is a critical step in ensuring the biological significance of the observed interactions. This guide provides a framework for researchers to design a comprehensive validation strategy, combining the strengths of different techniques to build a robust and quantitative understanding of protein interaction networks. By carefully selecting and executing the appropriate validation experiments, scientists can move from a list of potential interactors to a detailed and functionally relevant map of the cellular machinery.
References
- 1. youtube.com [youtube.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. synthelis.com [synthelis.com]
- 5. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FRETting about the affinity of bimolecular protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 17. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Hydroxysuccinimide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. N-Hydroxysuccinimide (NHS), a compound widely used in bioconjugation and peptide synthesis, requires careful management to ensure laboratory safety and environmental protection.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of NHS, aligning with best practices and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. NHS is classified as a hazardous chemical that can cause skin and eye irritation, and may lead to respiratory irritation.[4][5] It is also sensitive to moisture and can decompose over time, particularly when exposed to water.[6][7]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling NHS. This includes:
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Spill Management
In the event of an NHS spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the powder from spreading. Avoid generating dust.
-
Cleanup: Carefully sweep up the solid material.
-
Collection: Place the swept-up material into a designated, labeled container for chemical waste.
-
Decontamination: Wash the spill area thoroughly with soap and water.
Key Chemical Information and Incompatibilities
Understanding the chemical properties of NHS is vital for safe handling and disposal.
| Property | Data |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₄H₅NO₃ |
| CAS Number | 6066-82-6 |
| Incompatible Materials | Strong oxidizing agents, strong bases, acid anhydrides, acid chlorides.[4][8] |
| Hazardous Decomposition | Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4][8] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[8] Laboratory personnel should prepare the waste for collection according to the following protocol.
Experimental Protocol: Preparing NHS Waste for Professional Disposal
-
Waste Identification and Segregation:
-
Containerization:
-
Select a waste container that is in good condition, compatible with NHS, and has a secure, sealable lid. Polyethylene or polypropylene containers are suitable.[9]
-
Carefully transfer the solid NHS waste into the container. If dealing with a solution, ensure the container is appropriate for liquid waste. Avoid creating dust during transfer.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name: 1-Hydroxy-2,5-pyrrolidinedione
-
CAS Number: 6066-82-6
-
Associated hazards (e.g., "Irritant")
-
Date of accumulation
-
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The primary method of disposal by professional services is typically incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful decomposition products.[8][10]
-
Important Considerations:
-
Do Not Dispose Down the Drain: this compound should never be disposed of down the sink or in regular trash.[4][11]
-
Consult Regulations: Always adhere to local, state, and federal regulations for hazardous waste disposal.[8][10]
-
Safety Data Sheets (SDS): Before handling any chemical, always review its SDS for the most current and detailed safety and handling information.[4][5][11]
References
- 1. Cas 6066-82-6,this compound | lookchem [lookchem.com]
- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound | 6066-82-6 [chemicalbook.com]
- 7. This compound active ester [schem.jp]
- 8. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. carlroth.com:443 [carlroth.com:443]
Navigating the Safe Handling of N-Hydroxysuccinimide: A Guide for Laboratory Professionals
Essential guidance on personal protective equipment, operational protocols, and disposal plans for researchers, scientists, and drug development professionals working with N-Hydroxysuccinimide (NHS).
This compound (NHS) is a crucial reagent in bioconjugation and peptide synthesis, primarily used to activate carboxylic acids for reaction with amines.[1] While a versatile tool, its safe and effective use hinges on adherence to strict handling, storage, and disposal protocols. This guide provides the essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and maintain the integrity of your research.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount to prevent exposure and ensure safety. The recommended personal protective equipment includes:
-
Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.[2][3] This is critical to prevent eye irritation from dust particles.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required to prevent skin contact.[2][5] It is good practice to wash hands thoroughly with soap and water after handling the compound.[2]
-
Respiratory Protection: In situations where dust may be generated, a dust mask or an approved respirator is necessary.[3][6] Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation.[1]
-
Protective Clothing: A lab coat or overalls should be worn to protect against skin contact.[1][2] In case of contamination, remove all soiled clothing immediately.[2][6]
Operational Plans: Handling and Storage
Proper handling and storage are vital for both safety and maintaining the chemical's efficacy. This compound is sensitive to moisture and should be handled with care to prevent degradation.[1][3]
Handling Procedures:
-
Avoid all personal contact, including the inhalation of dust.[7]
-
Do not eat, drink, or smoke in areas where NHS is handled.[2]
-
Use in a well-ventilated area to prevent the accumulation of dust.[1][7]
-
Avoid physical damage to containers.[2]
Storage Conditions:
-
Store in a cool, dry place in a tightly sealed container.[1]
-
Keep containers securely sealed to protect from moisture.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[3][4]
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][8] Remove contact lenses if present and easy to do.[9] Seek medical attention.[4][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[8][9] Remove all contaminated clothing.[2] If skin irritation occurs, get medical advice/attention.[10] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[8][9] If not breathing, give artificial respiration.[8][9] If symptoms occur, get medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting.[4][8] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Get medical attention.[4][8] |
Quantitative Exposure Limits
While specific occupational exposure limits for this compound are not widely established, general limits for nuisance dust are often applied.
| Parameter | Value | Jurisdiction |
| Total Dust | 10 mg/m³ | US OSHA PEL (Table Z-3) |
| Respirable Fraction | 5 mg/m³ | US OSHA PEL (Table Z-3) |
| Inhalable Particles | 10 mg/m³ | ACGIH TLV |
Data sourced from Santa Cruz Biotechnology, Inc. Safety Data Sheet.
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
